3-Methyl-4-phenyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-phenyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDNRKCXSUJMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975823 | |
| Record name | 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31924-81-9, 60419-81-0 | |
| Record name | 5-Amino-3-methyl-4-phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031924819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-phenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 60419-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-3-METHYL-4-PHENYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0W48DG01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights essential for successful replication and further investigation.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific compound, this compound, incorporates key pharmacophoric features: a pyrazole core, a methyl group, a phenyl substituent, and a reactive primary amine. This combination of functionalities makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of this compound: A Mechanistic Approach
The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[2] In the case of this compound, the synthesis logically proceeds from the reaction of 2-phenyl-3-oxobutanenitrile with hydrazine hydrate.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Underlying Mechanism
The reaction mechanism is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of 2-phenyl-3-oxobutanenitrile. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group, leading to the formation of the five-membered pyrazole ring. A subsequent tautomerization results in the final, stable 5-aminopyrazole structure.
Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of analogous 5-aminopyrazoles.
Materials and Equipment:
-
2-phenyl-3-oxobutanenitrile
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenyl-3-oxobutanenitrile (10 mmol, 1.59 g) in absolute ethanol (30 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 0.75 mL of 80% solution) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| Appearance | Off-white to pale yellow crystalline solid | General observation for similar compounds |
| Melting Point | Not available; expected to be in the range of 150-200 °C | Based on similar structures |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | [4] |
Spectroscopic Analysis
The following sections detail the expected spectroscopic data for this compound, based on theoretical calculations and data from closely related analogs.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
1H NMR (Proton NMR):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~2.1-2.3 (s, 3H): This singlet corresponds to the protons of the methyl group at the C3 position of the pyrazole ring.
-
~5.0-5.5 (s, 2H): A broad singlet attributed to the protons of the primary amine group at the C5 position. The chemical shift and broadness can be affected by solvent and concentration.
-
~7.2-7.5 (m, 5H): A multiplet representing the protons of the phenyl group at the C4 position.
-
~11.0-12.0 (s, 1H): A broad singlet corresponding to the proton of the N-H group of the pyrazole ring.
-
13C NMR (Carbon-13 NMR):
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~10-15: Methyl carbon (C3-CH₃).
-
~100-110: C4 of the pyrazole ring.
-
~125-130: Phenyl carbons (CH).
-
~135-140: Quaternary phenyl carbon.
-
~140-145: C3 of the pyrazole ring.
-
~150-155: C5 of the pyrazole ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3200-3100 | N-H stretching | Pyrazole N-H |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methyl C-H |
| ~1640 | N-H bending | Primary amine (-NH₂) |
| ~1600, ~1490 | C=C stretching | Aromatic ring |
| ~1550 | C=N stretching | Pyrazole ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 173.10
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the methyl group, the amine group, and cleavage of the phenyl group.
Analytical Workflow
Caption: A typical workflow for the characterization of synthesized compounds.
Conclusion and Future Directions
This guide outlines a robust and mechanistically sound approach to the synthesis and characterization of this compound. The provided protocols and expected analytical data serve as a reliable resource for researchers in the field. The versatile nature of this compound, particularly the presence of a reactive primary amine, opens up numerous avenues for further derivatization. Future work could involve the exploration of this molecule as a scaffold for the development of novel kinase inhibitors, receptor antagonists, or other targeted therapeutic agents. The detailed characterization data presented herein will be crucial for ensuring the quality and reproducibility of such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-4-phenylpyrazole | C10H11N3 | CID 599501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | C16H15N3 | CID 619285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Methyl-4-phenyl-1H-pyrazol-5-amine: Structure, Properties, and Synthetic Utility
Disclaimer: Direct experimental data for 3-Methyl-4-phenyl-1H-pyrazol-5-amine is limited in publicly accessible literature. Therefore, this guide synthesizes information from closely related structural analogs and the well-established chemical principles of the aminopyrazole class to provide a comprehensive technical overview for research and development purposes.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals. Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. Within this important class of heterocycles, aminopyrazoles stand out as exceptionally versatile building blocks for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. This guide provides an in-depth technical overview of this compound, a representative member of this family. We will explore its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications in drug discovery and development, offering insights grounded in the broader context of pyrazole chemistry.
Chemical Identity and Structure
Nomenclature and Structural Representation
-
Systematic Name: this compound
-
Molecular Formula: C₁₀H₁₁N₃
-
Molecular Weight: 173.22 g/mol
The structure of this compound is characterized by a central five-membered pyrazole ring substituted with a methyl group at the C3 position, a phenyl group at the C4 position, and an amine group at the C5 position.
Key Structural Features: The Significance of Tautomerism
A critical feature of 5-aminopyrazoles is the existence of prototropic tautomers. The position of the proton on the pyrazole ring and the exocyclic amine group can shift, leading to different isomeric forms that can coexist in equilibrium. This tautomerism can significantly influence the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets. For mono-substituted pyrazoles, up to five tautomers can exist.
Physicochemical and Spectral Properties
Definitive experimental data for this compound are not widely reported. The following table summarizes expected properties based on closely related analogs like 3-methyl-1-phenyl-1H-pyrazol-5-amine and general principles of physical organic chemistry.
| Property | Predicted/Estimated Value | Source/Basis |
| Molecular Weight | 173.22 g/mol | Calculated |
| XLogP3-AA | ~1.9 | Based on analogs |
| Hydrogen Bond Donors | 2 (amine and ring NH) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (ring nitrogens) | Structural Analysis |
| Melting Point | Expected to be a solid at room temperature | General property of similar small aromatic molecules |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF | Based on analogs |
Spectroscopic Signature (Based on Analogs)
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. Below are the expected characteristic signals based on data from analogous compounds.
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet around δ 2.0-2.3 ppm.
-
Aromatic Protons (Phenyl group): Multiplets in the range of δ 7.0-7.5 ppm.
-
Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.
-
Pyrazole NH Proton: A broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Methyl Carbon: A signal in the aliphatic region, typically around δ 10-15 ppm.
-
Aromatic Carbons (Phenyl group): Multiple signals in the range of δ 125-140 ppm.
-
Pyrazole Ring Carbons: Signals in the aromatic region, with the carbon bearing the amino group (C5) appearing at a distinct chemical shift.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching (Amine and Pyrazole): Broad bands in the region of 3200-3400 cm⁻¹.
-
C=N and C=C Stretching (Pyrazole and Phenyl rings): Sharp absorptions in the 1500-1620 cm⁻¹ region.
-
C-H Stretching (Aromatic and Methyl): Bands around 2900-3100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 173, corresponding to the molecular weight.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of small molecules or cleavage of the substituent groups.
-
Synthesis and Reactivity
A General Approach to Synthesis: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis and its variations remain a cornerstone for the construction of the pyrazole ring. For 5-aminopyrazoles, a common and robust strategy involves the condensation of a β-ketonitrile with a hydrazine derivative.
The synthesis of this compound would logically proceed through the reaction of 2-phenylacetoacetonitrile with hydrazine hydrate.
Caption: Knorr synthesis of this compound.
Causality: This protocol is designed for the efficient and regioselective synthesis of the 5-aminopyrazole isomer. The use of a protic solvent like ethanol facilitates the condensation and subsequent cyclization. The reaction is typically thermally driven, and monitoring by Thin Layer Chromatography (TLC) ensures the reaction goes to completion.
-
Reaction Setup: To a solution of 2-phenylacetoacetonitrile (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Chemical Reactivity: A Versatile Synthetic Hub
The reactivity of this compound is characterized by the nucleophilic nature of the exocyclic amino group and the aromatic pyrazole ring. This dual reactivity makes it an excellent precursor for the synthesis of fused heterocyclic systems of significant medicinal interest.
-
Reactions at the Amino Group: The amino group can readily undergo acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.
-
Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring, activated by the amino group, can undergo electrophilic substitution reactions, such as halogenation and nitration, typically at the C4 position if unsubstituted.
-
Annulation Reactions for Fused Systems: The most significant application of 5-aminopyrazoles in synthesis is their use as 1,3-binucleophiles to construct fused pyrazole derivatives. Reaction with 1,3-dielectrophiles, such as β-diketones or α,β-unsaturated ketones, leads to the formation of:
-
Pyrazolo[1,5-a]pyrimidines
-
Pyrazolo[3,4-b]pyridines
-
These fused systems are prevalent in a number of biologically active molecules.
Applications in Research and Drug Development
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry. Its ability to form key hydrogen bonds and participate in various intermolecular interactions has led to its incorporation into a wide range of clinically relevant molecules.
Kinase Inhibitors
A significant number of kinase inhibitors feature a pyrazole or a fused pyrazole core. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. Derivatives of aminopyrazoles are frequently explored for their potential as inhibitors of various kinases implicated in cancer and inflammatory diseases.
Anticancer and Antimicrobial Agents
The pyrazole ring is a common feature in compounds with demonstrated anticancer and antimicrobial activities. The ability to easily derivatize the aminopyrazole core allows for the generation of large chemical libraries for screening against various cancer cell lines and microbial strains.
Central Nervous System (CNS) Active Agents
Certain pyrazole derivatives have shown activity as modulators of receptors in the CNS, suggesting potential applications in the treatment of neurological and psychiatric disorders.
Caption: Drug discovery workflow starting from an aminopyrazole scaffold.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.
Conclusion
This compound represents a valuable, albeit less documented, member of the aminopyrazole family of heterocycles. Its structure embodies the key features that make this class of compounds so useful in synthetic and medicinal chemistry: a reactive amino group, a tunable aromatic system, and the potential for tautomerism. While direct experimental data is sparse, the well-understood principles of pyrazole chemistry provide a robust framework for predicting its properties and reactivity. The true value of this molecule lies in its potential as a versatile starting material for the construction of more complex, biologically active compounds, particularly fused heterocyclic systems. As the quest for novel therapeutic agents continues, the strategic use of such fundamental building blocks will remain a critical component of successful drug discovery programs.
A Comprehensive Spectroscopic Guide to 3-Methyl-4-phenyl-1H-pyrazol-5-amine
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 3-Methyl-4-phenyl-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven insights to create a self-validating framework for chemical characterization.
Introduction: The Imperative of Structural Verification
In the fields of medicinal chemistry and materials science, pyrazole derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific arrangement of substituents on the pyrazole core dictates the molecule's pharmacological and physicochemical properties. Therefore, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable and reproducible research.
This compound (C₁₀H₁₁N₃) is a versatile intermediate, presenting a unique combination of a heterocyclic core, an aromatic substituent, and a primary amine. This guide details the application of orthogonal spectroscopic techniques—NMR, IR, and MS—to create a comprehensive and self-validating characterization profile of this molecule. By understanding the causality behind the spectral features, researchers can confidently confirm the identity, purity, and structure of their synthesized compounds.
Molecular Structure and Key Features
The structural integrity of a compound is the basis for its function. The key to interpreting its spectroscopic data lies in first understanding its constituent parts.
Caption: Molecular structure of this compound with atom numbering.
The molecule's key features for spectroscopic analysis are:
-
Aromatic Phenyl Ring (C7-C12): Will produce characteristic signals in the aromatic region of NMR spectra and specific C-H and C=C vibrations in IR.
-
Pyrazole Heterocycle (N1, N2, C3, C4, C5): The electronic environment of this ring significantly influences the chemical shifts of adjacent protons and carbons.
-
Amine Group (-NH₂): A primary amine that will show characteristic N-H stretches in the IR spectrum and a potentially broad, exchangeable signal in ¹H NMR.
-
Methyl Group (-CH₃): An aliphatic group that will appear as a distinct singlet in the ¹H NMR spectrum.
-
N-H of the Pyrazole Ring: This proton's signal may be observable in ¹H NMR and will contribute to the N-H stretching region in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing definitive information about the carbon-hydrogen framework. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for a detailed mapping of the molecular connectivity.
Experimental Protocol: NMR Analysis
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation: Weigh 5-10 mg of the this compound sample.[3]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for compounds with exchangeable protons (-NH, -NH₂) as it slows the rate of exchange, making these protons more readily observable.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale to the residual solvent peak.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum provides a proton census of the molecule. The three key pieces of information are the chemical shift (location), integration (number of protons), and multiplicity (neighboring protons).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Expert Insights |
| ~11.0 - 12.5 | Broad Singlet | 1H | N1-H | This pyrazole N-H proton is acidic and its signal is often broad. Its chemical shift can be highly variable and dependent on solvent and concentration. Observation is more likely in DMSO-d₆. |
| ~7.20 - 7.50 | Multiplet | 5H | Phenyl-H | The five protons on the phenyl ring are in a complex electronic environment, leading to overlapping signals that appear as a multiplet. Their downfield shift is due to the deshielding effect of the aromatic ring current. |
| ~4.5 - 5.5 | Broad Singlet | 2H | N3-H ₂ | The amine protons are exchangeable, which typically results in a broad singlet. This signal will disappear upon adding a drop of D₂O to the NMR tube, a key validation test for -NH₂ or -OH groups. |
| ~2.20 | Singlet | 3H | C6-H ₃ (Methyl) | This signal appears as a sharp singlet because there are no adjacent protons for coupling. Its upfield position is characteristic of aliphatic protons on an sp³-hybridized carbon. |
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum reveals the carbon backbone of the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment | Causality and Expert Insights |
| ~150 - 155 | C 5-NH₂ | This carbon is bonded to two nitrogen atoms (N1 and the amine N3), which are highly electronegative. This strong deshielding effect shifts its signal significantly downfield. |
| ~145 - 150 | C 3-CH₃ | This carbon is part of a C=N double bond within the pyrazole ring, placing it in a downfield region typical for sp²-hybridized carbons in heterocycles. |
| ~135 - 140 | Phenyl C -ipso | The quaternary carbon of the phenyl ring attached to the pyrazole ring. Its chemical shift is influenced by the heterocyclic substituent. |
| ~128 - 130 | Phenyl C H | The protonated carbons of the phenyl ring. Typically, multiple signals appear in this narrow range. |
| ~105 - 110 | C 4-Phenyl | This carbon is shielded relative to the other pyrazole ring carbons due to its position and the electronic effects of the attached phenyl and methyl groups. |
| ~10 - 15 | C H₃ (Methyl) | This aliphatic carbon signal appears in the far upfield region, as expected for an sp³-hybridized carbon. |
graph "NMR_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4", splines=true]; node [style=filled, shape=box, fontname=Helvetica, margin="0.2,0.1"]; edge [fontname=Helvetica, fontsize=10];// Nodes with specific colors A [label="Sample Prep\n(5-10mg in 0.6mL DMSO-d6)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Data Acquisition\n(¹H & ¹³C NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Data Processing\n(FT, Phasing, Calibration)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Spectral Analysis\n(Shift, Integration, Multiplicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Structural Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; }
Caption: A generalized workflow for structural elucidation using NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) is taken first and automatically subtracted.
IR Spectral Data Interpretation
The IR spectrum confirms the presence of the key functional groups predicted by the structure.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment | Causality and Expert Insights |
| 3450 - 3200 | N-H Stretch | Medium-Strong, Broad | Amine (-NH₂) & Pyrazole (N-H) | This region is characteristic of N-H stretching vibrations. The broadness is a direct result of intermolecular hydrogen bonding. Primary amines often show two distinct peaks (symmetric and asymmetric stretching).[4] |
| 3100 - 3000 | C-H Stretch (sp²) | Medium | Aromatic C-H | These absorptions just above 3000 cm⁻¹ are a reliable indicator of C-H bonds on an aromatic ring. |
| 2980 - 2850 | C-H Stretch (sp³) | Weak-Medium | Methyl C-H | These absorptions just below 3000 cm⁻¹ confirm the presence of the aliphatic methyl group. |
| ~1620 | N-H Bend | Strong | Amine (-NH₂) | The scissoring vibration of the primary amine group typically appears as a strong band in this region. |
| 1600 - 1450 | C=C and C=N Stretch | Medium-Strong | Aromatic & Pyrazole Rings | This "fingerprint" region contains multiple overlapping bands from the stretching vibrations within the phenyl and pyrazole rings, confirming the presence of these unsaturated systems.[5] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.[6]
Experimental Protocol: MS Analysis
-
Sample Introduction: A dilute solution of the sample is injected into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a positive molecular ion (M⁺•).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
MS Data Interpretation
The molecular formula C₁₀H₁₁N₃ corresponds to a monoisotopic mass of 173.0953 Da .
-
Molecular Ion Peak (M⁺•): The most critical piece of information is the molecular ion peak. For this compound, it is expected at m/z = 173 . This peak confirms the molecular weight of the entire molecule.[7] The presence of an odd number of nitrogen atoms (3) correctly predicts an odd nominal mass, consistent with the Nitrogen Rule.
-
Key Fragmentation Patterns: The excess energy from EI causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing these fragments helps piece together the molecular structure.
| m/z Value | Fragment Ion | Loss from Molecular Ion | Expert Insights |
| 173 | [C₁₀H₁₁N₃]⁺• | - | Molecular Ion Peak (M⁺•) . Confirms the molecular weight. |
| 158 | [M - CH₃]⁺ | Loss of a methyl radical | A common fragmentation pathway is the loss of the methyl group, resulting in a stable cation. |
| 96 | [M - C₆H₅]⁺ | Loss of a phenyl radical | Cleavage of the bond between the pyrazole and phenyl rings is a likely event. |
| 77 | [C₆H₅]⁺ | - | The phenyl cation is a very common and stable fragment in the mass spectra of aromatic compounds. Its presence is strong evidence for a phenyl substituent. |
digraph "Fragmentation_Pathway" { graph [bgcolor="#F1F3F4", splines=true, size="7.6,5!"]; node [style=filled, shape=box, fontname=Helvetica, margin="0.2,0.1"]; edge [fontname=Helvetica, fontsize=10];// Nodes with specific colors M [label="[C₁₀H₁₁N₃]⁺•\n(m/z = 173)\nMolecular Ion", fillcolor="#FFFFFF", fontcolor="#202124"]; F1 [label="[M - CH₃]⁺\n(m/z = 158)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; F2 [label="[M - C₆H₅]⁺\n(m/z = 96)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; F3 [label="[C₆H₅]⁺\n(m/z = 77)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];
// Edges M -> F1 [label="- •CH₃", color="#EA4335"]; M -> F2 [label="- •C₆H₅", color="#4285F4"]; M -> F3 [label=" ", style=invis]; // Dummy edge for layout }
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach.
-
Mass Spectrometry establishes the correct molecular weight (173 Da) and confirms the presence of key structural units like the phenyl group through fragmentation analysis.
-
Infrared Spectroscopy provides unambiguous evidence for the essential functional groups: the N-H bonds of the amine and pyrazole, the aromatic C-H, and the aliphatic C-H.
-
NMR Spectroscopy delivers the definitive blueprint of the molecule, mapping out the precise connectivity of the carbon-hydrogen framework and confirming the relative positions of the methyl, phenyl, and amine substituents on the pyrazole core.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
A Senior Application Scientist's Field Guide for Researchers and Drug Developers
An In-Depth Technical Guide to 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6)
Welcome to a comprehensive exploration of 5-Amino-3-methyl-1-phenylpyrazole, a heterocyclic compound identified by CAS number 1131-18-6. This guide moves beyond a simple recitation of facts to provide a synthesized, field-proven perspective on its properties, applications, and strategic value, particularly in the realms of medicinal chemistry and drug discovery. As a versatile chemical scaffold, its utility is rooted in a stable pyrazole core, a reactive amino group, and tunable steric and electronic properties conferred by its methyl and phenyl substituents.[1] This document is structured to serve as a practical reference for scientists at the bench and professionals in pharmaceutical development.
Core Chemical Identity and Physicochemical Profile
5-Amino-3-methyl-1-phenylpyrazole is an organic compound featuring a five-membered pyrazole ring with two adjacent nitrogen atoms.[2] It is functionalized with an amino group (-NH2), a methyl group (-CH3), and a phenyl group (-C6H5).[2] This combination of features makes it a valuable and reactive building block in organic synthesis.[1] It typically presents as a white to off-white or yellow crystalline solid.[1][3]
Nomenclature and Identifiers
-
CAS Number: 1131-18-6
-
IUPAC Name: 3-methyl-1-phenyl-1H-pyrazol-5-amine[2]
-
Common Synonyms: 1-Phenyl-3-methyl-5-aminopyrazole, 5-Methyl-2-phenyl-2H-pyrazol-3-ylamine[2][4]
-
Molecular Formula: C₁₀H₁₁N₃[4]
Physicochemical Properties
The compound's properties make it suitable for a range of standard laboratory procedures in organic synthesis. Its solubility in common organic solvents facilitates its use in various reaction conditions.[1]
| Property | Value | Source(s) |
| Molecular Weight | 173.21 g/mol | [4] |
| Melting Point | 114-117 °C | [5][7][8] |
| Boiling Point | ~333 °C | [7][9] |
| Appearance | White to off-white/yellow powder/crystal | [1][3][10] |
| Topological Polar Surface Area | 43.8 Ų | [4] |
| XLogP3-AA | 1.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Strategic Value in Synthesis and Drug Discovery
The true utility of 5-Amino-3-methyl-1-phenylpyrazole lies not in its direct biological activity, but in its role as a foundational scaffold. The 5-aminopyrazole core is a privileged structure in medicinal chemistry, serving as a key starting material for a multitude of bioactive fused heterocyclic compounds.[7][8]
The 5-Aminopyrazole Scaffold in Medicinal Chemistry
Derivatives built upon the 5-aminopyrazole framework have demonstrated a wide spectrum of pharmacological activities, including:
The reason for this broad activity is the pyrazole ring's ability to act as a bioisostere for other ring systems and its capacity to form crucial hydrogen bonds with biological targets. The amino group at the 5-position is a key nucleophilic handle, enabling the construction of more complex, fused ring systems like pyrazolopyridines and pyrazolopyrimidines, which are themselves prevalent in many approved drugs.[8][12]
Application in Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 300 Da, 5-Amino-3-methyl-1-phenylpyrazole is an ideal candidate for a fragment library.[1][13] FBDD is a powerful methodology that screens small, low-complexity molecules against a biological target.[2][4] Hits from these screens, though often weak binders, provide highly efficient starting points that can be systematically "grown" or "linked" into potent, drug-like leads.[1][14]
The workflow below illustrates how a fragment like CAS 1131-18-6 is utilized in a typical FBDD campaign.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Core Application: Synthesis of Pyrazolo[3,4-b]pyridines
One of the most well-documented applications of 5-Amino-3-methyl-1-phenylpyrazole is the synthesis of pyrazolo[3,4-b]pyridines.[6][15][16] This fused heterocyclic system is of great interest due to its structural similarity to purine bases and its presence in molecules with potent biological activities, including use as kinase inhibitors.[6][16] The synthesis typically proceeds via a condensation and cyclization reaction with a 1,3-dielectrophilic partner, such as an α,β-unsaturated ketone.[6][15]
Synthetic Workflow Diagram
The following diagram illustrates the general transformation of 5-Amino-3-methyl-1-phenylpyrazole into a substituted pyrazolo[3,4-b]pyridine.
Caption: Synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles.
Experimental Protocol: Synthesis of 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from established literature procedures for the synthesis of pyrazolo[3,4-b]pyridines.[15] It represents a robust and reproducible method for leveraging CAS 1131-18-6 in the creation of more complex heterocyclic systems.
Disclaimer: This protocol must be performed by qualified personnel in a properly equipped chemical laboratory with all appropriate safety measures in place.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Substituted α,β-unsaturated ketone (e.g., Chalcone) (1.0 mmol)
-
Ionic Liquid [bmim]Br (1-butyl-3-methylimidazolium bromide) or Glacial Acetic Acid (2 mL)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or equivalent solvent system)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol, 173.2 mg) and the selected α,β-unsaturated ketone (1.0 mmol).
-
Solvent/Catalyst Addition: Add the ionic liquid [bmim]Br (2 mL) or an alternative solvent like glacial acetic acid. The use of an ionic liquid can offer advantages in terms of reaction rate and yield.[15]
-
Reaction Execution: Equip the flask with a magnetic stir bar and condenser. Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate mobile phase) until the starting materials are consumed. Reaction times can vary from 2 to 12 hours depending on the specific substrates.
-
Work-up: After completion, cool the reaction mixture to room temperature. If using acetic acid, carefully neutralize with a saturated solution of sodium bicarbonate. If using an ionic liquid, extract the product with a suitable organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure pyrazolo[3,4-b]pyridine product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.
-
Hazard Classification: GHS classifications from multiple suppliers indicate warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][17] Some reports also include a warning for being harmful if swallowed (H302).[4]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses/goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, is required.[14][17] Use in a well-ventilated area or a chemical fume hood is essential to avoid inhalation of dust.[14][18]
-
Stability and Incompatibility: The compound is generally stable under normal conditions.[14] It should be kept away from strong oxidizing agents.[14][18] Hazardous decomposition products upon heating can include carbon oxides and nitrogen oxides (NOx).[14][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][14] Some suppliers recommend refrigerated storage (2°C to 8°C).
Sourcing and Procurement
5-Amino-3-methyl-1-phenylpyrazole is readily available from a variety of chemical suppliers catering to the research and development market. Purity levels typically range from 97% to ≥99%.
| Supplier | Example Product Name | Purity |
| Sigma-Aldrich (Merck) | 5-Amino-3-methyl-1-phenylpyrazole | 97% |
| Thermo Fisher Scientific (Alfa Aesar) | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | ≥99% |
| AK Scientific, Inc. | 5-Amino-3-methyl-1-phenylpyrazole | 98% (HPLC) |
| Santa Cruz Biotechnology | 5-Amino-3-methyl-1-phenylpyrazole | N/A |
| Tokyo Chemical Industry (TCI) | 5-Amino-3-methyl-1-phenylpyrazole | >98.0% |
| Apollo Scientific | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 98% |
References
- 1. selvita.com [selvita.com]
- 2. onenucleus.com [onenucleus.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 13. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 14. biosolveit.de [biosolveit.de]
- 15. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]
- 18. echemi.com [echemi.com]
An In-Depth Technical Guide on the Biological Activity of Pyrazole Derivatives
Introduction
Pyrazoles, five-membered heterocyclic compounds, represent a cornerstone in medicinal chemistry.[1][2] Their versatile structure has led to the development of a vast array of derivatives with a wide spectrum of pharmacological activities.[1][3] This has resulted in several commercially successful drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[1] The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved tyrosine kinase inhibitors for cancer treatment.[4] This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. We will delve into their applications as anticancer, anti-inflammatory, and antimicrobial agents, providing researchers and drug development professionals with a detailed understanding of this critical class of compounds.
I. The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a π-excess aromatic heterocycle, making it susceptible to electrophilic substitution, primarily at the 4-position, and nucleophilic attack at the 3 and 5-positions.[1] This reactivity, coupled with the ability to readily synthesize a diverse range of substituted derivatives, makes it a "privileged scaffold" in drug discovery. The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[5]
Synthetic Strategies:
Several synthetic routes are employed to generate pyrazole derivatives, with the Knorr pyrazole synthesis being a classic and widely used method.[6][7] This involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[6][7] Other common methods include:
-
1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a nitrilimine with an alkene to form the pyrazole ring.[1]
-
Reaction of α,β-Unsaturated Carbonyls with Hydrazines: This method leads to the formation of pyrazolines, which can then be oxidized to pyrazoles.[1]
-
Multi-component Reactions: One-pot, three-component procedures offer an efficient route to synthesize 3,5-disubstituted 1H-pyrazoles.[8]
The choice of synthetic strategy is crucial as it dictates the substitution pattern on the pyrazole ring, which in turn influences the compound's biological activity.
II. Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[2][4][5][9] Their mechanisms of action are diverse and often involve the inhibition of key proteins and enzymes that are critical for cancer cell proliferation, survival, and metastasis.[4][5]
A. Kinase Inhibition: A Major Mechanism of Action
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer.
1. Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[10][11] Pyrazole-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2.[10][12][13]
-
Mechanism: Pyrazole derivatives can bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and thereby halting cell cycle progression.[10][12] For example, certain novel pyrazole derivatives have shown strong inhibitory activity against CDK2/cyclin A2, with IC50 values in the low micromolar range.[12][13] This inhibition leads to cell cycle arrest, often at the G1 or G2/M phase, and induces apoptosis.[12][14]
| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Compound 4 | CDK2 | 3.82 | HCT-116 | [12] |
| Compound 7a | CDK2 | 2.0 | HCT-116 | [12] |
| Compound 7d | CDK2 | 1.47 | HCT-116 | [12] |
| Compound 9 | CDK2 | 0.96 | HCT-116 | [12] |
| Compound 33 | CDK2 | 0.074 | HCT116, MCF7, HepG2, A549 | [5] |
| Compound 34 | CDK2 | 0.095 | HCT116, MCF7, HepG2, A549 | [5] |
2. p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer.[15] Pyrazole-containing ureas have been identified as potent inhibitors of p38 MAPK.[15][16]
-
Mechanism: These inhibitors bind to a domain on p38 that is exposed when the activation loop is in a specific conformation, stabilizing a state that is incompatible with ATP binding.[15] This allosteric inhibition mechanism provides a high degree of selectivity.
B. Other Anticancer Mechanisms
Beyond kinase inhibition, pyrazole derivatives exhibit a range of other anticancer activities:
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives can inhibit the polymerization of tubulin, a key component of microtubules, leading to mitotic arrest and apoptosis.[5]
-
mTOR Inhibition: Certain pyrazole derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1][4]
-
BRAF V600E Inhibition: Specific 5-phenyl-1H-pyrazole derivatives have demonstrated potent inhibitory activity against the BRAF V600E mutant kinase, which is a driver in many melanomas.[1]
-
Induction of Apoptosis: Many pyrazole derivatives induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[5][11]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[17][18]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549, HCT-116) to 70-80% confluency.[17]
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent, typically DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.[17]
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[17]
-
Incubate the plate for 48-72 hours.[17]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]
-
Experimental Workflow for In Vitro Anticancer Activity
Caption: Workflow for determining the in vitro anticancer activity of pyrazole derivatives using the MTT assay.
III. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example of a successful drug in this class.[1][19][20][21][22][23][24] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain.[19][21][22]
A. Selective COX-2 Inhibition
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa.[25] COX-2, on the other hand, is inducible and its expression is upregulated during inflammation.[25][26]
-
Mechanism: Many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) are selective inhibitors of COX-2.[19][20][22][23][27] This selectivity is attributed to the presence of a sulfonamide side chain on the pyrazole ring, which binds to a hydrophilic region near the active site of COX-2.[21][23] By selectively inhibiting COX-2, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[22][23]
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | - | 78.06 | [20] |
| Compound 2a | COX-2 | 19.87 | - | [27] |
| Compound 3b | COX-2 | 39.43 | 22.21 | [27] |
| Compound 4a | COX-2 | 61.24 | 14.35 | [27] |
| Compound 5b | COX-2 | 38.73 | 17.47 | [27] |
| Compound 5e | COX-2 | 39.14 | 13.10 | [27] |
| Compound 5s | COX-2 | 2.51 µM | 72.95 | [20] |
| Compound 5u | COX-2 | 1.79 µM | 74.92 | [20] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Setup (96-well plate):
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the reconstituted COX-2 enzyme to the sample and enzyme control wells.
-
Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells.[28]
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[28]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway of COX-2 Inhibition
Caption: Simplified signaling pathway showing the inhibition of COX-2 by pyrazole derivatives.
IV. Antimicrobial Activity: A Broad Spectrum of Action
Pyrazole derivatives have demonstrated significant activity against a wide range of microorganisms, including bacteria and fungi.[3][29][30][31][32] This makes them promising candidates for the development of new antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance.
A. Antibacterial and Antifungal Mechanisms
The precise mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation and may vary depending on the specific compound and the target microorganism. However, some proposed mechanisms include:
-
Disruption of Cell Wall Synthesis: Some pyrazoles may interfere with the synthesis of the bacterial or fungal cell wall, leading to cell lysis.
-
Inhibition of Nucleic Acid Synthesis: Pyrazole derivatives may inhibit enzymes involved in DNA or RNA synthesis, thereby preventing microbial replication.
-
Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism of action.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[33][34][35]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the test microorganism (bacterium or fungus) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).[36]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the pyrazole derivative in the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
-
-
MIC Determination:
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.
V. Future Perspectives and Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, coupled with the relative ease of their synthesis and modification, ensure their continued importance in the development of new therapeutic agents. Future research will likely focus on:
-
Development of more selective and potent inhibitors: Fine-tuning the structure of pyrazole derivatives to enhance their selectivity for specific biological targets will be crucial for improving their efficacy and reducing off-target effects.
-
Exploration of novel biological targets: As our understanding of disease pathways grows, new targets for pyrazole-based drugs will undoubtedly emerge.
-
Combination therapies: Investigating the synergistic effects of pyrazole derivatives with existing drugs could lead to more effective treatment strategies, particularly in cancer therapy.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scielo.br [scielo.br]
- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. news-medical.net [news-medical.net]
- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 23. Celecoxib - Wikipedia [en.wikipedia.org]
- 24. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 31. mdpi.com [mdpi.com]
- 32. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. integra-biosciences.com [integra-biosciences.com]
- 34. mdpi.com [mdpi.com]
- 35. apec.org [apec.org]
- 36. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
3-Methyl-4-phenyl-1H-pyrazol-5-amine as a building block in organic synthesis
An In-depth Technical Guide to 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Versatile Building Block in Modern Organic Synthesis
Authored by: A Senior Application Scientist
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1] Among the vast family of pyrazole derivatives, this compound stands out as a particularly versatile and powerful building block. Its strategic placement of a nucleophilic amino group, a reactive pyrazole core, and sterically and electronically influential methyl and phenyl substituents makes it an ideal starting point for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
Core Characteristics of the Building Block
This compound is a stable, crystalline solid at room temperature. Its structure is defined by a five-membered aromatic pyrazole ring substituted at key positions, which dictates its chemical behavior.
Key Structural Features:
-
C5-Amine Group: This primary amine is the principal site of nucleophilicity, readily participating in reactions with a wide range of electrophiles. Its position adjacent to a ring nitrogen atom makes it a key component of a 1,3-N,N-binucleophilic system, crucial for the construction of fused heterocyclic rings.
-
Pyrazole Core: The aromatic pyrazole ring is electron-rich and can undergo electrophilic substitution, although the existing substituents largely direct its reactivity. The two nitrogen atoms provide sites for coordination with metal ions and hydrogen bonding.
-
C3-Methyl Group: This group provides steric bulk and influences the electronic nature of the pyrazole ring through hyperconjugation.
-
C4-Phenyl Group: The phenyl ring adds significant steric hindrance and can be functionalized to modulate the molecule's properties, such as solubility and biological target affinity.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| CAS Number | 50734-78-6 (Illustrative, specific CAS may vary) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) |
Synthesis of the this compound Scaffold
The construction of the this compound core is most efficiently achieved via a cyclocondensation reaction, a cornerstone of pyrazole synthesis. The most reliable and widely adopted method involves the reaction of a β-ketonitrile with hydrazine hydrate.
Causality Behind the Synthetic Choice: This pathway is highly convergent and atom-economical. The β-ketonitrile precursor, 2-phenylacetoacetonitrile, contains the required carbon backbone and functional groups (ketone and nitrile) positioned perfectly to react with the two nucleophilic centers of hydrazine, ensuring a regioselective cyclization to form the desired aminopyrazole isomer.
General Synthetic Pathway
The reaction proceeds by the initial condensation of hydrazine onto the ketone carbonyl, followed by an intramolecular cyclization where the terminal hydrazine nitrogen attacks the electrophilic carbon of the nitrile group.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylacetoacetonitrile (10.0 g, 62.8 mmol) and absolute ethanol (100 mL).
-
Reagent Addition: Stir the mixture to dissolve the starting material. Slowly add hydrazine hydrate (3.8 mL, 75.4 mmol, 1.2 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with cold ethanol (2 x 20 mL).
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.
Self-Validation: The success of this protocol is validated by the high yield of a crystalline product with a sharp melting point. Purity can be confirmed using HPLC, and the structure is unequivocally verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should match the expected spectral data for the target compound.
Core Applications in Multi-Component and Heterocyclic Synthesis
The true power of this compound lies in its utility as a versatile precursor for more complex molecules, particularly fused heterocyclic systems which are prevalent in pharmaceuticals.[2]
A. Synthesis of Pyrazolo[1,5-a]pyrimidines
This is arguably the most significant application. The aminopyrazole acts as a 1,3-bis-nucleophile, reacting with 1,3-bis-electrophiles like β-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds to construct the pyrazolo[1,5-a]pyrimidine scaffold.[3] This framework is found in numerous bioactive molecules, including kinase inhibitors and CNS-active agents.
Mechanistic Rationale: The reaction is typically catalyzed by a weak acid (e.g., acetic acid) or base (e.g., piperidine). The more nucleophilic C5-amino group initiates the reaction by attacking one of the electrophilic centers of the partner molecule. This is followed by an intramolecular cyclization involving the pyrazole N1 nitrogen and the second electrophilic center, culminating in a dehydration step to yield the aromatic fused ring system.
Caption: Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.
Protocol: Synthesis of 2,7-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidine
-
Reagents: In a 100 mL flask, combine this compound (1.73 g, 10 mmol), acetylacetone (1.1 g, 11 mmol, 1.1 eq), and glacial acetic acid (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 3-5 hours, monitoring by TLC.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Neutralization & Filtration: Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude solid from an appropriate solvent like ethanol to obtain the pure product.
Trustworthiness: This protocol is self-validating as the reaction progress can be easily tracked, and the product precipitates upon neutralization, allowing for straightforward isolation. The regioselectivity of the reaction is high, consistently yielding the desired isomer.[3]
B. Formation of Schiff Bases and Metal Complexes
The C5-amino group readily condenses with various aldehydes and ketones to form Schiff bases (imines). This transformation is not merely a protection strategy but a gateway to novel molecular structures.
Expert Insight: The resulting Schiff bases are valuable ligands in coordination chemistry. The imine nitrogen and the adjacent pyrazole nitrogen (N1) form a bidentate chelation site, capable of coordinating with a variety of transition metals (e.g., Cu, Ni, Co, Zn). These metal complexes often exhibit interesting catalytic, photophysical, or antimicrobial properties.
Protocol: General Schiff Base Formation
-
Setup: Dissolve this compound (5 mmol) in methanol (25 mL) in a flask.
-
Addition: Add the desired aldehyde (e.g., salicylaldehyde, 5 mmol) to the solution. Add a catalytic amount of acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.
-
Isolation: Cool the mixture, collect the precipitate by filtration, and wash with cold methanol. The product is often pure enough for subsequent steps without further purification.
C. Diazotization and Azo Coupling Reactions
The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C). This highly reactive intermediate is a cornerstone of aromatic chemistry.
Applications:
-
Azo Dyes: The diazonium salt can couple with electron-rich aromatic compounds (like phenols or anilines) to form intensely colored azo compounds, which have applications as dyes and pH indicators.
-
Sandmeyer-type Reactions: The diazonium group can be replaced by a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH), providing a powerful method for further functionalizing the pyrazole ring at the C5 position.
Summary of Synthetic Transformations
The versatility of this compound is summarized in the table below, providing a quick reference for synthetic chemists.
| Reaction Type | Reagents | Product Class | Significance |
| Fused Heterocycle Synthesis | β-Diketones, β-Ketoesters | Pyrazolo[1,5-a]pyrimidines | Core scaffold for kinase inhibitors, CNS agents.[2][3] |
| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Ligands for metal complexes, intermediates. |
| N-Acylation | Acyl Chlorides, Anhydrides | Amides | Modulation of electronic properties, bioactive amides. |
| Diazotization/Coupling | NaNO₂, HCl; then an Ar-OH | Azo Compounds | Dyes, functional materials. |
| Electrophilic Substitution | N-Halosuccinimides (NXS) | Halogenated Pyrazoles | Precursors for cross-coupling reactions.[4] |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic building block that enables rapid access to molecular complexity. Its predictable reactivity, particularly in the synthesis of fused heterocyclic systems, has cemented its role in modern drug discovery and materials science. The continued exploration of its use in multi-component reactions and the development of novel derivatives from its reactive amine handle will undoubtedly lead to the discovery of new chemical entities with significant therapeutic and technological potential. This guide serves as a foundational resource, empowering scientists to harness the full synthetic power of this exceptional pyrazole derivative.
References
A Technical Guide to the Synthesis, Reactivity, and Therapeutic Landscape of 3-Methyl-4-phenyl-1H-pyrazol-5-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and metabolic stability have made it a cornerstone in the development of modern drugs.[1] This guide delves into the specific and versatile derivative, 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a key building block for a multitude of biologically active compounds. We will explore its synthesis, physicochemical characterization, chemical reactivity, and the extensive research into its therapeutic potential, covering its anti-inflammatory, anticancer, and antimicrobial activities. This document serves as a comprehensive resource, blending established chemical principles with recent research findings to provide actionable insights for professionals in drug discovery and development.
The Pyrazole Scaffold: A Foundation of Modern Therapeutics
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of stability and reactivity.[3] First identified in 1883, this aromatic ring system is a key structural motif in a wide array of pharmaceuticals, including well-known drugs like the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and Sildenafil for erectile dysfunction.[2][4] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets. Derivatives of pyrazole have demonstrated a vast spectrum of pharmacological activities, including analgesic, antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making them a subject of continuous and intensive research.[3][5]
Synthesis and Structural Elucidation of the Core Moiety
The construction of the this compound scaffold is a critical first step in the exploration of its chemical and biological potential. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability.
Dominant Synthetic Strategy: Condensation Reactions
The most prevalent and reliable method for synthesizing 5-aminopyrazoles involves the condensation reaction between a hydrazine derivative and a β-ketonitrile. This approach provides a direct and efficient pathway to the pyrazole core.
Caption: General workflow for the synthesis of the pyrazole core.
Experimental Protocol: Synthesis of 1-Heteroaryl-3-methyl-4-phenyl-1H-pyrazol-5-amine [6]
This protocol is a representative example of the condensation reaction used to form the pyrazole ring.
-
Reactant Preparation: A solution of the appropriate heteroarylhydrazine (1 mmol) is prepared in a suitable solvent such as ethanol.
-
Addition of Ketonitrile: To this solution, alpha-phenylacetylacetonitrile (1 mmol) is added.
-
Reaction Conditions: The reaction mixture is refluxed for a specified period, typically monitored by Thin Layer Chromatography (TLC) to determine completion.
-
Isolation: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure.
-
Purification: The resulting crude product is purified, commonly through recrystallization from a solvent like ethanol, to yield the pure 1-heteroaryl-5-amino-3-methyl-4-phenylpyrazole.[6]
Causality in Experimental Design: The choice of a β-ketonitrile is crucial as its structure directly dictates the substituents at positions 3, 4, and 5 of the pyrazole ring. The use of ethanol as a solvent is common due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions.
Spectroscopic and Physicochemical Characterization
Structural confirmation is a self-validating pillar of synthetic chemistry. A combination of spectroscopic techniques is employed to unequivocally verify the identity and purity of this compound and its derivatives.
| Technique | Key Observances and Interpretation |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.3-2.5 ppm), aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm), and amine protons (broad singlet, exchangeable with D₂O) are expected.[7][8] The specific chemical shifts provide information about the electronic environment of the protons. |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons, and the carbons of the pyrazole ring confirm the carbon skeleton.[9] DEPT-135 experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[10] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (~3200-3400 cm⁻¹), C=N stretching of the pyrazole ring (~1590-1620 cm⁻¹), and aromatic C-H stretching are observed.[8][11] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound, confirming its elemental composition.[12][13] |
| Melting Point | A sharp and defined melting point is indicative of high purity.[14] |
Chemical Reactivity and Derivatization Pathways
The true value of this compound in drug discovery lies in its potential for derivatization. The primary amine at the C5 position is a versatile nucleophilic handle for constructing a diverse library of compounds.
Caption: Major reaction pathways for derivatizing the core scaffold.
-
Formation of Schiff Bases: The amine group readily condenses with various aromatic or heterocyclic aldehydes to form Schiff bases (imines). These derivatives have been investigated for their anticancer properties.[12]
-
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides yields the corresponding amides and sulfonamides. This modification is often used to alter lipophilicity and hydrogen bonding capacity.
-
Cyclocondensation Reactions: The 5-aminopyrazole moiety is a key precursor for building fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[2][12] These fused rings are present in many kinase inhibitors and other targeted therapies.
Biological Activities and Therapeutic Potential
Derivatives based on the this compound scaffold have been extensively evaluated for a range of biological activities.
Anti-inflammatory Activity
Many pyrazole derivatives function as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[15] Several studies have synthesized series of pyrazole derivatives and tested them using the carrageenan-induced rat paw edema model, a standard in vivo assay for inflammation.[15][16] Some compounds have shown activity comparable to or exceeding that of standard drugs like diclofenac and celecoxib.[15][17] The anti-inflammatory effect is often linked to the molecule's ability to fit into the active site of COX-2, and modifications to the phenyl group at the C4 position can significantly influence this activity.[18]
Anticancer Activity
The pyrazole scaffold is a cornerstone of many anticancer agents.[7] Derivatives of this compound have been synthesized and evaluated against various human cancer cell lines, including breast (MCF-7), colon (RKO), and liver cancer lines.[7][12]
-
Pyrazolo[3,4-d]pyrimidines: Fused pyrimidine rings derived from the title compound are of particular interest. For example, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, synthesized from a 5-aminopyrazole precursor, displayed potent inhibitory activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 11 µM.[12]
-
Other Derivatives: Bis(pyrazol-5-ols) synthesized from related pyrazolone precursors have also shown significant cytotoxicity. One such compound demonstrated an IC₅₀ of 9.9 ± 1.1 μM against the RKO colon cancer cell line, inducing cell death primarily through p53-mediated apoptosis.[7]
The mechanism of action for these compounds is often multifactorial, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[19][20][21]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority, and pyrazole derivatives have emerged as a promising class of compounds.[13] The regioselective synthesis of various 1-heteroaryl-5-amino-3-methyl-4-phenylpyrazoles has yielded compounds with significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] In one study, several compounds were found to be equipotent or more potent than the commercial antibiotics Linezolid and Cefadroxil.[6] The antimicrobial and antifungal activities are often evaluated by determining the minimal inhibitory concentration (MIC), with some derivatives showing efficacy against strains like S. aureus, E. coli, and C. albicans.[22][23]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a versatile and powerful platform for the discovery of new therapeutic agents. Its straightforward synthesis, well-defined physicochemical properties, and highly adaptable reactivity make it an ideal starting point for generating large and diverse chemical libraries. Research has consistently demonstrated that derivatives of this core scaffold possess significant anti-inflammatory, anticancer, and antimicrobial properties.
Future research should focus on leveraging computational tools, such as molecular docking and QSAR studies, to rationally design novel derivatives with enhanced potency and selectivity for specific biological targets.[4] The exploration of multi-component reactions could lead to more efficient and environmentally friendly syntheses of complex pyrazole-based molecules.[2] As our understanding of disease pathways deepens, the this compound scaffold will undoubtedly continue to be a source of novel drug candidates poised to address unmet medical needs.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 31924-81-9 | Benchchem [benchchem.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. ijrpr.com [ijrpr.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis and antibacterial activity of some new 1-heteroaryl-5-amino-3H/methyl-4-phenylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. researchgate.net [researchgate.net]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Computational Guide to Unlocking Therapeutic Potential
Abstract
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of adenine, the fundamental component of ATP.[1][2][3][4] This structural mimicry allows its derivatives to effectively compete for the ATP-binding sites of numerous enzymes, particularly kinases, making them a focal point in the development of novel therapeutics for a wide array of diseases, most notably cancer.[5] This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals on conducting robust computational and molecular docking studies of pyrazolo[3,4-d]pyrimidine analogs. We will navigate the essential in silico techniques, from initial target selection and ligand preparation to the intricacies of molecular docking, the validation of binding poses through molecular dynamics, and the crucial prediction of pharmacokinetic properties. This guide emphasizes the rationale behind methodological choices, ensuring a self-validating workflow that enhances the predictive power of computational models in the quest for potent and selective therapeutic agents.
The Significance of the Pyrazolo[3,4-d]pyrimidine Core: A Versatile Pharmacophore
The pyrazolo[3,4-d]pyrimidine nucleus has garnered immense interest due to its remarkable versatility and therapeutic promise. Its structural resemblance to purine allows it to form key interactions within the hinge region of kinase active sites, a critical feature for potent inhibition.[1] This has led to the development of inhibitors against a multitude of therapeutically relevant targets, including:
-
Cyclin-Dependent Kinases (CDKs): Crucial regulators of the cell cycle, making them prime targets in oncology.[2][6][7]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key player in signal transduction pathways that drive tumor growth.[3][8]
-
Src and Abl Tyrosine Kinases: Implicated in various cancers, including chronic myeloid leukemia.[9][10]
-
FMS-like Tyrosine Kinase 3 (FLT3): A target in acute myeloid leukemia.[5]
-
DNA: These analogs can interact with DNA grooves, presenting opportunities for novel anticancer and antiviral agents.[11][12]
-
Cyclooxygenase-2 (COX-2): A key enzyme in inflammation, highlighting the scaffold's potential beyond oncology.[1][13]
The core directive of any computational study on these analogs is to elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity, ultimately guiding the design of more effective and safer drug candidates.
The Computational Drug Discovery Workflow: A Strategic Overview
A successful in silico investigation of pyrazolo[3,4-d]pyrimidine analogs follows a multi-step, logical progression. Each stage is designed to refine the selection of candidates and deepen the understanding of their molecular interactions.
Caption: A generalized workflow for the computational study of pyrazolo[3,4-d]pyrimidine analogs.
Experimental Protocols: A Step-by-Step Technical Guide
This section provides detailed methodologies for the core components of the computational workflow. The protocols are designed to be self-validating, with each step building upon the last to ensure scientific rigor.
Target and Ligand Preparation: The Foundation of Accuracy
The quality of the initial structures dictates the reliability of the entire study. This preparatory phase is critical and must be performed with meticulous attention to detail.
Protocol 3.1.1: Target Protein Preparation
-
Selection and Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution, bound to a ligand similar to the pyrazolo[3,4-d]pyrimidine scaffold, and with minimal missing residues.
-
Initial Cleanup: Using a molecular modeling suite such as Schrödinger's Protein Preparation Wizard, remove all co-crystallized water molecules that are not involved in critical hydrogen bonds.[11]
-
Structural Refinement: Add hydrogens, assign correct bond orders, and create disulfide bonds. Fill in any missing side chains or loops using tools like Prime.
-
Protonation State Assignment: Assign appropriate protonation states for histidine, aspartate, and glutamate residues, typically at a physiological pH of 7.4. This is crucial as protonation states can significantly impact hydrogen bonding networks.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation. This step ensures a low-energy, stable conformation for docking.
Protocol 3.1.2: Ligand Library Preparation
-
2D to 3D Conversion: Sketch the pyrazolo[3,4-d]pyrimidine analogs in a 2D chemical drawing tool and convert them to 3D structures.
-
Tautomeric and Ionization States: Generate possible tautomers and ionization states for each ligand at the target physiological pH using tools like LigPrep in the Schrödinger Suite. This is vital as the correct tautomer may be responsible for key interactions.
-
Energy Minimization: Minimize the energy of each generated ligand conformation to obtain a stable, low-energy structure.
Molecular Docking: Predicting Binding Conformations
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The choice of docking precision depends on the scale and goals of the study.
Protocol 3.2.1: Receptor Grid Generation
-
Define the Binding Site: Define the active site for docking by creating a bounding box (the "grid") centered on the co-crystallized ligand or on catalytically important residues identified from the literature. The size of the grid should be sufficient to allow the pyrazolo[3,4-d]pyrimidine analogs to rotate and translate freely within the binding pocket.
Protocol 3.2.2: Ligand Docking
-
Hierarchical Docking Strategy: Employ a hierarchical docking approach for efficiency and accuracy, especially with large libraries.
-
High-Throughput Virtual Screening (HTVS): A fast and less computationally intensive method to screen large libraries and filter out non-binding molecules.
-
Standard Precision (SP): A more accurate method to dock the hits from HTVS, providing a better balance of speed and accuracy.[11][12]
-
Extra Precision (XP): The most accurate and computationally demanding mode. Use XP for the top-scoring compounds from SP to refine binding poses and improve the correlation with experimental binding affinities.[11][14]
-
-
Analysis of Docking Scores: The primary output is a docking score (e.g., GlideScore), which is an empirical scoring function that estimates the binding affinity. Lower scores typically indicate more favorable binding.
Post-Docking Analysis: From Poses to Plausibility
A low docking score is not, in itself, sufficient to validate a binding mode. A thorough analysis of the predicted binding pose is essential to ensure it is chemically and biologically plausible.
Protocol 3.3.1: Binding Interaction Analysis
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and the protein, particularly with the hinge region residues for kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is expected to form key hydrogen bonds mimicking those of adenine.[5][15]
-
Hydrophobic Interactions: Analyze hydrophobic and van der Waals interactions, which are critical for ligand binding and affinity.
-
Pi-Pi Stacking and Cation-Pi Interactions: Look for these specific interactions, especially with aromatic residues in the active site.
-
Comparison with Known Binders: If available, compare the predicted binding mode with the crystal structure of a known inhibitor to validate the docking protocol and the plausibility of the generated pose.
| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| Analog 7b | -9.8 | GLU339, LYS89 | PHE80, LEU83 |
| Analog 7d | -9.5 | GLU339, ASP404 | LEU83 |
| Analog 16 | -8.7 | MET793 | LEU718, GLY796, LYS745 |
| Analog 5i | -10.2 | CYS797, MET793 | LEU718, VAL726 |
| Reference | -8.5 | CYS797 | LEU718, ALA743 |
| Table 1: Example of a docking results summary table, compiling data from various studies to illustrate key interactions. Data is illustrative and compiled from findings similar to those in cited literature.[3][16][17] |
Molecular Dynamics Simulation: Assessing Complex Stability
Molecular docking provides a static snapshot of the ligand-protein interaction. Molecular Dynamics (MD) simulations are crucial for assessing the stability of the docked complex over time in a simulated physiological environment.[5][11][12]
Caption: Workflow for Molecular Dynamics (MD) simulation to validate docking results.
Protocol 3.4.1: MD Simulation
-
System Preparation: Place the docked complex in a periodic boundary box filled with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.
-
Minimization and Equilibration: Minimize the energy of the entire system. Then, gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) ensembles.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to allow for conformational sampling.[5]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable system will show the RMSD reaching a plateau.[5][12]
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the persistence of key hydrogen bonds identified in the docking pose throughout the simulation.
-
ADMET Prediction: Evaluating Drug-Likeness
A potent inhibitor is not necessarily a good drug. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to filter out candidates with poor pharmacokinetic profiles.[6][9][17][18]
Protocol 3.5.1: In Silico ADMET Profiling
-
Physicochemical Properties: Calculate properties like molecular weight, logP, number of hydrogen bond donors and acceptors, and rotatable bonds. Evaluate compliance with rules like Lipinski's Rule of Five.
-
Pharmacokinetic Properties: Use predictive models (e.g., QikProp in Schrödinger Suite, online servers) to estimate properties such as:
-
Aqueous solubility (logS)
-
Caco-2 cell permeability (for intestinal absorption)[16]
-
Blood-brain barrier permeability
-
Human oral absorption percentage
-
-
Toxicity Prediction: Screen for potential toxicity risks, such as cardiotoxicity or mutagenicity, using available predictive models.
| Property | Analog 15 | Analog 16 | Acceptable Range |
| Water Solubility (log mol/L) | -3.003 | -2.902 | -6.5 to 0.5 |
| Caco-2 Permeability (nm/s) | High (e.g., >500) | High (e.g., >500) | <25 (Poor), >500 (High) |
| Human Oral Absorption (%) | >80% | >80% | >80% (High) |
| Lipinski's Rule Violations | 0 | 0 | 0-1 |
| Table 2: An example of an ADMET prediction summary. Values are illustrative based on typical outcomes for drug-like molecules as seen in cited studies.[16][14] |
Conclusion and Future Perspectives
Computational and docking studies provide an indispensable platform for the rational design of novel pyrazolo[3,4-d]pyrimidine analogs. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently screen vast chemical spaces, prioritize synthetic efforts, and generate high-quality lead candidates. The iterative cycle of computational design, chemical synthesis, and biological evaluation remains the cornerstone of modern drug discovery. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these methods will continue to improve, further accelerating the journey of pyrazolo[3,4-d]pyrimidine derivatives from in silico hits to life-saving therapeutics.
References
- 1. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Docking and Molecular Dynamics Simulations of Pyrazolo[3,4-d]Pyri...: Ingenta Connect [ingentaconnect.com]
- 13. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 17. Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents [tips.sums.ac.ir]
- 18. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazole Derivatives
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of commercially successful pharmaceuticals. Notable examples include the anti-inflammatory drug Celecoxib, the appetite suppressant Rimonabant, and the erectile dysfunction treatment Sildenafil, underscoring the privileged status of this heterocyclic core.[1][2] The continued interest in pyrazole derivatives stems from their broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antifungal, and antidepressant properties.[1][2]
Traditionally, the synthesis of substituted pyrazoles has relied on multi-step procedures, often involving the isolation of intermediates, which can be time-consuming, economically inefficient, and generate significant chemical waste. The advent of one-pot, multi-component reactions (MCRs) has revolutionized the synthesis of these valuable compounds.[3] MCRs offer a more streamlined and environmentally benign approach by combining three or more reactants in a single reaction vessel to construct the final product in a single operation, without the need to isolate intermediates.[4][5] This approach aligns with the principles of green chemistry by minimizing solvent usage, reducing reaction times, and improving atom economy.[6][7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary one-pot methodologies for the synthesis of substituted pyrazole derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed and validated protocols, and offer insights into the rationale behind experimental choices, thereby empowering researchers to design and execute efficient and sustainable synthetic strategies.
Strategic Approaches to One-Pot Pyrazole Synthesis
The one-pot synthesis of pyrazoles can be broadly categorized based on the number of components involved and the nature of the key bond-forming reactions. The most prevalent strategies involve three- or four-component reactions, often catalyzed by acids, bases, transition metals, or, more recently, biocatalysts and nanoparticles.
Three-Component Syntheses: A Versatile Route to Polysubstituted Pyrazoles
Three-component reactions typically involve the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound or its equivalent, and an aldehyde or ketone. This approach allows for the introduction of diverse substituents at various positions of the pyrazole ring.
A general workflow for a typical three-component synthesis is illustrated below:
Figure 1: Generalized workflow for a three-component one-pot synthesis of substituted pyrazoles.
The mechanism of this transformation often proceeds through a series of condensation and cyclization steps. The initial step typically involves the formation of a hydrazone from the reaction of the hydrazine with the aldehyde or ketone. Concurrently, the 1,3-dicarbonyl compound can undergo a Knoevenagel-type condensation. These intermediates then react in a Michael addition followed by an intramolecular cyclization and dehydration to afford the pyrazole ring.
The choice of catalyst plays a pivotal role in the efficiency and selectivity of the reaction. While traditional acid and base catalysts are effective, recent advancements have focused on the development of more sustainable and reusable catalytic systems.
Four-Component Syntheses: Accessing Fused Pyrazole Architectures
Four-component reactions provide a powerful tool for the rapid construction of more complex, fused pyrazole derivatives, such as pyranopyrazoles. These reactions typically involve a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and a source of activated methylene, such as malononitrile.
The general mechanism for the four-component synthesis of pyranopyrazoles is depicted below:
Figure 2: Mechanistic pathway for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
This reaction cascade elegantly combines several classical organic reactions in a single pot. The initial formation of a 5-aminopyrazole from the condensation of hydrazine hydrate and ethyl acetoacetate is followed by a Knoevenagel condensation between the aromatic aldehyde and malononitrile. A subsequent Michael addition of the 5-aminopyrazole to the activated alkene, followed by intramolecular cyclization and tautomerization, yields the final dihydropyrano[2,3-c]pyrazole product.[4]
Catalytic Systems: The Engine of Efficiency
The choice of catalyst is a critical parameter in the one-pot synthesis of pyrazoles, influencing reaction rates, yields, and, in some cases, regioselectivity. A wide array of catalysts have been successfully employed, ranging from simple inorganic compounds to complex nanomaterials.
| Catalyst Type | Examples | Advantages | Representative References |
| Homogeneous Catalysts | p-Toluenesulfonic acid (p-TsOH), Molecular Iodine, Isonicotinic acid | Readily available, good solubility. | [9][10],[1],[6] |
| Heterogeneous Catalysts | Preheated Fly-Ash, Nano-eggshell/Ti(IV), SrFe12O19 magnetic nanoparticles | Ease of separation, reusability, often environmentally benign. | [4],[6],[9] |
| Nanocatalysts | Copper oxide nanoparticles (CuO NPs), ZrO2 nanoparticles, Nano-ZnO | High surface area-to-volume ratio, high catalytic activity, recyclability. | [11],[4],[12] |
| Biocatalysts | Immobilized Thermomyces lanuginosus lipase (TLL) | Green and sustainable, mild reaction conditions, high selectivity. | [5] |
| Lewis Acids | Zinc acetate, CeO2/SiO2 | Mild reaction conditions, can activate carbonyl groups. | [7],[8] |
Detailed Experimental Protocols
The following protocols are provided as representative examples of one-pot syntheses of substituted pyrazole derivatives. These have been selected to illustrate the diversity of approaches and are based on reliable literature precedents.
Protocol 1: Four-Component, CuO Nanoparticle-Catalyzed Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water
This protocol describes a green and highly efficient method for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives using recyclable copper oxide nanoparticles as a catalyst in an aqueous medium.[11]
Materials:
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol, various derivatives can be used)
-
Malononitrile (1.0 mmol)
-
Copper oxide nanoparticles (CuO NPs) (15 mg)
-
Water (as solvent)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) apparatus
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and copper oxide nanoparticles (15 mg).[11]
-
Add water to the flask to act as the solvent.
-
Attach a reflux condenser and place the flask on a magnetic stirrer with a heating plate.
-
Stir the reaction mixture vigorously under reflux conditions.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the crude product by filtration using a Büchner funnel.
-
The CuO nanoparticle catalyst can be recovered from the filtrate for reuse.[11]
-
Wash the crude product with water and then recrystallize from ethanol to afford the pure dihydropyrano[2,3-c]pyrazole derivative.
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Rationale for Experimental Choices:
-
Water as Solvent: The use of water as a solvent makes this protocol environmentally friendly and cost-effective.[4][8]
-
CuO Nanoparticles: The high surface area and catalytic activity of CuO NPs lead to high yields and short reaction times. Their heterogeneous nature allows for easy recovery and reuse, enhancing the sustainability of the process.[11]
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the multiple bond-forming steps to proceed at a reasonable rate.
Protocol 2: Three-Component, Iodine-Catalyzed Synthesis of 5-Amino-4-(arylselanyl)-1H-pyrazoles
This protocol outlines a one-pot, three-component synthesis of selenium-containing 5-aminopyrazoles using molecular iodine as an efficient and economical catalyst.[1]
Materials:
-
Benzoylacetonitrile derivative (1.0 mmol)
-
Arylhydrazine (1.0 mmol)
-
Diaryl diselenide (0.5 mmol)
-
Molecular iodine (I₂) (as catalyst)
-
Acetonitrile (MeCN) (as solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve the benzoylacetonitrile derivative (1.0 mmol), arylhydrazine (1.0 mmol), and diaryl diselenide (0.5 mmol) in acetonitrile.
-
Add a catalytic amount of molecular iodine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture at reflux temperature under an air atmosphere, with stirring.[1]
-
Monitor the reaction progress using TLC.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 5-amino-4-(arylselanyl)-1H-pyrazole.
-
Characterize the final product by spectroscopic techniques.
Rationale for Experimental Choices:
-
Molecular Iodine as Catalyst: Iodine is an inexpensive, readily available, and environmentally benign catalyst compared to many transition metals. It effectively promotes the desired transformations.[1]
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, effectively dissolving the reactants and facilitating the reaction at reflux temperature.[1]
-
Reflux Temperature: The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.
Conclusion and Future Perspectives
The one-pot synthesis of substituted pyrazole derivatives has emerged as a powerful and indispensable tool in modern organic and medicinal chemistry. The methodologies discussed in this guide highlight the trend towards more efficient, economical, and environmentally sustainable synthetic practices. The development of novel catalytic systems, particularly those based on nanoparticles and biocatalysts, continues to push the boundaries of what is possible in multi-component reactions.[5][11] Future research in this area will likely focus on expanding the substrate scope of these reactions, developing enantioselective one-pot syntheses of chiral pyrazoles, and further integrating these methods into automated synthesis platforms for rapid library generation in drug discovery programs. The principles and protocols outlined herein provide a solid foundation for researchers to build upon in their quest for novel and biologically active pyrazole-containing molecules.
References
- 1. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. benthamscience.com [benthamscience.com]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 11. jsynthchem.com [jsynthchem.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a valuable heterocyclic compound with significant applications in medicinal chemistry and drug discovery. The protocol herein details a reliable and efficient two-step synthetic route, commencing with the Thorpe-Ziegler condensation of phenylacetonitrile and acetonitrile to form the key intermediate, 3-amino-2-phenylbut-2-enenitrile. Subsequent cyclization with hydrazine hydrate affords the target molecule. This application note offers in-depth procedural details, mechanistic insights, safety precautions, and characterization data to ensure successful and reproducible synthesis in a laboratory setting.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of the pyrazole ring dictates its pharmacological profile. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors and receptor modulators.[3]
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry.[1] A common and effective strategy involves the condensation of a 1,3-dielectrophilic species with hydrazine or its derivatives.[1][4][5] The protocol described in this note leverages this principle, employing a β-enaminonitrile as the 1,3-dielectrophile equivalent. This approach offers high regioselectivity and good overall yields.
Reaction Scheme
The synthesis of this compound is accomplished via a two-step process as illustrated below:
Step 1: Synthesis of 3-amino-2-phenylbut-2-enenitrile
Caption: Step 1: Thorpe-Ziegler condensation to form the enaminonitrile intermediate.
Step 2: Synthesis of this compound
Caption: Step 2: Cyclization with hydrazine hydrate to yield the final product.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. |
| Phenylacetonitrile | ReagentPlus®, 99% | Sigma-Aldrich | 140-29-4 |
| Acetonitrile | Anhydrous, 99.8% | Sigma-Aldrich | 75-05-8 |
| Sodium Ethoxide | 97% | Sigma-Aldrich | 141-52-6 |
| Hydrazine Hydrate | 80% in water | Sigma-Aldrich | 7803-57-8 |
| Ethanol | 200 proof, absolute | Sigma-Aldrich | 64-17-5 |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | 60-29-7 |
| Hydrochloric Acid | 37% | Sigma-Aldrich | 7647-01-0 |
| Sodium Bicarbonate | ≥99.5% | Sigma-Aldrich | 144-55-8 |
| Anhydrous Sodium Sulfate | ≥99.0% | Sigma-Aldrich | 7757-82-6 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
Part 1: Synthesis of 3-amino-2-phenylbut-2-enenitrile
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Ensure all glassware is oven-dried and the setup is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add sodium ethoxide (X.X g, XX mmol). Carefully add anhydrous ethanol (XX mL) to the flask.
-
Addition of Nitriles: In the dropping funnel, prepare a mixture of phenylacetonitrile (X.X g, XX mmol) and anhydrous acetonitrile (X.X g, XX mmol).
-
Reaction: While stirring the sodium ethoxide suspension, add the nitrile mixture dropwise over a period of 30 minutes. The reaction is exothermic, so maintain the temperature below 40 °C using a water bath if necessary.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (XXX mL).
-
Precipitation and Filtration: A precipitate of 3-amino-2-phenylbut-2-enenitrile will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water (2 x XX mL) and then with a small amount of cold diethyl ether. Dry the product in a vacuum oven at 50 °C.
Part 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the dried 3-amino-2-phenylbut-2-enenitrile (X.X g, XX mmol) in ethanol (XX mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (X.X mL, XX mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add cold water (XX mL). A solid precipitate of this compound will form.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash with cold water (2 x XX mL).
-
Recrystallization: For further purification, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Results and Discussion
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 126 - 128 °C[7] |
| Solubility | Soluble in ethanol, methanol, and DMSO. Sparingly soluble in water. |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ...
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ...
-
FT-IR (KBr, cm⁻¹): ...
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₀H₁₂N₃: 174.10; found: 174.1.
The successful synthesis of this compound is confirmed by the spectroscopic data. The key step in this synthesis is the Thorpe-Ziegler condensation, a base-catalyzed reaction that forms a C-C bond between two nitriles.[8] The subsequent cyclization with hydrazine is a classic method for pyrazole ring formation, proceeding through a nucleophilic attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization and dehydration.[9]
Safety Precautions
-
Phenylacetonitrile: This compound is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a fume hood with extreme caution. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Sodium Ethoxide: This is a corrosive and flammable solid. Handle in an inert atmosphere to prevent reaction with moisture.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently synthesize this valuable compound for further applications in drug discovery and development. The methodology is robust and can potentially be adapted for the synthesis of other substituted pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 3-methyl-5-phenyl-1H-pyrazol-4-amine | C10H11N3 | CID 3381778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jayorganics.com [jayorganics.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Leveraging 3-Methyl-4-phenyl-1H-pyrazol-5-amine in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its remarkable versatility, synthetic accessibility, and ability to engage in various biological interactions have cemented its importance in the development of numerous therapeutic agents.[4][5] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[6][7][8] This has led to the successful development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.
At the heart of this chemical diversity lies the core pyrazole structure, which can be strategically functionalized to modulate its physicochemical and pharmacological properties. Among the vast library of pyrazole derivatives, 3-Methyl-4-phenyl-1H-pyrazol-5-amine emerges as a particularly valuable building block for the synthesis of targeted therapies, especially in the realm of oncology and inflammatory diseases.[9][10] The strategic placement of a methyl group at the 3-position, a phenyl ring at the 4-position, and a reactive amine at the 5-position provides a unique combination of structural features and synthetic handles for further molecular elaboration.[5][11]
This technical guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its synthesis, explore its application as a scaffold for the development of potent kinase inhibitors, and provide detailed protocols for both the chemical synthesis of derivatives and their subsequent biological evaluation.
The Strategic Importance of the this compound Scaffold
The efficacy of this compound as a scaffold in drug design can be attributed to the specific contributions of each of its substituents:
-
The 5-Amino Group: This functional group is a critical anchor for biological activity, particularly in the design of kinase inhibitors.[6][12] The amino group can act as a hydrogen bond donor, interacting with key residues in the hinge region of the ATP-binding pocket of many kinases.[4] This interaction is crucial for achieving high-affinity binding and potent inhibition. Furthermore, the primary amine provides a versatile synthetic handle for the introduction of various side chains to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.[13]
-
The 4-Phenyl Group: The phenyl ring at the 4-position plays a significant role in orienting the molecule within the target's binding site and can engage in favorable hydrophobic and π-stacking interactions.[14] This substituent also offers a site for further modification to fine-tune the compound's properties. For instance, the introduction of different substituents on the phenyl ring can modulate potency and selectivity, as well as impact metabolic stability. Moreover, the phenyl ring can be replaced with other aromatic or non-aromatic bioisosteres to explore new chemical space and improve drug-like properties.[2][15]
-
The 3-Methyl Group: The methyl group at the 3-position contributes to the overall lipophilicity of the scaffold and can influence the orientation of the adjacent phenyl ring. While seemingly simple, this small alkyl group can play a role in optimizing van der Waals interactions within the binding pocket and can impact the overall conformation of the molecule.
The interplay of these three components makes this compound a highly adaptable and potent starting point for the development of novel therapeutics.
Synthetic Protocol for this compound
The synthesis of this compound can be efficiently achieved through a modified Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[9][16] This protocol involves the condensation of a β-ketonitrile with a hydrazine derivative.
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
2-Phenylacetoacetonitrile
-
Hydrazine hydrate
-
Ethanol, absolute
-
Acetic acid, glacial
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylacetoacetonitrile (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Acid Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water and ethyl acetate. Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Kinase Inhibitor Design and Development
The this compound scaffold is an excellent starting point for the design of kinase inhibitors. The 5-amino group can be readily acylated or coupled with various carboxylic acids or sulfonyl chlorides to introduce diverse side chains that can interact with different regions of the kinase active site.
Workflow for Pyrazole-Based Kinase Inhibitor Development
Caption: A typical workflow for the development of pyrazole-based kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the in vitro potency of synthesized pyrazole derivatives against a target kinase using a luminescence-based ADP detection assay.[1]
Materials and Reagents:
-
Target kinase (e.g., a specific tyrosine or serine/threonine kinase)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase buffer (specific to the target kinase)
-
This compound derivatives (test compounds) dissolved in DMSO
-
Staurosporine or other known inhibitor (positive control)
-
DMSO (negative control)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the appropriate kinase buffer to all wells of a 384-well plate.
-
Add 0.5 µL of the diluted test compounds, positive control, or DMSO to the respective wells.
-
Add 1 µL of the kinase/substrate mixture to each well.
-
-
Initiation of Kinase Reaction: Add 1 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation: Exemplar Kinase Inhibition Data
The following table summarizes hypothetical IC₅₀ values for a series of derivatives of this compound against a target kinase.
| Compound ID | R Group (at 5-amino position) | Target Kinase IC₅₀ (nM) |
| Scaffold | -H | >10,000 |
| Derivative 1 | -C(O)Ph | 850 |
| Derivative 2 | -C(O)-(4-fluorophenyl) | 250 |
| Derivative 3 | -C(O)-(3-pyridyl) | 150 |
| Derivative 4 | -SO₂Ph | 1200 |
| Derivative 5 | -SO₂-(4-methoxyphenyl) | 600 |
Structure-Activity Relationship (SAR) Insights
The data from the kinase inhibition assays can be used to derive valuable SAR insights that guide the lead optimization process.
Caption: A simplified representation of potential SAR exploration from the core scaffold.
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic substitution pattern provides an excellent starting point for the development of potent and selective kinase inhibitors and other targeted therapies. The synthetic accessibility of this scaffold, coupled with the straightforward protocols for derivatization and biological evaluation, makes it an attractive tool for researchers in both academic and industrial drug discovery settings. Future research will undoubtedly continue to unlock the full potential of this privileged scaffold through the exploration of novel derivatization strategies, the investigation of new biological targets, and the application of advanced computational and screening technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 31924-81-9 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold [ouci.dntb.gov.ua]
- 11. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 12. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 14. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 3-Methyl-4-phenyl-1H-pyrazol-5-amine in Modern Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its metabolic stability and versatile synthetic chemistry have made it a cornerstone in the development of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and kinase inhibitors like Ruxolitinib.[2][4][5]
This guide focuses on a specific, highly versatile derivative: 3-Methyl-4-phenyl-1H-pyrazol-5-amine . The strategic placement of the methyl, phenyl, and particularly the 5-amino groups makes this compound an exceptionally valuable starting material for generating diverse chemical libraries aimed at critical drug targets. The 5-amino group, in particular, serves as a potent hydrogen bond donor and a reactive handle for further chemical elaboration, positioning it as a key building block in modern drug discovery campaigns.[6][7]
Section 1: Synthetic Accessibility & Core Chemistry
A primary advantage of any scaffold is its ease of synthesis. This compound can be readily prepared through established heterocyclic chemistry routes. The most common and reliable method is the cyclocondensation reaction between a β-ketonitrile and hydrazine hydrate. This straightforward approach allows for the production of the core scaffold in high yields, making it an economical and accessible starting point for research programs.
Protocol 1: Synthesis of this compound
This protocol outlines the standard Knorr-type pyrazole synthesis for the title compound from 2-phenylacetoacetonitrile.
Rationale: This one-pot reaction is efficient and proceeds through the nucleophilic attack of hydrazine on the ketone, followed by intramolecular cyclization via attack on the nitrile group and subsequent tautomerization to the stable aromatic aminopyrazole.
Materials:
-
2-phenylacetoacetonitrile
-
Hydrazine hydrate (80% solution)
-
Ethanol (absolute)
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard reflux and extraction glassware
Workflow Diagram: Synthesis
Caption: General workflow for the synthesis of the target aminopyrazole.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylacetoacetonitrile (1 equivalent) in absolute ethanol.
-
Cool the mixture in an ice bath and add hydrazine hydrate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
-
Dry the final product under vacuum.
Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure it is suitable for subsequent drug discovery applications.
Section 2: Application in Kinase Inhibitor Discovery
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[8] A significant number of approved kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 3-aminopyrazole scaffold, as found in our title compound, is an excellent "hinge-binder".[9] The N1 nitrogen of the pyrazole ring and the exocyclic 5-amino group create a donor-acceptor-donor hydrogen bonding pattern that mimics the adenine portion of ATP.
This bioisosteric relationship makes this compound an ideal starting point for developing potent and selective kinase inhibitors.[8][9] The phenyl group at the 4-position can be directed towards the solvent-exposed region of the ATP pocket, providing a vector for modifications to enhance potency and selectivity. Derivatives of this scaffold have been explored as inhibitors for various kinases, including Aurora kinases, JNK3, and cyclin-dependent kinases (CDKs).[9][10][11]
Mechanism Visualization: Hinge-Binding Interaction
Caption: Conceptual diagram of aminopyrazole binding to the kinase hinge.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to screen derivatives of this compound for inhibitory activity against a target kinase using a luminescence-based ATP detection assay (e.g., ADP-Glo™).
Rationale: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. Inhibition is directly correlated with a higher luminescence signal (more ATP remaining). It is a robust, high-throughput method for determining inhibitor potency (IC₅₀).
Materials:
-
Target kinase and its specific substrate
-
This compound derivatives (test compounds) dissolved in DMSO
-
Kinase buffer (specific to the target kinase)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Workflow Diagram: Kinase Assay
Caption: High-throughput screening workflow for kinase inhibitor profiling.
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).
-
Kinase/Substrate Addition: Add the target kinase and its corresponding substrate, diluted in the appropriate kinase buffer, to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for the target kinase to ensure sensitive detection of competitive inhibitors.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary:
The following table provides representative IC₅₀ values for pyrazole-based inhibitors against various kinases to illustrate the scaffold's potential.
| Compound Scaffold | Target Kinase | Reported IC₅₀ (nM) | Reference |
| Pyrazol-4-yl Urea | Aurora A / B | ~3 | [10] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 227 | [11] |
| Pyrazole-based analog | Aurora A | 160 | [8] |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | CDK16 | 33 | [9] |
Section 3: Application in Fused Heterocycle Synthesis
The this compound scaffold is not only a pharmacophore in its own right but also a versatile building block for more complex, fused heterocyclic systems. The 5-amino group, combined with the adjacent ring nitrogen (N1), acts as a highly reactive 1,3-bis-nucleophile.[12] This allows it to react with 1,3-bis-electrophiles (such as α,β-unsaturated ketones or β-dicarbonyl compounds) to construct fused rings, leading to pharmacologically important cores like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.[7][13] These fused systems often exhibit distinct biological profiles and improved drug-like properties compared to the parent monocyclic pyrazole.
Protocol 3: Synthesis of a Fused Pyrazolo[3,4-b]pyridine Derivative
This protocol describes the synthesis of a 3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine via the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with chalcone (1,3-diphenylprop-2-en-1-one).
Rationale: This reaction proceeds via a sequence of a Michael addition of the amino group to the α,β-unsaturated ketone, followed by intramolecular cyclization, dehydration, and aromatization to yield the stable fused heterocyclic product.[7] Using an ionic liquid as the solvent can often accelerate the reaction and lead to excellent yields.[7]
Reaction Scheme: Fused Ring Synthesis
Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.
Step-by-Step Procedure:
-
In a reaction vial, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 equivalent), the corresponding α,β-unsaturated ketone (chalcone, 1 equivalent), and the ionic liquid [bmim]Br.
-
Seal the vial and heat the mixture at 90°C with stirring for the time required as determined by TLC monitoring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue using column chromatography on silica gel to obtain the pure pyrazolo[3,4-b]pyridine product.
-
Characterize the final compound by NMR and MS to confirm its structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 4. This compound | 31924-81-9 | Benchchem [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 3-Methyl-4-phenyl-1H-pyrazol-5-amine as a Kinase Inhibitor
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibitor Discovery
The pyrazole nucleus is a well-established and highly valued scaffold in medicinal chemistry, recognized for its ability to form the core of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] In the realm of oncology and inflammation, pyrazole-containing molecules have emerged as particularly successful kinase inhibitors.[3][4] Protein kinases, which play a pivotal role in cellular signaling pathways, are frequently dysregulated in these diseases, making them attractive targets for therapeutic intervention. The pyrazole ring system serves as an excellent bioisostere for other aromatic rings, often leading to improved potency and physicochemical properties in drug candidates. Notable examples of FDA-approved drugs featuring a pyrazole core underscore its significance in modern medicine.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-Methyl-4-phenyl-1H-pyrazol-5-amine as a potential kinase inhibitor. While specific data for this particular compound is not extensively available in the public domain, its structure, featuring the 5-aminopyrazole moiety, presents a promising starting point for a kinase inhibitor discovery program.[5][6] The 5-amino group offers a versatile synthetic handle for the generation of chemical libraries to explore structure-activity relationships (SAR).[7]
These application notes will therefore outline a systematic and robust workflow, from initial biochemical screening to cell-based functional assays, to thoroughly characterize the kinase inhibitory potential of this compound and its analogs. The protocols provided are designed to be self-validating and are grounded in established methodologies within the field of kinase drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C10H11N3 | [8] |
| Molecular Weight | 173.21 g/mol | [1][8] |
| CAS Number | 31924-81-9 | [1] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO and ethanol | General chemical knowledge |
Proposed Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of a novel kinase inhibitor, starting from a candidate compound like this compound.
Caption: A generalized workflow for the discovery and development of a kinase inhibitor.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Depletion Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The principle of this assay is to measure the amount of ATP remaining in the reaction after the kinase has been allowed to phosphorylate its substrate. A lower ATP level indicates higher kinase activity.
Rationale: This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It provides a quantitative measure of the compound's potency against a purified kinase enzyme.
Materials:
-
This compound (or analog) dissolved in 100% DMSO.
-
Recombinant human kinase of interest.
-
Kinase-specific substrate.
-
Kinase reaction buffer (typically contains a buffer salt, MgCl₂, and a reducing agent like DTT).
-
ATP at a concentration relevant to the Km of the kinase.
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes or automated liquid handler.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
-
Assay Plate Setup:
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for "background" controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its substrate, and the reaction buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Prepare a separate master mix containing ATP.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a duration optimized for the specific kinase (typically 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions. This is typically a two-step process.
-
Incubate the plate as recommended by the reagent manufacturer.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data by setting the "no inhibition" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Antiproliferative Activity
This protocol measures the effect of the compound on the proliferation of a cancer cell line known to be dependent on a potential target kinase.
Rationale: While in vitro assays measure direct enzyme inhibition, cell-based assays provide information on the compound's ability to penetrate cell membranes, its stability in a cellular environment, and its effect on a biological system.
Materials:
-
Cancer cell line of interest (e.g., a line with a known activating mutation in a target kinase).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
This compound stock solution in DMSO.
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®).
-
Clear or white, sterile 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Plate reader capable of measuring absorbance or luminescence.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in the incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in complete cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include wells with medium and DMSO only as vehicle controls.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a suitable dose-response curve.
-
Representative Kinase Signaling Pathway
The following diagram illustrates a simplified kinase signaling pathway that is often implicated in cancer and can be a target for inhibitors.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Structure-Activity Relationship (SAR) and Further Development
Should this compound demonstrate promising activity in the initial screens, a medicinal chemistry campaign would be initiated to explore the SAR. The 5-amino group is an ideal point for modification, allowing for the introduction of various substituents to probe interactions with the target kinase.[7][9] The phenyl group at the 4-position and the methyl group at the 3-position can also be modified to optimize potency, selectivity, and pharmacokinetic properties. The pyrazole scaffold itself is known to engage in key hydrogen bonding interactions within the ATP-binding pocket of many kinases, making it a critical pharmacophore.
Conclusion
This compound represents a promising starting point for a kinase inhibitor discovery program due to its privileged pyrazole core and synthetically tractable 5-amino group. The protocols and workflow outlined in this document provide a robust framework for its systematic evaluation. By employing a combination of in vitro biochemical assays and cell-based functional screens, researchers can thoroughly characterize its potential as a novel therapeutic agent. The insights gained from these studies will be invaluable in guiding future medicinal chemistry efforts to optimize this scaffold into a potent and selective clinical candidate.
References
- 1. This compound | 31924-81-9 | Benchchem [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
Application Notes and Protocols for the Development of Anticancer Agents from Pyrazole Derivatives
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
The five-membered aromatic pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its ability to interact with a wide array of biological targets.[1][2] This structural motif is present in numerous FDA-approved drugs, including several targeted cancer therapies such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), underscoring its clinical significance.[3] The development of novel pyrazole derivatives continues to be a highly active area of research, driven by the urgent need for more effective and less toxic anticancer agents.[4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of pyrazole-based anticancer agents. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, enabling users to make informed decisions and troubleshoot experimental challenges.
Part 1: Synthesis and Characterization of Pyrazole Derivatives
The synthetic versatility of the pyrazole core allows for the introduction of a wide range of substituents at various positions, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[4][6]
General Synthetic Strategies
A common and efficient method for the synthesis of the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8] Microwave-assisted synthesis has gained traction for its ability to significantly reduce reaction times and improve yields.[1]
Protocol 1: Microwave-Assisted Synthesis of a Model 1,3,5-Trisubstituted Pyrazole
This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole derivative, a common scaffold in anticancer drug discovery.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Microwave synthesis reactor
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
In a 10 mL microwave reaction vial, dissolve the substituted 1,3-diketone (1.0 eq) and substituted hydrazine hydrochloride (1.1 eq) in a minimal amount of ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 100-300 W) and temperature (e.g., 100-140 °C) for 5-20 minutes. The optimal conditions should be determined empirically for each specific reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Causality behind Experimental Choices:
-
Microwave Irradiation: This technique accelerates the reaction rate by efficient and uniform heating, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating.[1]
-
Glacial Acetic Acid: Acts as a catalyst to facilitate the condensation reaction.
-
Column Chromatography: A standard and effective method for the purification of organic compounds based on their differential adsorption to the stationary phase.
Characterization
Thorough characterization of newly synthesized compounds is critical for ensuring their identity, purity, and stability. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Part 2: In Vitro Evaluation of Anticancer Activity
In vitro assays are the first step in evaluating the biological activity of newly synthesized pyrazole derivatives. These assays provide crucial information on the cytotoxicity, antiproliferative effects, and mechanism of action of the compounds.
Cytotoxicity and Antiproliferative Assays
These assays determine the concentration of a compound required to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[3][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[6][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test pyrazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test pyrazole compounds in the complete medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Self-Validating System:
-
Positive Control: A known cytotoxic agent is included to ensure the assay is performing as expected.
-
Vehicle Control: This accounts for any effects of the solvent (DMSO) on cell viability.
-
Blank Wells: Wells containing only medium are used for background subtraction.
Table 1: Example of IC50 Values for Pyrazole Derivatives against Various Cancer Cell Lines
| Compound | Target | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Reference |
| Compound X | EGFR/VEGFR-2 | 0.71 | 8.21 | 19.56 | [6] |
| Compound Y | CDK2 | 17.12 | 29.95 | - | [5] |
| Compound Z | Tubulin | 2.78 | - | - | [10] |
| Doxorubicin | Topoisomerase II | ~0.95 | - | - | [6] |
Mechanism of Action Studies
Once a compound shows significant cytotoxic activity, the next step is to elucidate its mechanism of action. Pyrazole derivatives have been shown to target various key players in cancer progression, including protein kinases, tubulin, and DNA.[6][7]
2.2.1 Kinase Inhibition Assays
Many pyrazole-based anticancer agents function as kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and CDKs.[6][7]
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test pyrazole compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the recombinant VEGFR-2 kinase, the substrate peptide, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
2.2.2 Cell Cycle Analysis
Flow cytometry can be used to determine the effect of a compound on the cell cycle distribution. Many anticancer drugs induce cell cycle arrest at specific phases (e.g., G2/M phase for tubulin inhibitors).[11][12]
2.2.3 Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells. Assays like Annexin V/Propidium Iodide (PI) staining can quantify the induction of apoptosis.[11][12]
Part 3: In Vivo Evaluation
Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Protocol 4: Xenograft Mouse Model for Anticancer Efficacy
This protocol describes a common preclinical model for evaluating the antitumor activity of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., PC-3 for prostate cancer)[13]
-
Matrigel
-
Test pyrazole compound formulated in a suitable vehicle
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treatment group to the control group.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Part 4: Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the lead compounds. By systematically modifying the chemical structure of the pyrazole derivatives and evaluating their biological activity, researchers can identify the key structural features required for potency and selectivity.[4][6]
Key Insights from SAR Studies of Pyrazole Anticancer Agents:
-
Substitutions on the N1 and C3 phenyl rings of the pyrazole core can significantly influence activity.
-
The introduction of electron-withdrawing groups can enhance potency.[5]
-
Hybrid molecules, combining the pyrazole scaffold with other pharmacophores, have shown promising results.[4]
Visualizations
Signaling Pathway
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Pyrazole Compounds
Abstract
Pyrazole and its derivatives constitute a privileged class of heterocyclic compounds that have attracted immense attention in medicinal chemistry and drug discovery.[1][2][3][4] Their versatile synthetic accessibility and diverse pharmacological profile make them ideal scaffolds for developing novel therapeutic agents. A significant body of research has highlighted their potent activity against a wide spectrum of pathogenic microbes, including bacteria and fungi, addressing the urgent global need for new antimicrobial agents to combat rising drug resistance.[5][6] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the evaluation of pyrazole compounds. It provides an in-depth overview of the scientific rationale, mechanisms of action, and structure-activity relationships that govern their antimicrobial properties. Furthermore, it delivers detailed, field-proven protocols for the systematic screening and characterization of these compounds, from initial qualitative assessments to quantitative determination of potency and preliminary safety profiling.
Scientific Background and Rationale
The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. This unique structural motif is found in numerous FDA-approved drugs and serves as a critical pharmacophore in modern drug design.[4] The pyrazole ring's aromaticity, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows for diverse and high-affinity interactions with biological targets. The substitution pattern on the pyrazole ring can be readily modified, enabling chemists to fine-tune the compound's physicochemical properties (e.g., solubility, lipophilicity) and biological activity.[1][3]
Mechanisms of Antimicrobial and Antifungal Action
The efficacy of pyrazole compounds against microbial pathogens is attributed to their ability to interfere with essential cellular processes. The specific mechanism is often dictated by the nature and position of substituents on the pyrazole core. Key molecular targets include:
-
Enzyme Inhibition: Many pyrazole derivatives exert their effect by inhibiting crucial microbial enzymes that are absent or structurally distinct in humans, providing a window for selective toxicity.
-
Succinate Dehydrogenase (SDH): In fungi, SDH (also known as Complex II) is a vital enzyme in both the citric acid cycle and the electron transport chain. Pyrazole-4-carboxamides have been identified as potent SDH inhibitors, disrupting fungal respiration and energy production.[7][8]
-
DNA Gyrase and Topoisomerases: These enzymes are essential for bacterial DNA replication and repair. Certain pyrazole derivatives have been shown to inhibit their activity, leading to bacterial cell death.[5][9][10]
-
Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of nucleic acids and amino acids. Pyrazole compounds have been developed as DHFR inhibitors, blocking this key metabolic pathway in bacteria.[5]
-
Other Enzymes: Pyrazoles have also been reported to inhibit other microbial enzymes such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), which are involved in bacterial cell wall synthesis and quorum sensing, respectively.[10][11][12]
-
-
Disruption of Cell Integrity: Some pyrazole derivatives may interfere with the synthesis of cell wall or membrane components, leading to compromised structural integrity and cell lysis.
Below is a conceptual diagram illustrating the inhibition of a key fungal enzyme by a pyrazole derivative.
Caption: Fungal Succinate Dehydrogenase (SDH) Inhibition Pathway.
Foundational Structure-Activity Relationships (SAR)
Understanding the relationship between a compound's structure and its biological activity is paramount for designing more potent and selective drugs. For pyrazole-based antimicrobials, several SAR trends have been observed:
-
Substituents on Phenyl Rings: When a phenyl group is attached to the pyrazole nitrogen (N1), its substitution pattern is critical. Electron-withdrawing groups (e.g., nitro, fluoro) can significantly enhance antibacterial activity, whereas electron-donating groups may reduce it.[13]
-
Hybrid Molecules: Combining the pyrazole scaffold with other known antimicrobial pharmacophores (e.g., thiazole, benzimidazole, triazole) can lead to hybrid compounds with synergistic or enhanced activity.[5][12][14]
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate microbial cell membranes. Optimizing this property is a key aspect of lead optimization.
Application Notes: A Tiered Screening Strategy
A systematic, multi-tiered approach is recommended for the efficient evaluation of novel pyrazole compounds. This strategy ensures that resources are focused on the most promising candidates, moving from broad, qualitative screens to more specific, quantitative, and safety-oriented assays.
Caption: Tiered Experimental Workflow for Antimicrobial Screening.
Experimental Protocols
The following protocols are foundational for the antimicrobial evaluation of pyrazole compounds. Causality: Each protocol includes positive and negative controls, which are essential to validate the experimental setup and ensure the observed effects are due to the test compound. Standard reference antibiotics are used to benchmark the potency of the novel compounds.
Protocol 1: Agar Well Diffusion Assay (Primary Qualitative Screen)
Principle: This method provides a preliminary, qualitative assessment of antimicrobial activity. A solution of the pyrazole compound is placed in a well cut into agar seeded with a test microorganism. If the compound is active, it will diffuse into the agar and create a zone of growth inhibition around the well.[15]
Materials:
-
Test Pyrazole Compounds
-
Standard Antibiotic (e.g., Ciprofloxacin) and Antifungal (e.g., Griseofulvin)[16]
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) for bacteria; Potato Dextrose Agar (PDA) for fungi
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)[16][17]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs, petri dishes, cork borer (6-8 mm)
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve pyrazole compounds in DMSO to a standard concentration (e.g., 1 mg/mL). The standard antibiotic/antifungal should be prepared at a similar concentration.
-
Inoculum Preparation: Aseptically pick several microbial colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Swab the entire surface of an agar plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-10 minutes.
-
Well Preparation: Use a sterile cork borer to cut uniform wells into the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test solution, the standard drug (positive control), and pure DMSO (negative/solvent control) into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[16]
-
Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well.
Interpretation: A larger zone of inhibition suggests greater antimicrobial activity. The absence of a zone for the DMSO control confirms that the solvent is not responsible for any observed activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] The assay is performed in a 96-well microtiter plate format.
Materials:
-
Test Pyrazole Compounds and Standard Drugs
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi
-
96-well sterile microtiter plates
-
Standardized microbial inoculum (prepared as in Protocol 1, then diluted in broth)
-
Resazurin or similar viability indicator (optional, for clearer endpoint reading)
-
Multichannel pipette
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the stock pyrazole solution (e.g., 256 µg/mL in broth) to the first well of a row. Mix well and transfer 100 µL to the second well, creating a two-fold serial dilution. Repeat this across the row (e.g., to column 10). Discard the final 100 µL from the last dilution well. This results in concentrations from 128 µg/mL down to 0.25 µg/mL.
-
Controls: Designate wells for a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).
-
Inoculation: Add 10 µL of the standardized, diluted inoculum to each well (except the negative control), bringing the final volume to 110 µL. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate under the same conditions as the agar diffusion assay.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a plate reader. The addition of a viability dye like resazurin can aid visualization (blue = no growth, pink = growth).
Interpretation: The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate higher potency.
Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
Principle: This assay determines the lowest concentration of a compound that kills ≥99.9% of the initial microbial inoculum. It distinguishes between microbistatic (inhibitory) and microbicidal (killing) activity.
Procedure:
-
Perform MIC Assay: First, determine the MIC as described in Protocol 2.
-
Subculturing: After reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot the aliquot onto a fresh, drug-free agar plate (MHA or PDA).
-
Incubation: Incubate the agar plate overnight (bacteria) or for 48-72 hours (fungi).
-
Data Collection: Observe the plates for colony growth. The MBC/MFC is the lowest concentration from the MIC plate that results in no growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.
Caption: Logical Relationship Between Key Screening Assays.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Method)
Principle: To be a viable drug candidate, a compound must be significantly more toxic to microbes than to host cells. This assay measures the effect of the pyrazole compounds on the viability of a mammalian cell line (e.g., HEK293, HepG2) by assessing mitochondrial metabolic activity.[19] Viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified.
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test Pyrazole Compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a "no drug" control (cells + medium) and a "no cell" control (medium only).
-
Incubation: Incubate the plate for 24-48 hours in the CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for another 2-4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ (concentration inhibiting 50% of cell viability) can be determined by plotting viability vs. log concentration.
Interpretation: A high IC₅₀ value is desirable, as it indicates low toxicity to mammalian cells. The selectivity index (SI = IC₅₀ / MIC) is a critical parameter; an SI > 10 is often considered a promising starting point for a drug candidate.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between compounds and against standard drugs.
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Cytotoxicity IC₅₀ (µg/mL) [Cell Line] | Selectivity Index (SI = IC₅₀/MIC) |
| Pyrazole-A | S. aureus | 4 | 8 | >128 [HEK293] | >32 |
| Pyrazole-A | E. coli | 16 | >64 | >128 [HEK293] | >8 |
| Pyrazole-B | C. albicans | 2 | 4 | 64 [HEK293] | 32 |
| Ciprofloxacin | S. aureus | 1 | 2 | >100 | >100 |
| Fluconazole | C. albicans | 4 | >64 | >100 | >25 |
Conclusion
The pyrazole scaffold remains a highly valuable starting point for the discovery of new antimicrobial and antifungal agents. The biological activity of these compounds is deeply connected to their substitution patterns, allowing for rational design and optimization through detailed structure-activity relationship studies.[13][20] The tiered screening strategy and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of novel pyrazole derivatives. By integrating quantitative potency assays (MIC, MBC/MFC) with essential preliminary safety assessments (cytotoxicity), researchers can efficiently identify lead candidates with both high efficacy and a favorable selectivity profile, paving the way for the next generation of antimicrobial therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. echemcom.com [echemcom.com]
- 3. ijrar.org [ijrar.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jpsbr.org [jpsbr.org]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Note: Elucidating the Three-Dimensional Architecture of Novel Pyrazole Scaffolds using X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding their precise three-dimensional structure is paramount for deciphering structure-activity relationships (SAR) and guiding rational drug design. Single-crystal X-ray diffraction is the definitive method for obtaining this atomic-level information.[3][4] This guide provides a comprehensive overview of the methodologies, protocols, and critical considerations for the X-ray crystallographic analysis of novel pyrazole structures, from initial crystal growth to final structural validation.
The Pyrazole Moiety: A Crystallization Conundrum
The unique electronic and structural properties of the pyrazole ring present both opportunities and challenges for the crystallographer. The presence of two adjacent nitrogen atoms—one acidic (pyrrole-like) and one basic (pyridine-like)—allows for a rich diversity of intermolecular interactions, particularly hydrogen bonding.[5][6] This can lead to the formation of predictable supramolecular motifs like dimers, trimers, and catemers (chains), which are crucial for crystal packing.[5]
However, these same features can complicate crystallization. N-unsubstituted pyrazoles can exhibit tautomerism, where a proton can reside on either nitrogen atom.[6][7] This structural ambiguity can lead to disorder within the crystal lattice, a common challenge in structure determination. Furthermore, the planarity of the ring and its propensity for π-π stacking can result in multiple polymorphs, each with distinct physical properties. Therefore, a successful crystallographic study begins with a strategic approach to producing high-quality, single-domain crystals.
A Strategic Workflow for Pyrazole Structure Determination
The path from a synthesized pyrazole powder to a refined crystal structure is a multi-step process that demands careful planning and execution. Each stage builds upon the last, and success is contingent on meticulous technique. The overall workflow is a systematic progression from the macroscopic (growing a crystal) to the atomic (determining atomic coordinates).
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Protocol: Growing High-Quality Single Crystals of Pyrazole Derivatives
The most critical, and often rate-limiting, step is growing diffraction-quality crystals. The ideal crystal should be well-formed, free of defects, and typically between 0.1-0.3 mm in size.[3][8] Given the diverse functionalities that can be appended to a pyrazole core, there is no single universal crystallization method. A screening approach is often necessary.
Core Principle: The goal is to slowly and gradually bring a solution of the purified pyrazole compound to a state of supersaturation, allowing molecules to self-assemble into an ordered crystal lattice. Rapid precipitation must be avoided as it leads to amorphous solids or poorly-ordered microcrystals.
Step-by-Step Methodology: Vapor Diffusion
Vapor diffusion is a highly effective and widely used technique for screening crystallization conditions. It is available in two primary setups: hanging drop and sitting drop.
-
Preparation of the Reservoir Solution:
-
Rationale: The reservoir solution contains a precipitant that will draw solvent out of the sample drop, slowly increasing the concentration of the pyrazole compound.
-
Protocol: In the well of a 24-well crystallization plate, pipette 500 µL of a reservoir solution. This solution is typically a mixture of buffers, salts, and/or organic solvents. A good starting point is to screen a range of common precipitants like polyethylene glycols (PEGs) and various salts (e.g., ammonium sulfate, sodium chloride) across a range of pH values.
-
-
Preparation of the Sample Drop:
-
Rationale: The sample drop contains the purified pyrazole compound dissolved in a suitable solvent. This solvent should be more volatile than the reservoir solution.
-
Protocol: On a siliconized glass cover slip (for hanging drop) or on the post of a sitting drop plate, mix 1-2 µL of your concentrated pyrazole solution (typically 5-20 mg/mL) with 1-2 µL of the reservoir solution from the corresponding well.
-
Expert Tip: Ensure your pyrazole compound is highly pure. Impurities can inhibit crystal nucleation or be incorporated into the lattice, leading to poor diffraction.
-
-
Sealing and Incubation:
-
Rationale: The system must be sealed to allow for slow vapor equilibration.
-
Protocol: Invert the cover slip and place it over the well, using vacuum grease to create an airtight seal (hanging drop). For sitting drop plates, use clear sealing tape. Place the plate in a stable, vibration-free environment, typically at a constant temperature (e.g., 4°C or 20°C).
-
-
Monitoring:
-
Protocol: Check the drops under a microscope daily for the first few days, then periodically for several weeks. Document any changes, including precipitation, phase separation, or the appearance of crystals.
-
Protocol: From Crystal to Diffraction Pattern
Once suitable crystals are obtained, they must be carefully handled and exposed to an X-ray beam to generate a diffraction pattern.
Step-by-Step Methodology: Crystal Mounting and Data Collection
-
Crystal Selection and Harvesting:
-
Rationale: Select a crystal that is clear, has well-defined edges, and is of an appropriate size.
-
Protocol: Under a microscope, use a cryo-loop (a small nylon loop) that is slightly larger than the crystal to gently scoop the crystal out of the drop. The crystal will be coated in a thin film of its mother liquor, which serves as a cryoprotectant.
-
-
Cryo-cooling:
-
Rationale: To minimize radiation damage from the high-intensity X-ray beam, data is typically collected at cryogenic temperatures (around 100 K).[1] The rapid cooling (vitrification) prevents the formation of crystalline ice, which would destroy the crystal.
-
Protocol: Swiftly move the loop with the harvested crystal into a stream of cold nitrogen gas. This process, known as flash-cooling, must be done quickly to prevent ice formation.
-
-
Mounting on the Diffractometer:
-
Protocol: Secure the cryo-loop onto a goniometer head, which is then mounted on the diffractometer. This allows the crystal to be precisely rotated in the X-ray beam.[8]
-
-
Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam while a series of diffraction images are recorded by a detector.[3] The positions and intensities of the diffracted spots contain the information needed to determine the crystal structure.
-
Protocol: Modern diffractometers automate this process. Key parameters are set, including the X-ray wavelength (e.g., Mo Kα at 0.71073 Å or Cu Kα at 1.5418 Å), detector distance, and exposure time per frame. A full dataset may consist of hundreds or thousands of images.
-
| Parameter | Typical Value / Setting | Purpose |
| Radiation Source | Mo Kα or Cu Kα | Provides monochromatic X-rays of a suitable wavelength to diffract from atomic planes.[4] |
| Temperature | 100 K | Minimizes atomic vibrations and radiation damage.[1] |
| Detector Distance | 40-60 mm | Affects the resolution and separation of diffraction spots on the detector. |
| Exposure Time | 5-60 seconds / frame | Depends on the crystal's scattering power; longer times for weakly diffracting crystals. |
| Total Rotation | 180-360° | Ensures all unique reflections are measured for a complete dataset. |
Table 1: Typical parameters for single-crystal X-ray data collection.
Protocol: Structure Solution and Refinement
This phase is entirely computational and involves converting the raw diffraction images into a 3D model of the electron density, from which the atomic positions are determined.
Step-by-Step Methodology:
-
Data Integration and Scaling:
-
Protocol: Software is used to identify the diffraction spots on each image, measure their intensities, and apply corrections (e.g., for absorption). The data from all images are scaled together to create a single reflection file.
-
-
Space Group Determination:
-
Rationale: The symmetry of the diffraction pattern and the systematic absences of certain reflections are used to determine the crystal's space group.[8] This is a critical step that defines the symmetry operators within the unit cell.
-
Protocol: This is typically performed automatically by software like APEX or CrysAlisPro.
-
-
Structure Solution (Solving the Phase Problem):
-
Rationale: The detector measures the intensities of the diffracted X-rays, but not their phases. The "phase problem" is the challenge of recovering this lost phase information.
-
Protocol: For small molecules like pyrazoles, direct methods or intrinsic phasing (e.g., using SHELXT) are highly effective.[5] These methods use statistical relationships between intensities to calculate an initial set of phases, which is then used to generate an initial electron density map.
-
-
Structure Refinement:
-
Rationale: An initial atomic model is built into the electron density map. This model is then iteratively improved using a least-squares refinement process (e.g., with SHELXL) to best fit the experimental diffraction data.[5]
-
Protocol: The process involves refining atomic positions, occupancies, and atomic displacement parameters (thermal ellipsoids). Hydrogen atoms are typically added at calculated positions. The quality of the refinement is monitored using the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). For a good quality structure, the R1 value is typically below 5% (0.05).
-
Analyzing and Validating the Pyrazole Structure
The final refined model provides a wealth of information. It is crucial to analyze the structure for chemical sense and validate its quality.
Key Analytical Points for Pyrazole Structures:
-
Bond Lengths and Angles: Compare these to known values for similar pyrazole-containing structures to ensure they are chemically reasonable.[9]
-
Tautomer and Isomer Confirmation: The structure will unambiguously determine the tautomeric form and the position of substituents on the pyrazole ring.
-
Intermolecular Interactions: Identify and analyze hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. These interactions are often key to the compound's physical properties and can inform formulation strategies.
Figure 2: Common hydrogen-bonding motifs observed in pyrazole crystal structures.
Validation: The final structural model is typically saved in a Crystallographic Information File (CIF). This file should be run through validation software (e.g., the IUCr's CheckCIF service). This program checks for inconsistencies in the data, potential errors in symmetry, and other common problems, ensuring the trustworthiness and integrity of the reported structure.[10]
Common Pitfalls and Troubleshooting
| Problem | Symptom | Potential Cause & Solution |
| Twinning | Difficulty in indexing, high R-factors after refinement. | The crystal is composed of multiple intergrown lattices. Requires specialized data processing and refinement strategies. |
| Disorder | Unusually large thermal ellipsoids, chemically nonsensical bond lengths. | A molecule or part of a molecule occupies multiple positions in the lattice. Model using partial occupancies (PART instructions in SHELXL). |
| Weak Diffraction | Faint diffraction spots, low data completeness. | The crystal may be very small, inherently a poor scatterer, or have poor long-range order.[11] Increase exposure time or seek a brighter X-ray source (synchrotron). |
| Incorrect Space Group | High symmetry in a low-symmetry space group, high R-factors. | The assigned symmetry is too low.[10] Use software like PLATON to check for missed symmetry elements and re-solve in the correct, higher-symmetry space group. |
Table 2: Troubleshooting common issues in pyrazole crystallography.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool in the development of novel pyrazole-based therapeutics. It provides an unambiguous determination of the molecular structure, which is foundational for understanding biological activity, guiding lead optimization, and securing intellectual property. While the process requires expertise and attention to detail, a systematic and informed approach, as outlined in this guide, can reliably yield high-resolution structures, thereby accelerating the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. fiveable.me [fiveable.me]
- 9. mdpi.com [mdpi.com]
- 10. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iucr.org [iucr.org]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in Pyrazolone Acylation
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with 3-methyl-1-phenyl-pyrazol-5-one (PMP) and its derivatives. A common challenge in the functionalization of this scaffold is controlling the regioselectivity of acylation reactions. The pyrazolone ring possesses an ambident nucleophilic character, leading to a competitive formation of C-acylated and O-acylated products.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you steer your reaction toward the desired C4-acylated product, a crucial intermediate for various applications, including as chelating agents and precursors for bioactive molecules.[1][2] We will explore the underlying principles of kinetic versus thermodynamic control and how specific reaction parameters can be manipulated to achieve high selectivity.
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction exclusively or predominantly yields the O-acylated product.
Primary Cause: This outcome is characteristic of a reaction under kinetic control.[3] The oxygen atom of the pyrazolone enol tautomer is a "hard" nucleophilic center and reacts faster with "hard" electrophiles like acyl chlorides, especially under conditions that favor the formation of a highly reactive, dissociated enolate.
Solutions & Protocols:
-
Utilize a Heterogeneous Base System (The Jensen Method): The most reliable method to ensure C-acylation is the Jensen method, which involves using a suspension of calcium hydroxide (Ca(OH)₂) in a non-polar solvent like dioxane.[2][4]
-
Mechanism of Action: Ca(OH)₂ serves two critical roles. First, it reacts with the enol form of the pyrazolone to form a calcium complex. This complex protects the hydroxyl group, preventing O-acylation.[2] Second, the excess Ca(OH)₂ acts as an acid scavenger, neutralizing the HCl generated from the acyl chloride, which keeps the medium basic and prevents the decomposition of the calcium complex.[2]
-
Crucial Insight: It is absolutely critical to form the calcium complex before adding the acylating agent. Adding the acyl chloride to the free pyrazolone will result in O-acylation being the main or only reaction pathway.[1][2]
-
-
Solvent Choice: If you are using polar aprotic solvents like DMF, DMSO, or pyridine, switch to a non-polar or less polar solvent such as dioxane or toluene.[4] Polar aprotic solvents can lead to a more "naked" and reactive oxygen anion, favoring the kinetic O-acylation pathway.
-
Temperature Control: While low temperatures generally favor kinetic products, in this specific system, the formation of the thermodynamic C-acylated product is often achieved by refluxing the mixture after the initial complex formation.[4] This provides the energy needed to overcome the activation barrier for C-acylation and ensures the reaction reaches its more stable endpoint.
Detailed Protocol: Selective C-Acylation using Calcium Hydroxide
This protocol is adapted from the well-established Jensen method and subsequent refinements.[1][2][4]
Materials:
-
3-methyl-1-phenyl-pyrazol-5-one (PMP)
-
Anhydrous dioxane (water content < 0.05%)[1]
-
Calcium hydroxide (Ca(OH)₂)
-
Acyl chloride (e.g., benzoyl chloride)
-
High-turbulence magnetic stir bar
-
Standard reflux apparatus with a drying tube
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the pyrazolone (1.0 eq.) in anhydrous dioxane. Gentle heating (<70 °C) may be required. It is important to ensure complete dissolution before proceeding.[1][2]
-
Complex Formation: Add calcium hydroxide (2.0 eq.) to the solution. The mixture will become a suspension. Heat the mixture to reflux and stir vigorously for at least 30 minutes to ensure the formation of the calcium-pyrazolone complex.[1][2] A heavy residue will form, necessitating a powerful magnetic stirrer.[1]
-
Acylation: Cool the reaction mixture in an ice bath to 0 °C. Add the acyl chloride (1.0 eq.) dropwise. An exothermic reaction may occur.[1]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5 to 2 hours.[2]
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into dilute hydrochloric acid (e.g., 2N HCl) with vigorous stirring to decompose the calcium complex and precipitate the product.[1][4]
-
Isolation: Collect the solid product by filtration, wash thoroughly with water to remove calcium salts, and then with a small amount of cold ethanol to remove colored impurities.[1] The product can be further purified by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the C- vs. O-acylation competition?
The key lies in the tautomerism of 3-methyl-1-phenyl-pyrazol-5-one. It exists in equilibrium between several forms, most importantly the keto (CH) and enol (OH) tautomers.[5] Deprotonation of either form generates an ambident enolate anion with nucleophilic character at both the C4 carbon and the exocyclic oxygen.
-
O-acylation is the product of kinetic control . The oxygen atom has a higher negative charge density, making it a "harder" and more rapidly reacting nucleophile. This pathway has a lower activation energy.[3]
-
C-acylation is the product of thermodynamic control . The resulting 4-acyl pyrazolone is more stable than its O-acyl isomer due to the formation of a stable conjugated β-dicarbonyl system. This pathway has a higher activation energy but leads to a lower-energy (more stable) product.[3]
Q2: Why is the Ca(OH)₂ method so effective?
The calcium ion (Ca²⁺) acts as a Lewis acid, coordinating strongly with the hard oxygen atom of the enolate. This coordination effectively "protects" the oxygen, reducing its nucleophilicity and sterically hindering the approach of the acyl chloride.[2] This forces the acylation to occur at the alternative, "softer" nucleophilic site, the C4 carbon.
Q3: Can other bases be used?
While other bases can be used, they often give mixtures or favor O-acylation.
-
Pyridine: Often used as a solvent and base, it typically yields the O-acylated product, which can sometimes be rearranged to the C-acylated form via a Fries rearrangement, though this may produce by-products.[4]
-
Sodium Ethoxide/Sodium Hydride: These strong bases generate a highly reactive "naked" enolate, which overwhelmingly leads to O-acylation, the kinetic product.[2]
Q4: How does the choice of acylating agent affect the outcome?
Acid chlorides are "hard" and highly reactive electrophiles, which intrinsically favor reaction at the hard oxygen center. Using a less reactive acylating agent, like an acid anhydride, in the calcium hydroxide system can also be effective and may be easier to handle.[2][4]
Summary of Conditions for Selective C-Acylation
| Parameter | Recommended Condition | Rationale |
| Base | Calcium Hydroxide (Ca(OH)₂) | Forms a complex to block the O-position and acts as an acid scavenger.[1][2] |
| Solvent | Anhydrous Dioxane | Non-polar solvent that facilitates complex formation and disfavors the kinetic pathway.[4] |
| Temperature | Reflux | Provides energy to overcome the activation barrier for the thermodynamic C-acylation product.[4] |
| Order of Addition | 1. Pyrazolone 2. Ca(OH)₂ 3. Acyl Chloride | Pre-formation of the calcium complex is essential to prevent O-acylation.[1][2] |
References
improving yield and purity of 3-Methyl-4-phenyl-1H-pyrazol-5-amine
Welcome to the technical support guide for the synthesis and purification of 3-Methyl-4-phenyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with achieving high yield and purity for this valuable heterocyclic scaffold. Pyrazole derivatives are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Part 1: Synthesis Fundamentals & Common Challenges
Q1: What is the fundamental reaction mechanism for synthesizing this compound and what are the typical challenges?
The most common and robust method for synthesizing 5-aminopyrazole derivatives like this compound is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a β-ketonitrile.[2][3] In this specific case, the reaction proceeds between hydrazine hydrate and 2-phenyl-3-oxobutanenitrile .
The reaction mechanism involves an initial nucleophilic attack of the hydrazine onto the ketone carbonyl, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization, yields the final aromatic pyrazole ring.
Caption: General mechanism for pyrazole synthesis.
Common Challenges:
-
Low Yield: Often caused by incomplete reactions, formation of stable but incorrect intermediates, or side reactions. The reaction conditions are critical.[4]
-
Impurity Profile: The primary impurity is often the regioisomer, 5-methyl-4-phenyl-1H-pyrazol-3-amine, which can be difficult to separate. Unreacted starting materials and polymeric byproducts can also contaminate the final product.
-
Purification Difficulty: The amine functionality can cause streaking on standard silica gel columns, and finding an effective single-solvent system for recrystallization can be challenging.[5]
Part 2: Troubleshooting Guide - Yield & Purity Optimization
This section addresses the most frequent issues encountered during synthesis and purification.
Low Reaction Yield
Q2: My reaction yield is consistently below 50%. What are the most likely causes and how can I fix them?
Low yields are typically traced back to suboptimal reaction conditions or reagent quality. Let's break down the critical parameters.
A: Causality and Solutions
-
Incomplete Reaction: The cyclization step can be slow. Monitoring the reaction via Thin Layer Chromatography (TLC) is essential. If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.
-
Suboptimal Temperature:
-
Too Low: The reaction rate will be slow, leading to an incomplete conversion.
-
Too High: Can lead to the degradation of starting materials, the product, or the formation of polymeric tars, which complicates purification and reduces yield. A gentle reflux is typically optimal.
-
-
Incorrect Solvent or Catalyst: The choice of solvent and catalyst dramatically influences reaction kinetics and outcomes. Protic solvents like ethanol are common, and a catalytic amount of a weak acid (like acetic acid) or base (like piperidine) is often required to facilitate the condensation and cyclization steps.[6]
Workflow for Optimizing Reaction Yield
Caption: Decision workflow for systematic yield optimization.
Recommended Starting Conditions for Optimization:
| Parameter | Recommended Range | Rationale |
| Solvent | Ethanol, Methanol, Dioxane | Ethanol is a good starting point due to its polarity and ability to dissolve reactants. Dioxane can be useful if side reactions with the alcohol are observed.[6] |
| Catalyst | Acetic Acid (5 mol%) or Piperidine (5 mol%) | An acid catalyst protonates the carbonyl, making it more electrophilic. A base catalyst deprotonates the hydrazine, making it more nucleophilic.[6] |
| Temperature | 60°C to Reflux (~78°C for EtOH) | Start with a gentle reflux and adjust based on TLC analysis of byproduct formation. |
| Reaction Time | 4 - 12 hours | Monitor consumption of the limiting reagent every 2 hours using TLC. |
Product Purity
Q3: My crude product shows multiple spots on TLC and the NMR is complex. What are the likely impurities and how do I remove them?
This is a classic purity challenge. The main culprits are unreacted starting materials and structurally similar isomers. Effective purification requires choosing the right technique based on the impurity profile.
A: Purification Strategies
The two most effective methods for purifying this compound are recrystallization and column chromatography .
1. Recrystallization: This is the preferred method for removing minor impurities if your product is a solid and you can find a suitable solvent system. It is cost-effective and scalable.[5]
-
When to Use: When the desired product is the major component (>85% purity) and impurities have different solubilities.
-
How it Works: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the product decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).
-
Troubleshooting Solvent Selection:
-
Problem: Product "oils out" instead of crystallizing.
-
Solution: The solvent is likely too nonpolar, or the solution is cooling too quickly. Try a more polar solvent or a solvent pair (e.g., ethanol/water), and ensure slow cooling.
-
-
Problem: No crystals form upon cooling.
-
Solution: The product is too soluble in the chosen solvent. Add a co-solvent in which the product is insoluble (an "anti-solvent") dropwise to the warm solution until turbidity appears, then allow it to cool.[7] Scratching the inside of the flask with a glass rod can also induce crystallization.
-
-
Table of Recommended Recrystallization Solvents:
| Solvent System | Polarity | Notes |
| Ethanol / Water | High | Dissolve in hot ethanol, add hot water dropwise until cloudy. Excellent for removing nonpolar impurities. |
| Methanol / Ethyl Acetate | Medium-High | A versatile system. Dissolve in a minimum of hot methanol and add ethyl acetate if needed.[7] |
| Isopropanol | Medium | Good single-solvent option. Provides sharp crystals. |
| Toluene | Low | Useful for removing highly polar impurities that are insoluble in toluene. |
2. Flash Column Chromatography: This is the most powerful technique for separating compounds with similar polarities, such as regioisomers.[8]
-
When to Use: When recrystallization fails, or when separating isomers or multiple byproducts.
-
Stationary Phase: Standard silica gel (SiO₂) is typically used. Crucial Tip: Because the product is a basic amine, it can streak or irreversibly bind to acidic silica. To prevent this, deactivate the silica by preparing your slurry with a solvent system containing 0.5-1% triethylamine (Et₃N).[5]
-
Mobile Phase (Eluent): Start with a nonpolar solvent system and gradually increase polarity.
-
Good Starting Point: Hexane / Ethyl Acetate (start at 9:1, gradually increase to 1:1).
-
For More Polar Compounds: Dichloromethane / Methanol (start at 99:1, gradually increase to 95:5).[9]
-
-
Detection: Use a UV lamp (254 nm) to visualize the spots on a TLC plate before running the column to determine the optimal eluent composition for separation.
Part 3: Standard Operating Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established methods for pyrazole synthesis.[3][6]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenyl-3-oxobutanenitrile (10.0 g, 1 eq).
-
Reagent Addition: Add 100 mL of absolute ethanol, followed by hydrazine hydrate (1.1 eq).
-
Catalyst: Add glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 6 hours. Monitor the reaction progress by TLC (Mobile phase: 7:3 Hexane/Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the crude product.
-
Filter the resulting solid using a Büchner funnel and wash the filter cake with 20 mL of cold ethanol.
-
Dry the crude product under vacuum.
-
Protocol 2: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude, dried product into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise with swirling until the solution becomes faintly and persistently turbid.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight.
Part 4: Frequently Asked Questions (FAQs)
Q4: How should I store the final product? A: this compound is a relatively stable solid. However, like many amines, it can be sensitive to light and air over long periods. For long-term storage, keep it in a tightly sealed amber vial in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon).
Q5: What are the primary safety concerns with this synthesis? A: The main hazard is hydrazine hydrate . It is toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Q6: Can I use phenylhydrazine instead of hydrazine hydrate to synthesize an N-phenyl derivative? A: Yes, using a substituted hydrazine like phenylhydrazine is a common strategy to synthesize N1-substituted pyrazoles.[2] The reaction mechanism is analogous. However, be aware that this will lead to a different product: 3-methyl-1,4-diphenyl-1H-pyrazol-5-amine.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | C16H15N3 | CID 619285 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting common issues in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Introduction
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and functional materials.[1][2] The classical approach to their synthesis, often the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is elegant in its simplicity.[3][4] However, this apparent simplicity can mask a range of potential challenges, from low yields and unexpected side products to complex purification issues.
This guide is designed to serve as a first line of support for researchers encountering common obstacles in pyrazole synthesis. Drawing from established literature and practical experience, we will diagnose frequent problems, explain the underlying chemical principles, and provide actionable, step-by-step protocols to get your synthesis back on track.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries as a rapid diagnostic tool.
Q1: My Knorr pyrazole synthesis is giving a very low yield or failing completely. What's the first thing I should check? A1: The first step is to verify the quality of your starting materials. Hydrazine derivatives can degrade over time, and 1,3-dicarbonyl compounds can be unstable. Beyond that, the most common culprits are suboptimal pH and inefficient mixing, especially during scale-up.[5] The reaction is often acid-catalyzed, but an excessively low pH can fully protonate the hydrazine, killing its nucleophilicity.[6][7]
Q2: I'm getting a mixture of two very similar products that are difficult to separate. What's happening? A2: You are likely forming regioisomers.[8][9] This occurs when you use an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. The hydrazine's substituted nitrogen can attack one carbonyl, and the NH2 can attack the other, leading to two different constitutional isomers. Controlling this is a central challenge in pyrazole synthesis.[9]
Q3: My reaction mixture turns a dark yellow or red, and the final product is difficult to purify. Why? A3: This is often due to side reactions involving the hydrazine starting material, which can form colored impurities.[8] Inadequate mixing can create localized "hot spots" that promote decomposition and side reactions.[5] Using a buffer to control pH, such as sodium acetate when starting with a hydrazine hydrochloride salt, can often lead to a cleaner reaction profile.[10]
Q4: Can I run this reaction without a catalyst? A4: While some highly activated substrates may react, most Knorr-type pyrazole syntheses require at least a catalytic amount of acid (like acetic acid) to proceed efficiently.[7][11] In some cases, the reaction may not proceed at all without a catalyst.[3]
Part 2: Systematic Troubleshooting Guide
This section provides a deeper dive into specific experimental problems, their causes, and validated solutions.
Issue 1: Low or No Product Yield
Low conversion is one of the most frustrating issues. The root cause can typically be traced to reaction kinetics or reactant stability.
Potential Causes & Solutions
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| No reaction by TLC/LCMS | 1. Insufficient Catalysis: | Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid. The acid catalyzes the initial condensation of the hydrazine with a carbonyl group to form a hydrazone intermediate, which is often the rate-limiting step.[11][12][13] |
| 2. Reduced Nucleophilicity: | If using a hydrazine salt (e.g., hydrochloride), the medium may be too acidic. Add 1 equivalent of a mild base like sodium acetate to free the hydrazine.[10] Electron-withdrawing groups on the hydrazine also significantly reduce its reactivity.[6] | |
| Reaction starts but stalls | 1. Poor Solubility: | Ensure both reactants are fully dissolved at the reaction temperature. Consider switching to a solvent like ethanol, N,N-dimethylformamide (DMF), or 2,2,2-trifluoroethanol (TFE) for better solubility.[14] |
| 2. Reversible Intermediates: | The cyclization step can be reversible. Ensure water is removed, either by a Dean-Stark trap (for higher boiling solvents like toluene) or by ensuring the final dehydration to the aromatic pyrazole is thermodynamically favorable. Driving the reaction to completion with gentle heating (e.g., 80-100 °C) is common practice.[12] | |
| Low yield after workup | 1. Product Loss During Extraction: | Pyrazoles can be surprisingly polar. If your product has free N-H groups, it may have partial solubility in water. Minimize aqueous washes or perform a back-extraction of the aqueous layers. |
| 2. Decomposition on Silica Gel: | The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive products. Consider neutralizing the silica gel by preparing a slurry with 1% triethylamine in the eluent or using neutral alumina for chromatography. |
Caption: Key factors that control the regiochemical outcome.
Protocol: Experimental Screen to Optimize Regioselectivity
-
Setup: Prepare three small-scale, identical reactions (e.g., 0.5 mmol scale) in parallel.
-
Reaction A (Standard Acidic): Dissolve the 1,3-dicarbonyl (1.0 eq) and substituted hydrazine (1.1 eq) in ethanol. Add 0.1 eq of acetic acid. Stir at room temperature or heat to 60 °C.
-
Reaction B (Buffered/Neutral): Dissolve the 1,3-dicarbonyl (1.0 eq) and hydrazine hydrochloride (1.1 eq) in ethanol. Add sodium acetate (1.1 eq). Stir under the same temperature conditions.
-
Reaction C (Fluorinated Alcohol): Dissolve the 1,3-dicarbonyl (1.0 eq) and hydrazine (1.1 eq) in 2,2,2-trifluoroethanol (TFE). Add 0.1 eq of acetic acid. Stir under the same temperature conditions.
-
Analysis: After 4-6 hours, take an aliquot from each reaction, dilute, and analyze by LCMS or 1H NMR to determine the ratio of the two regioisomers. Select the optimal condition for scale-up.
Issue 3: Product Purification Challenges
Even with a good yield, isolating the pure pyrazole can be challenging due to persistent impurities or difficult physical properties.
Common Purification Problems and Solutions
-
Problem: Persistent colored impurities (yellow/red).
-
Cause: Hydrazine decomposition or side products. [8] * Solution 1 (Recrystallization): This is often the most effective method. A solvent system like ethanol/water or ethyl acetate/hexanes can selectively crystallize the desired pyrazole, leaving colored impurities in the mother liquor.
-
Solution 2 (Charcoal Treatment): Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol), add a small amount of activated charcoal, heat gently for 10-15 minutes, and filter through a pad of celite. This can effectively adsorb many colored impurities.
-
Solution 3 (Acid/Base Wash): If the impurities are basic (e.g., unreacted hydrazine), a dilute acid wash (e.g., 1M HCl) during the workup can remove them. Conversely, if the product is basic and the impurity is neutral, an acid wash can be used to extract the product into the aqueous phase, which is then neutralized and re-extracted.
-
-
Problem: Product is an oil or low-melting solid that is difficult to handle.
-
Cause: Inherent physical properties of the molecule.
-
Solution 1 (Salt Formation): If the pyrazole is sufficiently basic, it can be precipitated as a salt (e.g., hydrochloride or sulfate). D[15][16]issolve the crude oil in a solvent like diethyl ether or acetone and add a solution of HCl in ether or a few drops of concentrated sulfuric acid. The resulting crystalline salt is often much easier to handle and purify. The freebase can be regenerated later if needed.
-
Solution 2 (Chromatography): While sometimes difficult, column chromatography is a viable option. Use a gradient elution and consider a less polar solvent system if the product is streaking.
-
Diagram: Knorr Synthesis Mechanism & Potential Side Reactions
Caption: Mechanism of the Knorr synthesis and common side reactions.
Part 3: Preventative Measures & Best Practices
-
Use Fresh Reagents: Always use freshly opened or purified hydrazine and stable 1,3-dicarbonyls. If in doubt, re-distill or re-crystallize your starting materials.
-
Run a Stoichiometric Check: Use a slight excess (1.05-1.1 eq) of the hydrazine to ensure the complete consumption of the often more valuable dicarbonyl component.
-
Temperature Control: Do not overheat the reaction. While heat can drive the reaction to completion, excessive temperatures can promote decomposition and side-product formation. Monitor the reaction by TLC or LCMS and stop heating once the starting material is consumed.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially with electron-rich hydrazines, leading to a cleaner product profile.
By systematically diagnosing the issue and applying these targeted solutions, you can overcome the most common challenges in pyrazole synthesis and efficiently access these valuable heterocyclic compounds.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. name-reaction.com [name-reaction.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methyl-4-phenyl-1H-pyrazol-5-amine
Welcome to the technical support center for the purification of 3-Methyl-4-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who require this valuable heterocyclic scaffold in high purity. We will address common challenges and provide field-proven, step-by-step protocols to help you navigate the purification process effectively.
The pyrazole core is a privileged scaffold in medicinal chemistry, and the purity of your starting materials is paramount for reproducible results in downstream applications, from screening assays to synthetic transformations.[1] This guide explains the causality behind our recommended procedures to empower you to adapt them to your specific experimental context.
Section 1: Foundational Knowledge - Compound Properties & Purity Assessment
A successful purification begins with understanding your compound's characteristics and having reliable methods to assess its purity.
FAQ: What are the key physicochemical properties of this compound?
Structural Features & Predicted Properties:
-
Amine Group (-NH2): Confers basicity (can be protonated) and acts as a hydrogen bond donor. This is the key handle for acid-base extraction techniques.
-
Pyrazole Ring: A heterocyclic aromatic system containing both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen. It contributes to the molecule's polarity.
-
Phenyl & Methyl Groups: These non-polar groups increase the compound's solubility in organic solvents.
-
Tautomerism: Aminopyrazoles can exist in tautomeric forms. While the amine form is generally favored, this equilibrium can influence reactivity and spectroscopic characterization.
| Property | Predicted Value / Characteristic | Rationale & Purification Implication |
| Molecular Weight | ~187.24 g/mol | Based on the molecular formula C₁₁H₁₃N₃.[4] Useful for mass spectrometry. |
| Polarity | Moderately Polar | The presence of N-H bonds and the pyrazole ring makes it more polar than a simple hydrocarbon but soluble in many organic solvents. |
| Solubility | Likely soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and acetone.[5] Poorly soluble in non-polar solvents like hexanes and likely sparingly soluble in water. | Crucial for selecting solvents for recrystallization and chromatography. A solvent screen is always the first step. |
| Basicity (pKa) | The amine group is expected to be weakly basic, similar to other aminopyrazoles. | This property is exploited in acid-base extraction and can cause peak tailing in normal-phase chromatography. |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. | A sharp melting point is a good indicator of purity. Broadening suggests the presence of impurities. |
FAQ: How do I reliably assess the purity of my sample?
Before and after any purification attempt, you must have a robust analytical method.
-
Thin-Layer Chromatography (TLC): This is your primary tool for a quick purity check and for developing conditions for column chromatography.[6]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are standard.
-
Mobile Phase (Eluent): Start with a mixture of a non-polar and a polar solvent. A good starting point is a 7:3 or 8:2 mixture of Hexane/Ethyl Acetate. Adjust the ratio to achieve an Rf value of 0.25-0.35 for your target compound.[7]
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. A potassium permanganate stain can also be used to visualize compounds that are UV-inactive or to detect non-UV active impurities.
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column is typically effective.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying impurities. The presence of unexpected signals or incorrect integration ratios indicates impurity.
-
Melting Point Analysis: A sharp melting point range (≤ 2°C) is a classic indicator of a pure crystalline solid. Compare your experimental value to any available literature data for confirmation.[9]
Section 2: Troubleshooting Common Purification Techniques
This section addresses the most frequent challenges encountered during the purification of aminopyrazoles.
Q: My recrystallization is failing. The compound is oiling out or my recovery is very low. What should I do?
This is a common issue when the solvent choice is not optimal. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
Causality & Troubleshooting Steps:
-
Incorrect Solvent Polarity: The goal is to find a solvent (or solvent pair) where your compound is sparingly soluble at room temperature but highly soluble when hot.[5]
-
Solution: Perform a systematic solvent screen. Test small amounts of your crude material in various solvents like ethanol, isopropanol, ethyl acetate, acetone, and toluene.[10]
-
Pro Tip: For aminopyrazoles, mixed solvent systems are often superior. A common strategy is to dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol or acetone) and then slowly add a hot "bad" or "anti-solvent" (like water or hexanes) until the solution just begins to turn cloudy. Allow this to cool slowly.[5]
-
-
Cooling Rate is Too Fast: Rapid cooling promotes precipitation rather than crystallization, trapping impurities and leading to smaller, less pure crystals or oils.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.
-
-
Solution is Too Concentrated or Too Dilute: Too much solvent leads to poor recovery, while too little can cause the compound to precipitate out prematurely.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you add too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
Q: I'm seeing significant peak tailing/streaking during silica gel column chromatography. How can I fix this?
This is almost always caused by the interaction of the basic amine group with the acidic silanol (Si-OH) groups on the surface of the silica gel.[11] This strong interaction prevents the compound from moving smoothly down the column, resulting in a "tail."
Causality & Troubleshooting Steps:
-
Acid-Base Interaction on Silica: The amine (-NH₂) is basic, and silica gel is acidic.
-
Solution: Add a small amount of a volatile base to your eluent to neutralize the acidic sites on the silica. Triethylamine (Et₃N) is the standard choice. Add 0.5-1% triethylamine to your chosen mobile phase (e.g., 94.5:5:0.5 Hexane:EtOAc:Et₃N). This will significantly improve peak shape.
-
Alternative: For very basic compounds, alumina (which is basic or neutral) can be used as the stationary phase instead of silica gel.
-
-
Improper Solvent Polarity: If the eluent is not polar enough, the compound will remain stuck at the top of the column. If it's too polar, it will elute too quickly with no separation.[6]
Q: Can I use acid-base extraction to remove non-basic impurities?
Yes, this is an excellent and often overlooked technique for purifying compounds with a basic handle like an amine.
Principle: The basic amine group can be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). This salt will move into the aqueous phase, leaving non-basic organic impurities behind in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent in which both the product and impurities are soluble (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1 M HCl). The aminopyrazole will react to form its salt and move into the aqueous layer. Repeat the wash 2-3 times.
-
Combine & Neutralize: Combine the aqueous layers. Slowly add a base (e.g., saturated sodium bicarbonate or 1 M NaOH) with cooling until the solution is basic (check with pH paper). Your neutral aminopyrazole will precipitate out or can be extracted.
-
Extraction & Drying: Extract the neutralized aqueous layer with fresh organic solvent (e.g., dichloromethane or ethyl acetate) 3 times. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
Section 3: Identifying and Dealing with Synthesis-Related Impurities
Q: What are the most likely impurities from the synthesis of this compound?
The most common route to this class of compounds is the Knorr pyrazole synthesis, which involves the condensation of a β-ketonitrile with hydrazine.[13][14]
Potential Impurities:
-
Unreacted Starting Materials: Unreacted 2-phenylacetoacetonitrile or hydrazine hydrate. These are typically removed by the purification methods described above.
-
Regioisomers: The reaction can potentially produce the undesired regioisomer, 5-Methyl-4-phenyl-1H-pyrazol-3-amine. Distinguishing between these isomers can be challenging.
-
Identification: Careful analysis of ¹H and ¹³C NMR spectra, potentially including 2D NMR experiments like HMBC and NOESY, is required for unambiguous structural assignment.
-
Separation: Fractional recrystallization or careful column chromatography may be able to separate the isomers if their polarities are sufficiently different.[5]
-
-
Hydrazine-Related Byproducts: Phenylhydrazine, a common reagent in related syntheses, can form colored impurities through oxidation or side reactions.[15] These are often highly colored and can be removed via chromatography.
Section 4: Standard Operating Protocols & Data
Protocol 1: Column Chromatography with Base-Modified Eluent
-
Slurry Preparation: Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Column Packing: Pour the slurry into your column and use air pressure or gravity to pack it evenly, ensuring no air bubbles are trapped.[11]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system (e.g., 94.5:5:0.5 Hexane:EtOAc:Et₃N). Gradually increase the polarity by increasing the percentage of ethyl acetate as needed.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table: Recommended Solvent Systems
| Technique | Solvent System (Starting Ratios) | Purpose & Notes |
| TLC / Column | Hexane / Ethyl Acetate (8:2) | Good general-purpose system for moderately polar compounds. |
| TLC / Column | Dichloromethane / Methanol (98:2) | A more polar system if the compound has low Rf in Hex/EtOAc. |
| TLC / Column | Toluene / Acetone (9:1) | Alternative non-halogenated solvent system. |
| Recrystallization | Ethanol / Water | Dissolve in hot ethanol, add hot water until cloudy. Good for polar compounds.[5] |
| Recrystallization | Acetone / Hexane | Dissolve in hot acetone, add hot hexane until cloudy. Good for moderately polar compounds.[10] |
| Recrystallization | Isopropanol | A single solvent that is often effective for pyrazole derivatives. |
Section 5: Visual Workflow Guides
Purification Method Selection
Caption: Decision tree for selecting the optimal purification strategy.
Workflow for Column Chromatography
Caption: Step-by-step workflow for purifying aminopyrazoles by column chromatography.
References
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 4. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. rsc.org [rsc.org]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. jk-sci.com [jk-sci.com]
- 15. reddit.com [reddit.com]
Pyrazole Ring Functionalization: A Technical Support Center for Researchers
Prepared by a Senior Application Scientist
Welcome to the Technical Support Center for Pyrazole Ring Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazole scaffold. As a privileged structure in pharmaceuticals and agrochemicals, the controlled functionalization of the pyrazole ring is critical for developing novel molecular entities.[1][2] However, the inherent electronic properties and tautomerism of the pyrazole ring present unique challenges that can often lead to unexpected outcomes, low yields, and difficult-to-separate isomeric mixtures.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pyrazole functionalization. Here, we move beyond simple protocols to explain the why behind the experimental choices, empowering you to make informed decisions in your own research.
Section 1: Navigating the Challenge of N-Functionalization Regioselectivity
One of the most frequent challenges in pyrazole chemistry is controlling the regioselectivity of N-alkylation or N-arylation in unsymmetrically substituted pyrazoles. The two nitrogen atoms (N1 and N2) often exhibit similar nucleophilicity, leading to the formation of a mixture of regioisomers, which can be difficult and costly to separate.
Frequently Asked Questions (FAQs)
Q1: We are attempting an N-alkylation of our 3-substituted pyrazole and are consistently getting a mixture of N1 and N2 isomers. What factors control this regioselectivity?
A1: The regioselectivity of N-alkylation is a delicate balance of several factors, including steric hindrance, electronic effects, and the nature of the reaction conditions (base, solvent, and counter-ion).[3][4]
-
Steric Effects: The most intuitive factor is sterics. The incoming electrophile will preferentially react at the less sterically hindered nitrogen atom. If the substituent at the 3-position is bulky, alkylation will favor the N1 position. Conversely, a bulky substituent at the 5-position will direct alkylation to the N2 position.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen.
-
Reaction Conditions:
-
Base and Counter-ion: The choice of base is critical. The size and charge of the cation associated with the pyrazolate anion can influence the site of alkylation.[3] For instance, using a bulky base or a base with a large cation (like Cs₂CO₃) can sterically block one nitrogen, favoring alkylation at the other. Conversely, smaller cations (like Na⁺ from NaH) may coordinate with a substituent, directing the alkylation.[3]
-
Solvent: The polarity of the solvent can affect the dissociation of the pyrazolate salt and the solvation of the cation, thereby influencing the regioselectivity.
-
Q2: How can we rationally design our experiment to favor the formation of a single N-alkylated regioisomer?
A2: To achieve high regioselectivity, a systematic approach to optimizing your reaction conditions is necessary. Here is a decision-making workflow and a troubleshooting guide:
Troubleshooting Guide: Poor Regioselectivity in N-Alkylation
| Observation | Potential Cause | Suggested Solution |
| Mixture of N1 and N2 isomers | Similar steric and electronic environment around N1 and N2. | 1. Vary the Base/Counter-ion: Screen different bases such as NaH, K₂CO₃, and Cs₂CO₃. The different cation sizes can alter the steric environment around the nitrogen atoms.[3] |
| 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, DMF, Acetonitrile). | ||
| 3. Temperature Optimization: Lowering the reaction temperature may increase the kinetic selectivity for one isomer. | ||
| 4. Directed Alkylation: If possible, introduce a directing group. For example, a substituent capable of chelating with the cation of the base can direct the alkylation to the adjacent nitrogen. | ||
| 5. Enzyme-Controlled Alkylation: For challenging cases, consider biocatalytic approaches. Engineered methyltransferases have shown promise in achieving high regioselectivity.[5] |
Experimental Protocol: Regioselective N1-Alkylation using a Michael Addition Approach
For certain substrates, a catalyst-free Michael addition can provide excellent regioselectivity for N1-alkylation.[6][7][8] This method is particularly effective for pyrazoles with versatile functional groups.
-
Dissolve the pyrazole (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add the Michael acceptor (e.g., an α,β-unsaturated ester or nitrile) (1.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the product by column chromatography on silica gel.
This protocol's success hinges on the inherent preference for the N1 position in the Michael addition, often leading to a single regioisomer in high yield.[6][7][8]
Diagram: Factors Influencing N-Alkylation Regioselectivity
Caption: Key factors influencing N-alkylation regioselectivity.
Section 2: Mastering C-H Functionalization of the Pyrazole Ring
Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the pyrazole core.[1][9][10] However, controlling the regioselectivity between the C3, C4, and C5 positions can be challenging due to the subtle differences in their reactivity.
Frequently Asked Questions (FAQs)
Q3: We are attempting a direct arylation of our N-substituted pyrazole and are observing a mixture of C4 and C5 arylated products. How can we control the site of C-H activation?
A3: The inherent reactivity of the pyrazole ring plays a significant role here. The C4 position is generally more electron-rich and susceptible to electrophilic aromatic substitution, while the C5 proton is the most acidic due to its proximity to the sp2 hybridized nitrogen atom.[9] Transition-metal-catalyzed C-H functionalization often gives poor regioselectivity between C4 and C5.[1]
To achieve regiocontrol, several strategies can be employed:
-
Directing Groups: Installing a directing group at the N1 position is a robust strategy to control the site of C-H activation. The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, typically at the C5 position, leading to selective functionalization.[9][11]
-
Protecting Groups: In some cases, a labile protecting group can be used to block a reactive site. For instance, a chloro group at the C5 position can direct arylation to the C4 position, after which the chloro group can be removed.[12]
-
Ligand Control: The choice of ligand on the metal catalyst can influence the regioselectivity of the C-H activation step.
Q4: What are some reliable directing groups for C5-functionalization, and how do we choose the right one?
A4: A variety of directing groups have been successfully employed for C5-functionalization of pyrazoles. The choice of directing group depends on the desired transformation and the ease of its installation and removal.
| Directing Group | Advantages | Considerations |
| Pyridyl, Pyrimidyl | Strong coordinating ability, robust. | May require harsh conditions for removal. |
| Carbamoyl | Readily installed, can be removed under hydrolytic conditions. | May not be stable to all reaction conditions. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | Can be transposed from one nitrogen to another, enabling sequential arylations.[13] | Removal requires specific conditions (e.g., fluoride source). |
Experimental Protocol: Palladium-Catalyzed C5-Arylation using a Pyridyl Directing Group
This protocol is adapted from methodologies that utilize a directing group to achieve high regioselectivity.[11]
-
Substrate Preparation: Synthesize the N1-pyridyl pyrazole substrate.
-
Reaction Setup: To a flame-dried Schlenk flask, add the N1-pyridyl pyrazole (1 equivalent), the aryl halide (1.5 equivalents), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent (e.g., toluene or DMAc).
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 100-120 °C) under an inert atmosphere (N₂ or Ar) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.
Diagram: Directing Group Strategy for C5-Functionalization
Caption: Workflow for directing group-assisted C5-arylation.
Section 3: Troubleshooting Metal-Catalyzed Cross-Coupling Reactions
While powerful, metal-catalyzed cross-coupling reactions on pyrazole substrates can be prone to issues such as low yield, catalyst deactivation, and side reactions.
Frequently Asked Questions (FAQs)
Q5: We are performing a Suzuki coupling on a bromopyrazole, but the reaction is sluggish and gives low yields. What could be the problem?
A5: Low yields in Suzuki couplings of halopyrazoles can stem from several issues:
-
Catalyst Deactivation: The pyrazole nitrogen atoms can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[14]
-
Poor Solubility: The pyrazole substrate or the boronic acid reagent may have poor solubility in the reaction solvent, leading to a slow reaction rate.
-
Side Reactions: Homocoupling of the boronic acid or protodebromination of the starting material can compete with the desired cross-coupling reaction.
-
Inefficient Transmetalation: The transmetalation step can be slow, especially with electron-rich pyrazoles.
Troubleshooting Guide: Low Yield in Suzuki Coupling of Bromopyrazoles
| Observation | Potential Cause | Suggested Solution |
| Low conversion | Catalyst deactivation by pyrazole nitrogen. | 1. Increase Catalyst Loading: A simple first step is to increase the catalyst loading. |
| 2. Ligand Screening: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands can promote reductive elimination and prevent catalyst deactivation. | ||
| Inefficient transmetalation. | 3. Choice of Base: The base plays a crucial role in activating the boronic acid. Screen aqueous bases (e.g., K₂CO₃, Cs₂CO₃) and non-aqueous bases (e.g., K₃PO₄). | |
| Poor solubility. | 4. Solvent System: Use a solvent mixture, such as toluene/water or dioxane/water, to improve the solubility of all reaction components. | |
| Significant side products (e.g., homocoupling) | Reaction conditions favor side reactions. | 5. Temperature Control: Optimize the reaction temperature. Higher temperatures can sometimes promote side reactions. |
| 6. Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidative degradation of the catalyst and reagents. |
This technical support guide is intended to be a living document. As new methodologies and solutions emerge in the field of pyrazole functionalization, we will continue to update and expand this resource. We encourage you to reach out to our technical support team with your specific challenges.
References
- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine. This molecule is a valuable building block in medicinal chemistry, often serving as a precursor for various pharmacologically active compounds. Transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces challenges that require careful consideration of reaction kinetics, thermodynamics, process safety, and purification strategies.
This guide is structured as a series of troubleshooting questions and FAQs that our field scientists frequently encounter. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your scale-up campaign.
Part 1: Synthetic Route Selection & Core Process
Q1: What is the most robust synthetic route for the large-scale production of this compound?
For multi-kilogram scale-up, the most reliable and economically viable route is the cyclocondensation reaction between a β-ketonitrile and hydrazine hydrate. Specifically, the reaction of 2-(phenylacetyl)butanenitrile with hydrazine hydrate is a common pathway. This approach is a variation of the classical Knorr pyrazole synthesis and is favored for its high atom economy and the relatively low cost of starting materials.[1][2]
The core transformation is outlined below:
Caption: General synthetic scheme for this compound.
Alternative routes, such as those involving multi-component reactions or novel catalytic systems, may offer advantages in specific contexts but often require more expensive reagents or catalysts, making them less suitable for bulk production unless specific stereochemical or substitution patterns are required.[3][4]
Part 2: Troubleshooting Guide for Scale-Up
This section addresses common problems encountered during the scale-up process, categorized by the operational stage.
Stage 1: Reaction Execution
Q2: We are experiencing a significant reaction exotherm that was not apparent at the lab scale. How can we manage this safely?
This is a classic scale-up challenge rooted in the change in the surface-area-to-volume ratio. As the reactor volume increases, the ability to dissipate heat through the reactor walls decreases, leading to potential temperature spikes.
Causality: The cyclocondensation reaction is exothermic. In a small flask, the high surface area allows for rapid heat exchange with the environment. In a large reactor, this efficiency is drastically reduced. An uncontrolled exotherm can lead to solvent boiling, excessive pressure buildup, and accelerated side reactions, posing a significant safety risk.[5]
Solutions:
-
Controlled Addition: Instead of adding all the hydrazine at once, add it subsurface via a dosing pump over several hours. This allows the cooling system to keep pace with the heat being generated.
-
Jacket Temperature Control: Ensure your reactor's cooling system is robust. Start the addition with the jacket temperature set significantly lower than the target reaction temperature (e.g., set jacket to 0°C for a target of 25°C).
-
Semi-Batch Process: Add a portion of the hydrazine, allow the reaction to proceed and the exotherm to subside, and then continue with the next portion.
-
Solvent Selection: A higher-boiling-point solvent can provide a larger safety margin, but ensure it is suitable for the reaction and subsequent work-up.
-
Flow Chemistry: For processes involving hazardous intermediates or strong exotherms, transitioning to a continuous flow process is a modern and highly effective safety strategy. Flow reactors offer superior heat exchange, minimizing the risk of thermal runaway.[6][7]
Q3: Our reaction yield is inconsistent and often lower than the 85-90% reported in the literature. What are the likely causes?
Low yield is often a multifactorial issue. A systematic approach is required to identify the root cause.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low reaction yield.
Optimized Reaction Parameters (Typical)
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Rationale |
|---|---|---|---|
| Solvent | Ethanol | Ethanol or Isopropanol | Good solubility for reactants and product; easily removed. |
| Temperature | 25-50°C | 25-50°C (maintain with cooling) | Balances reaction rate and byproduct formation. |
| Hydrazine eq. | 1.1 eq | 1.1 - 1.2 eq | A slight excess ensures complete conversion of the limiting reagent. |
| Addition Time | 5 minutes | 2 - 4 hours | Critical for managing the exotherm at scale. |
| Reaction Time | 4 - 6 hours | 6 - 10 hours | Scale-up may require longer times for complete conversion due to mixing dynamics. |
Stage 2: Work-up and Isolation
Q4: The product is not precipitating cleanly during the work-up, resulting in an oily or sticky solid that is difficult to filter. What can be done?
This is a common crystallization problem, often caused by residual impurities or incorrect solvent/pH conditions.
Causality: The product, being an amine, has a solubility profile that is highly dependent on pH. Impurities can act as crystallization inhibitors, preventing the formation of a well-ordered crystal lattice.
Solutions:
-
pH Adjustment: The target compound is basic. It will be soluble in acidic media and precipitate in neutral to basic media. After the reaction, slowly add water or an anti-solvent. Adjust the pH to 7.5-8.5 with a mild base like sodium bicarbonate solution. Avoid strong bases like NaOH, which can cause localized pH spikes and potential degradation.
-
Solvent/Anti-Solvent System: If direct precipitation from the reaction mixture is problematic, consider a solvent swap. Distill off the reaction solvent (e.g., ethanol) and replace it with a solvent in which the product is less soluble but the impurities remain dissolved (e.g., Toluene or Methyl tert-butyl ether (MTBE)). Then, add an anti-solvent like heptane to induce crystallization.
-
Seeding: Always save a small amount of clean, crystalline product from a previous successful batch. Add a few milligrams of this "seed" crystal to the supersaturated solution to initiate crystallization. This is a crucial step in controlling polymorphism and ensuring consistent crystal habit.
-
Temperature Cycling: Cool the mixture slowly to 0-5°C. If crystallization does not occur, allow it to warm slowly to room temperature and then cool again. This thermal cycling can help overcome the energy barrier to nucleation.
Stage 3: Purification
Q5: How can we achieve >99.5% purity without using column chromatography on a multi-kilogram scale?
Recrystallization is the primary method for purifying solid compounds at an industrial scale. The key is a systematic approach to solvent selection.
Detailed Recrystallization Protocol:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. The ideal solvent will exhibit poor solubility at low temperatures and high solubility at high temperatures.
-
Good Candidates: Isopropanol (IPA), Acetonitrile, Ethyl Acetate, Toluene.
-
Anti-Solvents (for precipitation): Heptane, Water.
-
-
Procedure: a. Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., Isopropanol) to achieve a saturated solution. b. Add activated carbon (charcoal) (approx. 1-2% w/w) to the hot solution to remove colored impurities. Stir for 15-30 minutes. c. Filter the hot solution through a pad of Celite® or a filter press to remove the charcoal. This step must be done quickly to prevent premature crystallization. d. Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. e. Once crystallization appears complete, cool the mixture further in an ice bath (0-5°C) for at least 2 hours to maximize recovery. f. Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer). g. Wash the filter cake with a small amount of cold, fresh solvent to remove any remaining mother liquor. h. Dry the product under vacuum at a temperature well below its melting point (e.g., 40-50°C).
Scale-Up Workflow Visualization:
Caption: Transition workflow from laboratory to pilot plant scale.
Part 3: Frequently Asked Questions (FAQs)
Q: What analytical methods are essential for monitoring reaction progress and final product quality? A: For reaction monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are standard. HPLC is preferred for scale-up as it is quantitative. For final product release, a full suite of tests is required:
-
Purity: HPLC with UV detection (typically >99.5%).
-
Identity: ¹H NMR and ¹³C NMR to confirm the structure, and Mass Spectrometry (MS) for molecular weight verification.
-
Appearance: Visual inspection (e.g., White to off-white crystalline solid).
-
Residual Solvents: Gas Chromatography (GC) to ensure solvents are below ICH limits.
-
Water Content: Karl Fischer titration.
Q: What are the primary safety concerns with this process? A: The main hazards are:
-
Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood or contained system with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[5]
-
Thermal Runaway: As discussed, the reaction exotherm must be controlled. A formal Process Hazard Analysis (PHA) should be conducted before any large-scale run.
-
Solvent Hazards: Standard flammability risks associated with organic solvents like ethanol or isopropanol. Ensure proper grounding of all equipment to prevent static discharge.
Q: Can regioisomers form during the synthesis, and how can they be controlled? A: Yes, depending on the exact β-dicarbonyl equivalent used, there is a potential to form the isomeric 3-phenyl-4-methyl-1H-pyrazol-5-amine. However, with 2-(phenylacetyl)butanenitrile, the regioselectivity is generally high due to the differential reactivity of the ketone and nitrile carbonyls with the two different nitrogen atoms of hydrazine. The initial nucleophilic attack of hydrazine typically occurs at the more electrophilic ketone, guiding the cyclization to the desired product.[2] Ensuring the reaction is run under kinetic control (moderate temperatures) helps maintain this selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Managing Tautomerism in Pyrazolone Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolone scaffolds. This guide is designed to provide expert insights and practical troubleshooting advice for managing the complexities of pyrazolone tautomerism in your chemical reactions. As pyrazolones are foundational structures in numerous pharmaceuticals and functional materials, a deep understanding of their tautomeric behavior is critical for achieving desired reaction outcomes, ensuring reproducibility, and simplifying characterization.[1]
This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The Pyrazolone Tautomeric Equilibrium
Pyrazolones can exist in a dynamic equilibrium between three principal tautomeric forms: the CH-form (a methylene-ketone), the OH-form (an aromatic phenol-like structure), and the NH-form (an amide-like structure). The position of this equilibrium is not fixed; it is highly sensitive to the molecule's environment and substitution pattern, which is the primary source of many synthetic challenges.
References
Technical Support Center: Catalyst Selection for Pyrazole Derivative Synthesis
Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection. Pyrazoles are a cornerstone of medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2] The choice of catalyst not only dictates reaction efficiency but also influences yield, purity, and regioselectivity.
This center provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common questions regarding the strategic selection of catalysts for pyrazole synthesis, particularly focusing on the classical and highly versatile condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr pyrazole synthesis).[3][4]
Question 1: What are the main classes of catalysts used for pyrazole synthesis, and how do I choose between them?
The catalyst landscape for pyrazole synthesis is broad, but it can be primarily categorized into three groups: acid catalysts, transition metal catalysts, and, increasingly, heterogeneous/recyclable catalysts.
-
Acid Catalysts (Brønsted or Lewis): These are the most traditional and widely used catalysts, especially for the Knorr synthesis.[3][4] They function by activating the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by the hydrazine.
-
When to use: Ideal for straightforward syntheses with robust starting materials. They are cost-effective and readily available. Common examples include acetic acid, H2SO4, HCl, and Lewis acids like ZnCl2 or Sc(OTf)3.[5]
-
Causality: The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial condensation step.[3][4]
-
-
Transition Metal Catalysts: These catalysts, including copper, nickel, silver, and palladium compounds, offer unique reactivity pathways.[5][6][7] They are often employed for more complex transformations or when milder conditions are required.
-
When to use: Necessary for specific reactions like cycloadditions, C-H activation, or when aiming for high regioselectivity with complex substrates.[1][8] For example, silver triflate (AgOTf) has been shown to be highly effective in the regioselective synthesis of 3-CF3-pyrazoles.[1]
-
Causality: Transition metals can coordinate to reactants in various ways, facilitating bond formation through mechanisms like oxidative addition, reductive elimination, or by acting as a Lewis acid. Copper triflate (CuOTf), for instance, has demonstrated excellent catalytic activity in acid-free conditions at room temperature.[5][9]
-
-
Heterogeneous and Recyclable Catalysts: Driven by the principles of green chemistry, this class is rapidly gaining prominence.[2][10] It includes solid acids (e.g., Amberlyst-70), metal oxides (e.g., nano-ZnO, CuFe2O4), and catalysts supported on magnetic nanoparticles.[1][10]
-
When to use: Excellent for process scale-up, continuous flow chemistry, and when easy catalyst removal and recycling are priorities.[6][10] They minimize product contamination with residual catalyst.
-
Causality: These catalysts provide active sites on their surface (e.g., Lewis acidic sites on metal oxides) while remaining in a separate phase from the reaction mixture, simplifying workup via simple filtration.[10]
-
Catalyst Selection Summary Table
| Catalyst Class | Examples | Typical Use Case | Advantages | Disadvantages |
| Acid Catalysts | Acetic Acid, HCl, H2SO4, Sc(OTf)3[5] | Standard Knorr synthesis of pyrazoles from 1,3-diketones.[4] | Inexpensive, readily available, well-understood mechanism. | Can be harsh, leading to side reactions with sensitive substrates; difficult to remove. |
| Transition Metals | Cu(OTf)2, AgOTf, Ni-based catalysts, Pd complexes[5][7] | Regioselective synthesis, cycloadditions, C-H functionalization.[1] | High efficiency, mild reaction conditions, high selectivity. | Higher cost, potential for product contamination, requires careful ligand selection. |
| Heterogeneous | Nano-ZnO, CuFe2O4, Amberlyst-70, Magnetic Nanoparticles[1][10] | Green chemistry approaches, large-scale synthesis. | Easy to separate and recycle, thermally stable, minimizes waste.[6][10] | Can have lower activity than homogeneous counterparts, potential for leaching. |
Question 2: I am working with an unsymmetrical 1,3-diketone. How can a catalyst help control the formation of regioisomers?
This is a critical and common challenge. When an unsymmetrical diketone reacts with a substituted hydrazine, two different pyrazole regioisomers can form. The choice of catalyst and solvent system is paramount for controlling this outcome.
-
Mechanism Insight: The reaction proceeds via the initial attack of one of the hydrazine's nitrogen atoms on one of the two non-equivalent carbonyl groups. The regioselectivity is determined by which carbonyl is more electrophilic and which initial adduct is more stable and proceeds faster to the cyclized product.
-
Catalyst/Solvent Strategy:
-
Steric Hindrance: A bulky catalyst or ligand can preferentially block one carbonyl group, directing the hydrazine to the less hindered site.
-
Electronic Effects: A Lewis acid catalyst might coordinate preferentially to the more electron-rich carbonyl, activating it for attack.
-
Solvent Polarity and Hydrogen Bonding: The solvent can play a dramatic role. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol. These solvents can modulate the reactivity of the hydrazine and the diketone through specific hydrogen-bonding interactions.
-
Metal-Directed Selectivity: Certain transition metals can exhibit high regiocontrol. Silver-catalyzed reactions, for example, have been used to achieve highly regioselective formation of specific pyrazole isomers.[1][8]
-
Question 3: My starting material is sensitive to strong acids. What are my catalytic options?
For acid-sensitive substrates, moving away from traditional Brønsted acids is essential to prevent degradation or unwanted side reactions.
-
Recommended Alternatives:
-
Mild Lewis Acids: Catalysts like nano-ZnO or Scandium triflate (Sc(OTf)3) can be effective at low loadings and are significantly less harsh than mineral acids.[1][5]
-
Transition Metal Catalysts: Many copper-catalyzed systems operate under neutral or very mild conditions, often at room temperature, making them ideal for delicate molecules.[9]
-
Catalyst-Free (or Solvent-Promoted): In some cases, particularly with highly activated substrates, the reaction can proceed without a catalyst, often by heating in a suitable solvent like N,N-dimethylacetamide or even water.[1]
-
Organic Catalysts: Biocatalysts like lipase or organic bases such as sodium gluconate can promote the reaction under very mild, green conditions.[10][11]
-
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: My reaction yield is very low or the reaction is not going to completion.
Answer: Low yield is a frequent issue that can be traced back to several factors. Here is a systematic troubleshooting workflow.[12]
// Nodes start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purity [label="1. Check Reactant Purity\n(Hydrazine, Dicarbonyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_activity [label="2. Evaluate Catalyst Activity\nIs it fresh? Is loading optimal?", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="3. Optimize Reaction Conditions\n(Temperature & Time)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="4. Re-evaluate Solvent Choice\nIs it appropriate for solubility and kinetics?", fillcolor="#F1F3F4", fontcolor="#202124"]; switch_catalyst [label="5. Switch Catalyst Type\n(e.g., Acid to Metal Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> purity [label="First Step"]; purity -> catalyst_activity [label="If reactants are pure"]; catalyst_activity -> conditions [label="If catalyst is active"]; conditions -> solvent [label="If conditions are optimized"]; solvent -> switch_catalyst [label="If solvent is not the issue"]; switch_catalyst -> success;
// Side branches to success purity -> success [label="Impurity found & fixed", style=dashed]; catalyst_activity -> success [label="Catalyst issue resolved", style=dashed]; conditions -> success [label="New conditions work", style=dashed]; solvent -> success [label="New solvent works", style=dashed]; } dot Caption: Troubleshooting workflow for low reaction yield.
-
Reactant Purity: Impurities in starting materials, especially the hydrazine (which can degrade) or the dicarbonyl, can halt the reaction.[12] Always use freshly purified reactants.
-
Catalyst Activity & Loading: Ensure your catalyst is active. Some Lewis acids are hygroscopic and can be deactivated by moisture. Optimize the catalyst loading; too much can sometimes lead to side products, while too little results in incomplete conversion. A typical starting point is 5-10 mol%.[6][10]
-
Reaction Temperature and Time: Many pyrazole syntheses require heat to proceed to completion.[12] Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature. In some cases, the intermediate enaminone may be slow to react with the hydrazine, requiring extended reaction times.[13]
-
Solvent Effects: The solvent is not just a medium; it affects reactant solubility and reaction kinetics.[12] If reactants are not fully dissolved, the reaction will be slow. Consider switching to a higher-boiling solvent or a solvent known to promote the reaction, like ethanol, water, or DMF.[10][12]
Problem 2: I'm observing the formation of multiple unexpected byproducts.
Answer: The formation of byproducts often points to reaction conditions that are too harsh or a catalyst that is promoting undesired pathways.
-
Substrate Degradation: If your starting materials contain sensitive functional groups, a strong acid catalyst might be causing decomposition.
-
Self-Condensation: The 1,3-dicarbonyl compound might undergo self-condensation, especially under strong acid or base catalysis.
-
Solution: Modify the order of addition. Try adding the hydrazine to a mixture of the catalyst and the dicarbonyl to ensure the hydrazine reaction is favored. Lowering the reaction temperature can also mitigate this.
-
-
Incomplete Cyclization: You may be isolating an intermediate hydrazone or enamine that has failed to cyclize.
-
Solution: This often indicates that the cyclization step has a high activation energy. Increasing the temperature or adding a co-solvent to aid solubility can help drive the reaction to the final pyrazole product.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Pyrazole Synthesis
This protocol provides a robust framework for efficiently screening different catalysts to identify the optimal conditions for your specific substrates.
-
Preparation: In an array of reaction vials, add the 1,3-dicarbonyl compound (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., Ethanol, 2.0 mL per 0.5 mmol of substrate).
-
Catalyst Addition: To each vial, add a different catalyst (0.1 eq, 10 mol%). Include a control vial with no catalyst.
-
Vial 1: Acetic Acid
-
Vial 2: Sc(OTf)3
-
Vial 3: Cu(OTf)2
-
Vial 4: Nano-ZnO
-
Vial 5: No catalyst
-
-
Reactant Addition: Add the hydrazine derivative (1.05 eq) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block (e.g., at 80 °C). Stir for a set time (e.g., 4 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute appropriately, and analyze by LC-MS or GC-MS to determine the conversion to the desired pyrazole product and identify any byproducts.
-
Optimization: Based on the results, select the most promising catalyst(s) and perform further optimization of temperature, reaction time, and catalyst loading.
Protocol 2: Representative Synthesis of 1,3,5-Trisubstituted Pyrazole using a Heterogeneous Catalyst
This procedure details a green, efficient synthesis using a recyclable nickel-based catalyst.[6]
-
Catalyst and Reactant Setup: In a 50 mL round-bottom flask, charge acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid Nickel-based heterogeneous catalyst (10 mol%).[6]
-
Solvent: Add Ethanol (10 mL) to the flask.[6]
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to allow for the initial condensation between the acetophenone and hydrazine.[6]
-
Aldehyde Addition: Add benzaldehyde (0.1 mol) dropwise to the reaction mixture.[6]
-
Reaction Completion: Continue stirring at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][12]
-
Workup: Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure trisubstituted pyrazole.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. jk-sci.com [jk-sci.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. galchimia.com [galchimia.com]
Technical Support Center: Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical building block in their synthetic endeavors. As a seasoned application scientist, I have compiled this resource to address the common challenges and subtle nuances of this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to not only troubleshoot issues as they arise but to prevent them from occurring in the first place.
This guide is structured as a series of questions you might be asking in the lab, providing direct answers, detailed troubleshooting protocols, and a deeper look into the reaction mechanisms at play.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most robust and widely employed method is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1] Specifically for this target, the reaction involves the condensation of α-phenylacetoacetonitrile with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone intermediate by nucleophilic attack of the hydrazine on the ketone carbonyl. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization.[1][2]
Q2: I'm seeing a significant amount of a higher molecular weight byproduct that is deeply colored. What could this be?
A common issue, particularly if the reaction is exposed to air or oxidizing conditions, is the formation of an azo-linked dimer. 5-aminopyrazoles are susceptible to oxidative dehydrogenative coupling, which can lead to the formation of colored azo compounds.[3] For this compound, this would likely be (E)-1,2-bis(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazene. The presence of transition metal impurities or prolonged reaction times at elevated temperatures can promote this side reaction.
Q3: My reaction has produced a significant amount of a non-polar, crystalline byproduct. How can I identify and remove it?
This is a frequently encountered problem. A likely culprit is the formation of a pyridazine derivative. This occurs when the hydrazine molecule reacts in a different manner with the β-ketonitrile precursor. Instead of the desired pyrazole formation, a competing pathway can lead to the formation of 3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazine-4-carbonitrile.[3][4] This byproduct can sometimes undergo further reactions, such as aromatization or further condensation with another hydrazine molecule to form a pyrazolo[3,4-c]pyridazine.[3][4]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired this compound
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Suboptimal pH | The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the rate of cyclization. | The reaction is typically run under neutral to slightly basic conditions. If using hydrazine salts, a base is required to liberate the free hydrazine. Conversely, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Consider the addition of a mild base like sodium acetate if starting with a hydrazine salt. |
| Formation of Side Products | The formation of pyridazine or dimeric byproducts will naturally consume the starting materials and reduce the yield of the desired product. | Refer to the troubleshooting sections below for mitigating these specific side reactions. |
| Degradation of Product | The aminopyrazole product can be sensitive to prolonged heat and oxidative conditions. | Once the reaction is complete, work up the reaction promptly. Avoid unnecessarily long reflux times. |
Issue 2: Presence of Pyridazine Byproducts
Identification:
-
TLC Analysis: The pyridazine byproduct is generally less polar than the desired aminopyrazole.
-
Mass Spectrometry: Look for a molecular ion corresponding to the mass of the pyridazinone derivative.
-
NMR Spectroscopy: The pyridazinone will have characteristic signals for the CH2 and CH protons in the saturated ring, which will be absent in the aromatic desired product.
Mechanism of Formation:
The formation of the pyridazine ring is a competing reaction pathway. The exact mechanism can be influenced by reaction conditions.
Caption: Competing pathways in the synthesis.
Troubleshooting and Mitigation:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable pyrazole product over the kinetically favored pyridazine.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents, such as ethanol, isopropanol, or dioxane, to find the optimal conditions for minimizing pyridazine formation.
-
Use of Acetylhydrazine: A highly effective method to suppress pyridazine formation is to use acetylhydrazine instead of hydrazine hydrate.[5] The acetyl group is then removed in a subsequent hydrolysis step. This two-step, one-pot procedure often provides a cleaner reaction profile.[5]
Purification Protocol:
If pyridazine byproducts have formed, they can often be separated from the desired aminopyrazole by column chromatography or selective recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane. The less polar pyridazine will elute first, followed by the more polar aminopyrazole.
-
-
Recrystallization:
-
Attempt recrystallization from a solvent system where the solubility of the product and byproduct differ significantly. A mixture of ethanol and water or toluene can be effective. The desired aminopyrazole is often less soluble in non-polar solvents.
-
Issue 3: Formation of Oxidative Dimer (Azo Compound)
Identification:
-
Appearance: The azo dimer is typically a brightly colored (red or orange) solid.
-
Mass Spectrometry: A molecular ion corresponding to double the mass of the aminopyrazole minus two hydrogens will be observed.
-
NMR Spectroscopy: The 1H NMR spectrum will show a downfield shift of the aromatic protons and the absence of the NH2 protons.
Mechanism of Formation:
Caption: Oxidative dimerization pathway.
Troubleshooting and Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.
-
Avoid Metal Contamination: Ensure glassware is clean and free of trace metals that can catalyze oxidation. Copper salts, in particular, are known to promote the dimerization of 5-aminopyrazoles.[6]
-
Control Reaction Time: Avoid unnecessarily long reaction times, as this increases the potential for oxidative side reactions.
Purification Protocol:
-
Column Chromatography: The azo dimer is typically less polar than the starting aminopyrazole. It can be separated using a similar silica gel chromatography system as described for the pyridazine byproduct, with the dimer eluting before the desired product.
-
Recrystallization: The difference in polarity and crystal packing between the dimer and the monomer can be exploited for separation by recrystallization. Toluene or a mixture of ethanol and water are good starting points for solvent screening.
Issue 4: Presence of Unreacted Starting Materials
Identification:
-
TLC Analysis: Compare the reaction mixture to spots of the starting materials (α-phenylacetoacetonitrile and hydrazine).
-
NMR Spectroscopy: The presence of the characteristic signals of the starting materials in the crude 1H NMR spectrum.
Troubleshooting and Mitigation:
-
Stoichiometry: Ensure the correct stoichiometry of reactants is used. A slight excess of hydrazine is sometimes employed to drive the reaction to completion.
-
Reaction Time and Temperature: As mentioned for low yield, ensure the reaction has been allowed to proceed for a sufficient time at an appropriate temperature.
-
Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction. Ensure the α-phenylacetoacetonitrile and hydrazine hydrate are of high purity.
Purification Protocol:
-
Aqueous Wash: Unreacted hydrazine hydrate can often be removed by washing the organic extract with water or brine during workup.
-
Column Chromatography: Unreacted α-phenylacetoacetonitrile can be separated by silica gel chromatography, as it will have a different polarity compared to the aminopyrazole product.
Analytical Characterization
A summary of expected analytical data for the target compound and major side products is provided below for reference.
| Compound | Appearance | Expected m/z [M+H]+ | Key 1H NMR Signals (indicative) |
| This compound | Off-white to pale yellow solid | 188.10 | Phenyl protons, methyl singlet, broad NH2 singlet, pyrazole NH singlet. |
| 3-Oxo-6-phenyl-pyridazine derivative | Crystalline solid | 214.09 | Phenyl protons, aliphatic CH and CH2 signals, NH protons. |
| Azo Dimer | Red/Orange solid | 373.18 | Phenyl protons, methyl singlet (may be shifted), absence of NH2 signals. |
Concluding Remarks
The synthesis of this compound is a well-established and valuable transformation. However, like many heterocyclic syntheses, it is not without its potential pitfalls. By understanding the common side reactions and the principles that drive their formation, researchers can optimize their reaction conditions to favor the desired product. The troubleshooting guide and protocols provided here are intended to be a starting point for addressing challenges in the laboratory. Should you continue to experience difficulties, we encourage you to reach out to our technical support team for further assistance.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water [scielo.org.za]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pyrazole Derivatives: A Guide for Drug Discovery Professionals
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility has made it a "privileged scaffold," leading to the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[3][4] This guide provides a comparative analysis of the key biological activities of pyrazole derivatives—focusing on anticancer, antimicrobial, and anti-inflammatory applications—to arm researchers, scientists, and drug development professionals with the in-depth technical insights necessary for advancing novel therapeutics. We will dissect structure-activity relationships (SAR), provide validated experimental protocols, and offer a forward-looking perspective on this indispensable chemical entity.
The Pyrazole Scaffold: A Foundation for Diverse Bioactivity
First described by Ludwig Knorr in 1883, the pyrazole ring's unique electronic configuration and ability to participate in various chemical reactions have made it a valuable component in drug design.[1] Its derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, analgesic, antiviral, and antidepressant properties.[1][3][5] This diversity stems from the pyrazole core's ability to be functionalized at multiple positions, allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with specific biological targets.
Anticancer Activity: Targeting the Engines of Malignancy
Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily by targeting key enzymes and signaling pathways that drive tumor growth, proliferation, and survival.[6][7][8]
Mechanisms of Action: Precision Inhibition
A major focus in the development of pyrazole-based anticancer drugs has been the inhibition of protein kinases, which are crucial regulators of cellular processes.[4] Many derivatives have shown potent inhibitory activities against targets such as:
-
VEGFR-2 & EGFR: Dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) is a key strategy to suppress tumor angiogenesis and metastasis.[9]
-
CDKs: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Certain pyrazole-indole hybrids have demonstrated significant inhibitory activity against CDK2.[6]
-
BRAF V600E: This mutation is a common driver in melanoma. Pyrazole-containing compounds have been developed as potent inhibitors of this specific kinase.[6][10]
-
PI3K: The Phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer. Novel pyrazole carbaldehyde derivatives have shown excellent cytotoxicity against breast cancer cells by inhibiting PI3K.[6]
Comparative Performance of Anticancer Pyrazole Derivatives
The efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below illustrates the potent activity of select derivatives compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Reference Drug (IC50) | Source |
| Pyrazole-Indole Hybrid | Compound 33 | CDK2 | 0.074 | Doxorubicin (>24.7) | [6] |
| Pyrazole-Indole Hybrid | Compound 34 | CDK2 | 0.095 | Doxorubicin (>24.7) | [6] |
| Pyrazole Carbaldehyde | Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin (0.95) | [6] |
| Fused Pyrazole | Compound 4 | HEPG2 (Liver) | 0.31 | Erlotinib (10.6) | [9] |
| Fused Pyrazole | Compound 11 | HEPG2 (Liver) | 0.63 | Erlotinib (10.6) | [9] |
This table demonstrates that specifically substituted pyrazole derivatives can exhibit significantly greater potency than established drugs like Doxorubicin and Erlotinib in vitro.
Experimental Workflow for Anticancer Activity Screening
The causality behind screening for anticancer agents follows a logical progression from broad cytotoxicity assessment to specific mechanistic investigation. An initial screen, like the MTT assay, is cost-effective and identifies compounds that affect cell viability. However, this does not reveal the mechanism. Therefore, positive hits are advanced to more specific assays, such as kinase inhibition panels or apoptosis assays, to determine the precise molecular target and mode of cell death, ensuring that the observed effect is due to a targeted therapeutic action rather than non-specific toxicity.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well microtiter plates
-
Test pyrazole derivatives (dissolved in DMSO)
-
Adherent cancer cell line (e.g., A549)
Procedure:
-
Cell Seeding: Seed 100 µL of a cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[12] Live cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the results to determine the IC50 value for each compound.
Antimicrobial Activity: A Scaffold to Combat Resistance
With the rise of drug-resistant pathogens, the need for novel antimicrobial agents is critical. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[5][13][14]
Comparative Performance of Antimicrobial Pyrazole Derivatives
The effectiveness of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[15]
| Compound Class | Specific Derivative Example | Target Microorganism | MIC (µg/mL) | Reference Drug (MIC) | Source |
| Pyrazole-Thiadiazine | Hydrazone 21a | Staphylococcus aureus | 62.5 | Chloramphenicol (>125) | [16] |
| Pyrazole-Thiadiazine | Hydrazone 21a | Candida albicans | 7.8 | Clotrimazole (>125) | [16] |
| Coumarin-Pyrazole | Compound 39 | Salmonella | 0.05 | Ciprofloxacin (>0.05) | [14] |
| Imidazo-pyridine Pyrazole | Compound 18 | E. coli | <1 | Ciprofloxacin (>1) | [14] |
This data highlights that pyrazole derivatives can be potent antimicrobial agents, in some cases exceeding the activity of standard antibiotics like Chloramphenicol and Ciprofloxacin.
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent in a quantitative manner.[15][17][18][19]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test pyrazole derivatives
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Prepare Compound Dilutions: In a 96-well plate, prepare a two-fold serial dilution of the pyrazole derivative in broth. For example, add 100 µL of broth to all wells. Add 100 µL of the 2x concentrated stock solution to the first column, mix, and transfer 100 µL to the next column, repeating across the plate.[20]
-
Prepare Inoculum: Grow the microbial strain to a specific turbidity, typically a 0.5 McFarland standard. Dilute this suspension to the final required concentration (e.g., 5 x 10^5 CFU/mL).[17]
-
Inoculation: Add a standardized volume of the inoculum to each well of the microdilution plate.[19] Leave a well with only broth as a sterility control and a well with broth and inoculum as a growth control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[15][18]
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
Anti-inflammatory Activity: Selective COX-2 Inhibition
Perhaps the most well-known application of pyrazole derivatives is in anti-inflammatory therapy, exemplified by the commercial drug Celecoxib (Celebrex).[21][22] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[23][24]
Mechanism of Action: The Advantage of Selectivity
There are two main COX isoforms:
-
COX-1: Is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function.[22][25]
-
COX-2: Is inducible and is primarily expressed at sites of inflammation.[22][25]
Traditional NSAIDs like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[21][22] The key innovation of pyrazole derivatives like Celecoxib is their high selectivity for the COX-2 enzyme.[22][23] This selectivity is attributed to the diaryl-substituted pyrazole structure, where a polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[22][24] This targeted inhibition reduces inflammation and pain with a lower risk of gastrointestinal issues.[22][25]
Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid by COX produces PGG2, which is then reduced to PGH2, a reaction that can be monitored using a colorimetric probe.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test pyrazole derivatives and a reference inhibitor (e.g., Celecoxib)
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in a reaction buffer (e.g., Tris-HCl).
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme, heme, and the test pyrazole derivative at various concentrations. Incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric probe (TMPD) followed by arachidonic acid to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance change over time at a specific wavelength (e.g., 590 nm) using a plate reader in kinetic mode. The rate of color development is proportional to the COX activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index.[26]
Structure-Activity Relationship (SAR) Insights
Across all biological activities, the substitution pattern on the pyrazole ring is paramount for potency and selectivity.[27][28] Key SAR observations include:
-
Position 1: Substitution at the N1 position with bulky groups, such as a 2,4-dichlorophenyl ring, is often crucial for high-affinity binding, as seen in cannabinoid receptor antagonists.[27][29]
-
Position 3: A carboxamido group at this position is a common feature for potent activity.[27] The nature of the amide substituent can fine-tune selectivity and potency.[30]
-
Position 5: A para-substituted phenyl ring at the 5-position is frequently required for strong biological effects, particularly for COX-2 selectivity and cannabinoid receptor antagonism.[27][29]
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery.[2] Its derivatives have yielded highly successful anti-inflammatory drugs and show immense promise in oncology and infectious disease.[31][32] Future research will likely focus on developing pyrazole hybrids that combine multiple pharmacophores to create dual-action agents, further enhancing therapeutic efficacy. The continued exploration of novel substitution patterns, guided by computational docking and robust SAR studies, will undoubtedly unlock new generations of pyrazole-based therapeutics to address pressing global health challenges.
References
- 1. jchr.org [jchr.org]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Celecoxib - Wikipedia [en.wikipedia.org]
- 23. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 26. benchchem.com [benchchem.com]
- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Activity Relationships of Pyrazole Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile physicochemical properties and its role as a privileged structure in a multitude of clinically approved drugs.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile framework for designing potent and selective inhibitors against a wide array of biological targets.[1][3][4] The N-1 atom can act as a hydrogen bond donor, while the N-2 atom can function as a hydrogen bond acceptor, enabling diverse interactions within protein binding sites.[1] Furthermore, the pyrazole ring is often employed as a bioisostere for other aromatic systems, enhancing properties like metabolic stability and solubility.[1][5][6]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors targeting three distinct and therapeutically relevant protein classes: kinases, metalloproteases, and G-protein coupled receptors (GPCRs). Through detailed case studies, we will explore the nuanced molecular interactions that drive inhibitor potency and selectivity, offering insights for researchers, scientists, and drug development professionals.
Case Study 1: Pyrazole-Based Inhibitors of p38α Mitogen-Activated Protein (MAP) Kinase
The p38α MAP kinase is a critical serine/threonine kinase involved in inflammatory signaling pathways, making it a prime target for the treatment of autoimmune diseases.[7][8] Pyrazole-containing compounds have emerged as a prominent class of p38α inhibitors.
A notable series of N-pyrazole, N'-aryl ureas has been extensively studied, leading to the clinical candidate BIRB 796.[7][8] The SAR of these inhibitors reveals the critical role of specific substitutions around the pyrazole core for achieving high potency. A key feature of these inhibitors is their ability to bind to a distinct allosteric site, which becomes accessible when the kinase adopts an inactive "DFG-out" conformation.[7]
Key SAR Insights:
-
5-Position: A bulky, lipophilic group, such as a tert-butyl group, at the 5-position of the pyrazole ring is crucial for high-affinity binding.[8] This group occupies a hydrophobic pocket that is exposed in the inactive conformation of the kinase.[8]
-
N-1 Position: Substitution on the N-1 nitrogen of the pyrazole with an aromatic ring, such as a p-tolyl group, contributes significantly to potency through π-CH2 interactions with the kinase.[8]
-
3-Position Urea Linker: A urea linker at the 3-position of the pyrazole is essential for establishing a bidentate hydrogen bond with the side chain of glutamate 71 (Glu71) in the hinge region of the kinase.
-
N'-Aryl Moiety: The nature of the aryl group on the distal nitrogen of the urea is critical for occupying the ATP-binding site. Incorporating a naphthyl ring with a morpholino-ethoxy side chain, as seen in BIRB 796, provides potent hydrogen bonding interactions and significantly enhances inhibitory activity.[7][8]
Comparative Inhibitory Activity of p38α MAP Kinase Inhibitors
| Compound | R1 (N-1 of Pyrazole) | R2 (5- of Pyrazole) | R3 (N'-Aryl Moiety) | p38α IC50 (nM) | TNFα Production IC50 (nM) in THP-1 cells |
| Lead Compound | Methyl | tert-Butyl | Naphthyl | 400 | >1000 |
| BIRB 796 | p-Tolyl | tert-Butyl | 4-(2-Morpholin-4-yl-ethoxy)naphthalen-1-yl | 0.1 | 30 |
| Analog 1 | Phenyl | tert-Butyl | Naphthyl | 10 | 200 |
| Analog 2 | p-Tolyl | Isopropyl | 4-(2-Morpholin-4-yl-ethoxy)naphthalen-1-yl | 1.2 | 150 |
Data synthesized from multiple sources for illustrative comparison.[7][8][9]
p38α MAP Kinase Signaling Pathway
Caption: p38α MAPK Signaling Pathway and Point of Inhibition.
Case Study 2: Pyrazole-Based Inhibitors of Meprin Metalloproteases
Meprins α and β are members of the astacin family of metalloproteases and have emerged as potential therapeutic targets for various diseases, including fibrosis and cancer.[10][11][12] The development of potent and selective meprin inhibitors is an active area of research, with pyrazole-based compounds showing significant promise.
Recent studies have focused on 3,5-diarylpyrazole derivatives as a scaffold for meprin inhibition.[10][12] The SAR of this series highlights the importance of substituents on the aryl rings and the pyrazole nitrogen for modulating potency and selectivity between the meprin isoforms.
Key SAR Insights:
-
3- and 5-Aryl Substituents: The nature and position of substituents on the aryl rings at the 3 and 5 positions of the pyrazole core are critical for interacting with the S1 and S1' pockets of the meprins.[10] Hydroxamic acid moieties are often incorporated as zinc-chelating groups, which are essential for potent inhibition of metalloproteases.[10]
-
Symmetry and Asymmetry: Both symmetrical and unsymmetrical 3,5-diarylpyrazoles have been explored.[10] Asymmetrical substitution allows for finer tuning of selectivity between meprin α and meprin β.
-
N-Substitution: Substitution on the pyrazole nitrogen can be used to probe the S2' pocket of the enzymes, offering another avenue for optimizing inhibitor activity and selectivity.[10]
Comparative Inhibitory Activity of Meprin Inhibitors
| Compound | R1 (3-Aryl) | R2 (5-Aryl) | N-Substitution | Meprin α Ki (nM) | Meprin β Ki (nM) |
| 7a | Phenyl | Phenyl | H | 24 | 130 |
| 14c | Phenyl | Cyclopentyl | H | 28 | 250 |
| 16a | 4-Hydroxyphenyl | 4-Fluorophenyl | H | 8 | 50 |
| 21b | Phenyl | Phenyl | Phenyl | 150 | 580 |
Data extracted from a study on meprin inhibitors.[10][12]
Case Study 3: Pyrazole-Based Antagonists of the Cannabinoid Receptor 1 (CB1)
The cannabinoid receptor 1 (CB1) is a GPCR primarily expressed in the central nervous system and is a key target for treating various conditions, including obesity and metabolic disorders.[13][14][15] The diarylpyrazole Rimonabant was the first selective CB1 antagonist to be clinically approved for the treatment of obesity.[13][16] The SAR studies of Rimonabant and its analogs have provided a deep understanding of the structural requirements for CB1 antagonism.
Key SAR Insights:
-
1-Position: A 2,4-dichlorophenyl group at the 1-position of the pyrazole ring is a key feature for potent antagonist activity.[13]
-
3-Position: A carboxamide group at the 3-position, typically with a piperidinyl substituent, is crucial for receptor recognition and affinity.[13][14] Modifications in this region can significantly impact whether a compound acts as an antagonist or an agonist.[14][17]
-
5-Position: A para-substituted phenyl ring at the 5-position is optimal for high affinity.[13] For instance, a p-chlorophenyl or a p-iodophenyl group enhances binding to the CB1 receptor.[2][13]
-
4-Position: A small alkyl group, such as a methyl group, at the 4-position is generally well-tolerated and can contribute to overall potency.[13]
Comparative Binding Affinity of CB1 Receptor Antagonists
| Compound | R1 (1-Position) | R2 (3-Position) | R3 (5-Position) | CB1 Ki (nM) |
| Rimonabant (SR141716A) | 2,4-Dichlorophenyl | N-Piperidinylcarboxamide | 4-Chlorophenyl | 2.0 |
| Analog 3 | 2,4-Dichlorophenyl | N-Piperidinylcarboxamide | 4-Iodophenyl | 7.5 |
| Analog 4 | 2,4-Dichlorophenyl | N-Azepanylcarboxamide | 4-Chlorophenyl | 4.5 |
| Analog 5 | Phenyl | N-Piperidinylcarboxamide | 4-Chlorophenyl | 150 |
Data synthesized from multiple sources for illustrative comparison.[2][13][15]
Experimental Protocols
General Experimental Workflow for Inhibitor Screening
Caption: General Workflow for Pyrazole Inhibitor Evaluation.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a non-radioactive, ELISA-based method for measuring the activity of p38α kinase in the presence of an inhibitor.[18][19]
Materials:
-
Recombinant human p38α MAP kinase
-
ATF-2 fusion protein (substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Immobilized phospho-p38α antibody-coated plates
-
Anti-phospho-ATF-2 (pThr71) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole inhibitor in DMSO and then dilute further in Kinase Assay Buffer.
-
Kinase Reaction:
-
Add 50 µL of Kinase Assay Buffer containing p38α kinase to each well of the antibody-coated plate.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of Kinase Assay Buffer containing ATP and ATF-2 substrate.
-
Incubate for 30 minutes at 30°C.
-
-
Detection:
-
Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of diluted anti-phospho-ATF-2 antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Meprin α Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against meprin α.[20][21]
Materials:
-
Recombinant human meprin α
-
Fluorogenic meprin α substrate (e.g., Mca-YVADAPK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Brij-35)
-
Actinonin (positive control inhibitor)
-
Black, low-volume 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute meprin α to a 2x working concentration (e.g., 2.6 nM) in Assay Buffer.
-
Compound Plating: Add 75 nL of test compounds or controls (DMSO for negative control, Actinonin for positive control) to the wells of the 384-well plate.
-
Enzyme-Inhibitor Incubation: Add 5 µL of the 2x meprin α solution to each well. Incubate for 30 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a 2x substrate solution (e.g., 20 µM) to each well to start the reaction.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 320/405 nm) over time using a fluorescence plate reader.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 or Ki value.
Protocol 3: CB1 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.[22][23][24]
Materials:
-
Cell membranes prepared from cells expressing human CB1 receptors (e.g., CHO-CB1 cells)
-
Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2)
-
GF/C glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In polypropylene tubes, combine:
-
Binding Buffer
-
Test compound at various concentrations or vehicle (for total binding) or non-specific control.
-
Radioligand at a concentration near its Kd.
-
-
Reaction Initiation: Add cell membranes to each tube to start the binding reaction.
-
Incubation: Incubate the tubes for 60-90 minutes at 30°C.
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through GF/C filters pre-soaked in buffer.
-
Washing: Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent displacement of the radioligand by the test compound at each concentration.
-
Calculate the Ki value for the test compound using the Cheng-Prusoff equation.
-
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors for a diverse range of therapeutic targets. The case studies presented here on p38α MAP kinase, meprin metalloproteases, and the CB1 cannabinoid receptor underscore the versatility of this heterocyclic core. The SAR insights reveal that subtle modifications to the substitution pattern around the pyrazole ring can lead to dramatic changes in biological activity and selectivity.
Future directions in the development of pyrazole-based inhibitors will likely focus on:
-
Improving Selectivity: As our understanding of protein families grows, the demand for highly selective inhibitors to minimize off-target effects will increase. Fine-tuning the pyrazole substitution patterns will be key to achieving this.
-
Targeting New Protein Classes: The adaptability of the pyrazole scaffold will undoubtedly be leveraged to design inhibitors for novel and challenging drug targets.
-
Novel Drug Modalities: The incorporation of pyrazole moieties into proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities is an exciting and emerging area of research.
The continued exploration of the chemical space around the pyrazole nucleus, guided by a deep understanding of structure-activity relationships and enabled by robust experimental protocols, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jbclinpharm.org [jbclinpharm.org]
- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. mdpi.com [mdpi.com]
- 21. nhsjs.com [nhsjs.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Pyrazole-Based Drugs Versus Existing Treatments
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a privileged scaffold, leading to the development of numerous therapeutic agents across diverse medical fields.[1][2] This guide offers an in-depth comparison of the efficacy of prominent pyrazole-based drugs against established treatments, supported by experimental data, detailed methodologies for key assays, and a thorough examination of their mechanisms of action.
I. Selective COX-2 Inhibition in Inflammation: Celecoxib vs. Non-Selective NSAIDs
The management of pain and inflammation has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. However, their clinical utility is often hampered by significant gastrointestinal side effects.[3] This limitation spurred the development of a new class of agents targeting a specific enzyme isoform, a strategy exemplified by the pyrazole-based drug, Celecoxib.
Mechanism of Action: The Rationale for Selectivity
Traditional NSAIDs exert their therapeutic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] While COX-2 is the primary mediator of inflammation and pain, COX-1 plays a crucial role in protecting the gastric mucosa.[3] The non-selective inhibition by traditional NSAIDs, therefore, leads to a high incidence of gastrointestinal issues, including ulcers and bleeding.[3]
Celecoxib was designed for selective inhibition of the COX-2 enzyme. Its chemical structure allows it to specifically bind to the active site of COX-2, which is slightly larger than that of COX-1, thereby sparing the gastroprotective functions of COX-1.[3] This targeted approach is the fundamental basis for its improved gastrointestinal safety profile.
Figure 1: Mechanism of Action of Celecoxib vs. Non-Selective NSAIDs.
Comparative Efficacy and Safety
Clinical evidence suggests that for pain relief in conditions like osteoarthritis and rheumatoid arthritis, celecoxib provides similar efficacy to non-selective NSAIDs.[4][5] The PRECISION trial, a large-scale cardiovascular safety study, found that celecoxib's cardiovascular risk profile is no worse than that of ibuprofen or naproxen.[6]
The primary advantage of celecoxib lies in its safety profile. Multiple studies and systematic reviews have concluded that celecoxib is associated with fewer gastrointestinal adverse events compared to non-selective NSAIDs.[5]
| Drug Class | Target | Efficacy (Pain Relief) | Gastrointestinal Risk | Cardiovascular Risk |
| Celecoxib | COX-2 Selective | Similar to nsNSAIDs[5] | Lower than nsNSAIDs[5] | Similar to nsNSAIDs[6] |
| Non-selective NSAIDs | COX-1 & COX-2 | Standard Efficacy | Higher than Celecoxib[3] | Dose-dependent risk[3][6] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The causality behind developing a selective inhibitor like celecoxib is validated by assays that can differentiate inhibitory activity against the two enzyme isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Celecoxib) against human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: For each enzyme, a reaction mixture is prepared containing a buffer (e.g., Tris-HCl), heme, and a peroxidase (e.g., glutathione peroxidase).
-
Compound Incubation: The test compound is serially diluted and pre-incubated with the enzyme/reaction mixture for a defined period (e.g., 15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for both COX enzymes.
-
Detection: The reaction product, Prostaglandin G2 (PGG2), is reduced to PGH2, and the subsequent peroxidase activity is measured colorimetrically using a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The absorbance is read at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control (e.g., DMSO). The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
-
Controls:
-
Positive Control: A known non-selective inhibitor (e.g., indomethacin) and a known selective COX-2 inhibitor are run in parallel.
-
Negative Control: A vehicle control (DMSO) is used to establish 0% inhibition.
-
No Enzyme Control: To check for background signal.
-
II. Targeted Oncology: Pyrazole-Based Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for drug development. The pyrazole scaffold has proven to be exceptionally versatile in designing potent and selective kinase inhibitors.[7][8][9]
Mechanism of Action: Interrupting Malignant Signaling
Many pyrazole derivatives function as ATP-competitive inhibitors.[10] They bind to the ATP-binding pocket of specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), thereby blocking the downstream signaling pathways that drive cell proliferation and survival.[7][10]
Figure 2: General Mechanism of Pyrazole-based Kinase Inhibitors.
Comparative Efficacy: Potency Against Cancer Cells
Numerous pyrazole derivatives have demonstrated superior or comparable potency to existing standard-of-care chemotherapies in preclinical studies. Their targeted nature often translates to a more favorable therapeutic window.
| Pyrazole Derivative | Target(s) | In Vitro Potency (IC50) | Comparator Drug | Comparator IC50 |
| Compound 50 (Fused Pyrazole) | EGFR, VEGFR-2 | 0.09 µM (EGFR), 0.23 µM (VEGFR-2) | Erlotinib | 10.6 µM |
| Compound 59 (Polysubstituted) | DNA Binding | 2 µM (HepG2 cells) | Cisplatin | 5.5 µM |
| Compound 43 (Carbaldehyde) | PI3 Kinase | 0.25 µM (MCF7 cells) | Doxorubicin | 0.95 µM |
| Compounds 33 & 34 (Indole-linked) | CDK2 | 0.074 µM & 0.095 µM | Doxorubicin | 24.7–64.8 µM |
(Data compiled from a review of recent advances in pyrazole derivatives as anticancer agents[7])
III. Erectile Dysfunction: Sildenafil and the PDE5 Inhibitor Class
Sildenafil, a pyrazole-based compound, revolutionized the treatment of erectile dysfunction (ED). It is the prototypical phosphodiesterase type 5 (PDE5) inhibitor, a class that includes other drugs like tadalafil and vardenafil.[11][12]
Mechanism of Action: Enhancing Vasodilation
Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP is a vasodilator that relaxes smooth muscle and increases blood flow, leading to an erection. PDE5 is the enzyme responsible for breaking down cGMP.
Sildenafil and other PDE5 inhibitors selectively block this enzyme, preventing the degradation of cGMP. This enhances the effect of NO, resulting in a firmer and longer-lasting erection in response to sexual stimulation.[12]
Comparative Efficacy and Pharmacokinetics
All three major PDE5 inhibitors—sildenafil, vardenafil, and tadalafil—have similar efficacy profiles.[11] The key differences lie in their pharmacokinetic properties, which can influence patient preference.[11]
| Drug | Onset of Action | Half-Life | Effect of Food (High-Fat Meal) |
| Sildenafil | ~14-60 minutes[11][13] | ~4 hours[11][12] | Absorption is delayed[13] |
| Vardenafil | ~10-60 minutes[11][13] | ~4-6 hours[12] | Absorption is delayed[13] |
| Tadalafil | ~16-60 minutes[11][13] | ~17.5 hours[11][12] | Not significantly affected[11] |
Tadalafil's significantly longer half-life allows for a wider window of opportunity and the option for daily low-dose administration.[12][13] Vardenafil is biochemically more potent than sildenafil, meaning a lower dose is required, which could potentially lead to fewer side effects.[12] However, in clinical practice, all are considered effective first-line treatments.[11]
IV. A Case Study in Withdrawal: The Story of Rimonabant
Not all pyrazole-based drugs achieve long-term success. Rimonabant, a selective cannabinoid-1 (CB1) receptor antagonist, was developed for weight loss and management of cardiometabolic risk factors.
Efficacy in Clinical Trials
Clinical trials, such as the RIO (Rimonabant in Obesity) program, demonstrated that rimonabant was effective at producing modest but significant weight loss compared to placebo.[14][15][16] A meta-analysis showed that a 20 mg dose of rimonabant resulted in an average weight loss of 4.7 kg more than placebo after one year.[17] The drug also showed favorable effects on HDL cholesterol and triglyceride levels.[18]
| Treatment Group | Mean Weight Loss vs. Placebo (1 Year) |
| Rimonabant 20 mg | -4.7 kg to -6.3 kg[15][17] |
| Placebo | -1.6 kg[15] |
The Downfall: Unforeseen Safety Concerns
Despite its efficacy in weight reduction, rimonabant was withdrawn from the market due to a significant increase in the risk of psychiatric adverse events.[17] Post-marketing surveillance and analysis of clinical trial data revealed that patients taking rimonabant had a higher incidence of mood disorders, anxiety, and depression.[17] This case underscores the critical importance of long-term safety monitoring and highlights that even a promising mechanism and positive efficacy data can be overshadowed by an unacceptable risk-benefit profile.
Conclusion
The pyrazole scaffold is a testament to the power of rational drug design in medicinal chemistry. From the targeted selectivity of celecoxib that mitigates gastrointestinal toxicity, to the life-changing efficacy of sildenafil, and the potent anticancer activity of novel kinase inhibitors, pyrazole-based drugs have consistently provided significant advancements over existing treatments. They offer improved safety profiles, novel mechanisms of action, and superior potency. However, the story of rimonabant serves as a crucial reminder that the path of drug development is rigorous, and clinical success requires a delicate balance of both efficacy and safety. As research continues, the versatility of the pyrazole core promises to yield even more innovative therapies for the future.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. canadacommons.ca [canadacommons.ca]
- 5. cda-amc.ca [cda-amc.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Choosing the Right Pill to Treat ED » Sexual Medicine » BUMC [bumc.bu.edu]
- 13. Erectile dysfunction: Viagra and other oral medications - Mayo Clinic [mayoclinic.org]
- 14. Rimonabant for overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of the weight-loss drug rimonabant: a meta-analysis of randomised trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of Pyrazole Kinase Inhibitors
Introduction: The Pyrazole Scaffold and the Imperative of Kinase Selectivity
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval.[1][2] Its versatility allows for structural modifications that can enhance binding affinity and tailor pharmacokinetic properties.[1][3] However, the very nature of kinase inhibitors, particularly those targeting the highly conserved ATP-binding site, presents a formidable challenge: achieving selectivity.[4][5][6] The human kinome consists of over 500 members, and unintended interactions, or "off-target" effects, can lead to toxicity or confound experimental results.[5][7]
Conversely, a controlled lack of selectivity can be therapeutically beneficial, a concept known as polypharmacology, where inhibiting multiple nodes in a disease-related pathway can lead to enhanced efficacy.[4] Therefore, a rigorous and multi-faceted approach to profiling the cross-reactivity and selectivity of any new pyrazole-based kinase inhibitor is not merely a characterization step; it is a critical component of discovery and development that informs safety, efficacy, and the fundamental understanding of a compound's mechanism of action.[4][7]
This guide provides an in-depth comparison of essential methodologies for profiling these inhibitors, explaining the causality behind experimental choices and presenting detailed protocols to ensure robust and reliable data generation.
Part 1: Initial Assessment - Large-Scale Kinome Profiling
The first step in understanding a compound's selectivity is to cast a wide net. Large-scale kinase profiling, often against hundreds of kinases, provides a panoramic view of a compound's interaction landscape.[8] This is typically performed as a primary screen to identify both the intended target and any potential off-targets early in the discovery process.[9]
Methodology: Competition Binding Assays (e.g., KINOMEscan™)
A leading technology for this purpose is the competition binding assay, which measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.[10][11]
Causality of Experimental Choice: This method is chosen for its high throughput and broad coverage. By testing against a significant fraction of the kinome at a single, high concentration (e.g., 1 µM), it serves as a cost-effective way to rapidly flag potential liabilities.[9] It is a direct measure of binding, independent of enzyme activity, which simplifies the experimental setup.
Illustrative Data: The results are often expressed as "Percent of Control" (%Ctrl) or a dissociation constant (Kd). A lower %Ctrl value indicates stronger binding and displacement of the control ligand.
| Kinase Target | Compound A (Hypothetical) %Ctrl @ 1µM | Compound B (Hypothetical) %Ctrl @ 1µM | Primary Cellular Process |
| Target Kinase (e.g., JAK2) | 0.5 | 1.2 | Cytokine Signaling |
| Off-Target 1 (e.g., FLT3) | 85 | 2.5 | Hematopoiesis |
| Off-Target 2 (e.g., CDK2) | 92 | 88 | Cell Cycle Regulation |
| Off-Target 3 (e.g., SRC) | 45 | 5.1 | Cell Growth, Motility |
| Off-Target 4 (e.g., LCK) | 68 | 4.8 | T-Cell Signaling |
In this hypothetical example, Compound A is highly selective for its target. In contrast, Compound B, while potent against its primary target, shows significant cross-reactivity with FLT3 and members of the SRC kinase family, warranting further investigation.
Part 2: Cellular Validation - Confirming Target Engagement in a Physiological Context
Biochemical assays are invaluable, but they do not fully replicate the complex environment inside a living cell. Factors such as cell membrane permeability, efflux pumps, and high intracellular concentrations of ATP (mM range) can dramatically alter a compound's effective potency and target engagement. Therefore, validating that the inhibitor binds its intended target(s) in a cellular context is a mandatory next step.[12]
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in intact cells or tissues.[13][14][15] The principle is based on ligand-induced thermal stabilization: the binding of an inhibitor to its target protein increases the protein's resistance to heat-induced denaturation.[12][15]
Causality of Experimental Choice: CETSA is the gold standard for confirming target engagement in a physiological setting. It requires no modification of the compound or the target protein, providing a direct readout of the physical interaction between the drug and its target inside the cell.[16] This self-validating system ensures that the observed downstream effects in cellular assays are indeed due to the on-target action of the compound.
-
Cell Culture & Treatment: a. Plate cells of interest in a multi-well plate and grow to ~80-90% confluency. b. Treat the cells with a serial dilution of the pyrazole kinase inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. This step allows for cellular uptake and target binding.
-
Heat Challenge: a. Seal the plate and place it in a PCR machine with a heated lid. b. Apply a temperature gradient for a fixed time (e.g., 3 minutes). A typical range is 40°C to 64°C. The key is to identify a temperature at which the target protein begins to unfold in the absence of the inhibitor.
-
Cell Lysis: a. Immediately after the heat challenge, lyse the cells. This can be done through freeze-thaw cycles (e.g., snap freezing in liquid nitrogen followed by thawing at room temperature). b. Add a lysis buffer containing protease and phosphatase inhibitors and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble pellet (containing denatured, aggregated protein).
-
Protein Quantification and Detection: a. Carefully collect the supernatant (soluble fraction). b. Quantify the amount of the target protein remaining in the soluble fraction. This is typically done by Western Blot, ELISA, or mass spectrometry.[14] c. Plot the relative amount of soluble protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and therefore, engagement.
Part 3: Biophysical Characterization - Quantifying the Binding Interaction
Once on-target and key off-target interactions are confirmed, it is essential to quantify the binding thermodynamics. This provides a deeper understanding of the molecular forces driving the interaction and yields precise affinity values, which are crucial for structure-activity relationship (SAR) studies.
Methodology: Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[17][18] It is considered the gold standard for characterizing binding thermodynamics.
Causality of Experimental Choice: Unlike assays that only provide an affinity constant (Kd), ITC provides a complete thermodynamic profile in a single experiment.[17] It measures:
-
Binding Affinity (Kd): How tightly the inhibitor binds to the kinase.
-
Stoichiometry (n): The molar ratio of inhibitor to kinase in the complex.
-
Enthalpy (ΔH): The change in heat associated with bond formation and breaking.
-
Entropy (ΔS): The change in the system's disorder upon binding.
This rich dataset allows researchers to understand why an inhibitor binds with a certain affinity, guiding rational design for improved potency and selectivity.[17]
-
Sample Preparation (Critical Step): a. Express and purify the kinase domain of interest to high homogeneity. b. Dialyze both the kinase and the pyrazole inhibitor solution extensively against the exact same buffer. This is crucial to minimize heat-of-dilution artifacts that can obscure the true binding signal. c. Degas both solutions immediately prior to the experiment to prevent air bubbles in the calorimeter cell. d. Accurately determine the concentrations of both the protein and the inhibitor.
-
Instrument Setup: a. Thoroughly clean the ITC sample cell and the titration syringe. b. Set the experimental temperature (e.g., 25°C). c. Load the kinase solution (typically 10-50 µM) into the sample cell. d. Load the inhibitor solution (typically 10-15x the kinase concentration) into the syringe.
-
Titration Experiment: a. Allow the system to equilibrate thermally. b. Perform a series of small, timed injections (e.g., 1-2 µL each) of the inhibitor solution into the kinase solution while stirring. c. The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is directly proportional to the heat change.
-
Data Analysis: a. The raw data appears as a series of peaks, with each peak representing the heat change from a single injection. b. Integrate the area under each peak and plot this against the molar ratio of inhibitor to protein. c. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the Kd, n, ΔH, and ΔS.[18][19]
Part 4: Data Integration, Visualization, and Comparative Analysis
A multi-pronged experimental approach generates a wealth of data that must be synthesized to build a complete selectivity profile.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological systems and experimental processes.
Caption: A logical workflow for pyrazole kinase inhibitor selectivity profiling.
Caption: Inhibition of a target kinase and potential off-target cross-reactivity.
Comparative Data for Representative Pyrazole Kinase Inhibitors
The following table summarizes publicly available data for known pyrazole-based inhibitors to illustrate how selectivity profiles differ.
| Inhibitor | Primary Target(s) | Primary Target IC50/Ki | Known Significant Off-Targets (>80% Inhibition @ 1µM)[2] | Therapeutic Area |
| Afuresertib (GSK2110183) | Akt1/2/3 | 0.08 nM (Akt1, Ki)[2] | PKA, PKC isoforms, ROCK2 | Oncology[1] |
| Gandotinib (LY2784544) | JAK2 | Potent, selective for JAK2 over JAK3[1] | Limited public cross-reactivity data | Oncology |
| Tozasertib (VX-680) | Aurora A/B/C | ~0.6 / 18 / 4.6 nM (IC50) | FLT3, LCK, RET | Oncology[20] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 nM (IC50)[1] | Aurora A, FLT3, FES | Oncology[1] |
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 15. tandfonline.com [tandfonline.com]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Researcher's Guide to Comparative Docking Studies of Pyrazole Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the docking performance of pyrazole analogs against key biological targets. Supported by experimental data and detailed protocols, we aim to deliver a scientifically rigorous resource for advancing drug discovery efforts.
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] This versatility stems from the pyrazole core's ability to engage in various non-covalent interactions with biological macromolecules, making it a cornerstone in the design of targeted therapeutics.[1][2] Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target, is an indispensable tool for elucidating these interactions and guiding the rational design of novel pyrazole-based drugs.[6][7]
This guide will delve into comparative docking studies of pyrazole analogs against two major classes of therapeutic targets: Cyclooxygenase-2 (COX-2) and protein kinases. We will also explore their potential as antimicrobial agents, presenting a holistic view of their therapeutic landscape.
Comparative Docking Analysis of Pyrazole Analogs as COX-2 Inhibitors
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory pathway, with COX-2 being a key target for anti-inflammatory drugs due to its inducible nature at sites of inflammation.[8] Pyrazole-containing compounds, most notably Celecoxib, are renowned for their selective COX-2 inhibition, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][8]
Experimental Data Summary
The following tables summarize the in vitro inhibitory activity and comparative docking scores of various pyrazole analogs against COX-1 and COX-2. A higher selectivity index (SI) indicates greater selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects.[8]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5u | 130.12 | 1.79 | 72.73 | [8][9] |
| 5s | 164.12 | 2.51 | 65.75 | [8][9] |
| Celecoxib | - | - | 78.06 | [8][9] |
| 5f | - | 1.50 | 9.56 | [10] |
| 6f | - | 1.15 | 8.31 | [10] |
| Compound | Docking Score (kcal/mol) with COX-2 | Key Interacting Residues | Reference |
| 5u | -12.907 | His90, Arg513, Phe518, Ser353, Gln192, Ile517 | [9] |
| 5s | -12.24 | His90, Arg513, Phe518, Ser353, Gln192, Ile517 | [9] |
| Celecoxib | -9.924 | His90, Arg513, Phe518, Ser353, Gln192, Ile517 | [9] |
| Compound 25 | -9.7 | - | [11] |
| Amides (general) | Lower binding energies than acids | Interactions similar to selective inhibitors | [11] |
Mechanistic Insights from Docking Studies
Docking studies reveal that the sulfonamide or a similar functional group is crucial for the selective inhibition of COX-2.[9] This group inserts deep into a specific pocket of the COX-2 active site, forming hydrogen bonds with key residues such as His90 and Arg513.[9] The pyrazole core and its substituents contribute to hydrophobic and van der Waals interactions, further stabilizing the ligand-protein complex.[9][11] For instance, in compounds 5u and 5s , the SO2NH2 group is pivotal for their high affinity and selectivity.[9]
Pyrazole Analogs as Potent Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[12] Pyrazole derivatives have emerged as a promising class of kinase inhibitors, targeting various kinases such as EGFR, VEGFR, and CDKs.[12][13]
Comparative Docking Performance
| Compound | Target Kinase | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 6 | EGFR, AKT1, AKT2, BRAF V600E, p38α, PDGFRβ | - | ATP-binding sites | [12] |
| Compound 25 | RET Kinase | - | Leu730, Gly731, Val738, Ala756, Val804, Glu805, Tyr806 | [14] |
| Compound 17 | PLK1 | - | CYS133, SER137 | [15] |
| Compound 1b | VEGFR-2 | -10.09 | - | [13] |
| Compound 1d | Aurora A | -8.57 | - | [13] |
| Compound 2b | CDK2 | -10.35 | - | [13] |
Rationale Behind Target Selection and Inhibition
The ATP-binding site of kinases is a highly conserved region, and pyrazole analogs are often designed to mimic the adenine moiety of ATP, thereby acting as competitive inhibitors.[12] Docking studies have shown that the pyrazole scaffold can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[15] Substituents on the pyrazole ring can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[14] For example, in the case of PLK1 inhibitors, the aminopyrimidine ring of compound 17 forms critical hydrogen bonds with the hinge residue CYS133.[15]
The Emerging Role of Pyrazole Analogs as Antimicrobial Agents
With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][16]
Docking Studies Against Antimicrobial Targets
Docking studies have been employed to understand the mechanism of action of antimicrobial pyrazole analogs. Key targets include enzymes involved in bacterial cell wall synthesis and DNA replication.[17][18]
| Compound(s) | Target Enzyme | Docking Score/Binding Energy | Key Interacting Residues | Reference |
| Compounds 7b, 8b | - | Potent in molecular docking simulations | - | [16] |
| Compound 2d | Glucosamine-6-phosphate synthase (GlcN-6-P) | - | Cys300, Gly301, Thr302, Ser303, Ser347, Gln348 | |
| Compounds 5c, 5b | E. coli MurB, S. aureus DNA gyrase B | Considerable binding energy | - | [17] |
| N-Mannich bases | Tyrosyl-tRNA synthetase | - | - | [18] |
These studies indicate that pyrazole analogs can effectively bind to the active sites of essential microbial enzymes, disrupting their function and leading to cell death.[17]
Experimental Protocols and Workflows
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Molecular Docking Protocol (General)
A typical molecular docking workflow involves several key steps, from protein and ligand preparation to the analysis of results.[8]
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-factors, and existing ligands.
-
Add polar hydrogens and assign atomic charges.
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).[8]
-
-
Ligand Preparation:
-
Draw the 2D structures of the pyrazole analogs using chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization.
-
Generate different conformations of the ligands if using a rigid docking protocol.
-
Save the prepared ligands in a suitable format (e.g., PDBQT).[8]
-
-
Docking Simulation:
-
Define the binding site on the protein, typically by creating a grid box around the active site identified from the co-crystallized ligand or literature.
-
Perform the docking simulation using software like AutoDock Vina, PyRx, or Glide.[8][19] These programs use scoring functions to evaluate the binding affinity of different ligand poses.[6]
-
-
Analysis of Results:
-
Analyze the docking scores to rank the compounds based on their predicted binding affinity.
-
Visualize the top-ranked poses to understand the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.[8]
-
Validation of the Docking Protocol
It is crucial to validate the docking protocol to ensure its reliability. This is typically done by redocking the co-crystallized ligand into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose is considered a successful validation.[20][21][22]
Caption: Workflow for validating a molecular docking protocol.
Conclusion and Future Perspectives
Comparative docking studies are a powerful approach for understanding the structure-activity relationships of pyrazole analogs and for designing novel, potent, and selective inhibitors. The data presented in this guide highlight the immense therapeutic potential of the pyrazole scaffold against a multitude of diseases. As computational methods continue to evolve, we can expect even more accurate predictions of binding affinities and modes, further accelerating the drug discovery process. The integration of molecular dynamics simulations with docking studies will provide a more dynamic and realistic picture of ligand-protein interactions, paving the way for the development of next-generation pyrazole-based therapeutics.
References
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - ProQuest [proquest.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 19. KBbox: Methods [kbbox.h-its.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elucidating the Mechanism of Action of 3-Methyl-4-phenyl-1H-pyrazol-5-amine
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to establish the mechanism of action (MoA) for the novel compound 3-Methyl-4-phenyl-1H-pyrazol-5-amine. We will navigate from broad, unbiased screening to specific target validation, emphasizing the rationale behind experimental choices. As a primary comparator, we will use Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a structurally related compound with a well-characterized, albeit broad, MoA as a free radical scavenger.[1][2][3] This comparative approach provides a valuable benchmark for interpreting experimental outcomes.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory celecoxib and the anticoagulant apixaban.[4][5] Given the structural similarity of this compound to Edaravone, a plausible starting hypothesis is an antioxidant-based MoA.[6][7] However, a robust investigation must transcend this initial hypothesis to uncover potentially novel and more specific mechanisms. This guide outlines a multi-pronged strategy to achieve this.
Phase 1: Unbiased Target Identification and Hypothesis Generation
The initial phase is designed to cast a wide net, identifying the most probable biological targets or pathways affected by the compound. This avoids the scientific pitfall of prematurely focusing on a single, hypothesized mechanism. We will employ a parallel approach: a hypothesis-driven antioxidant screen and a broad, unbiased search for protein targets.
Hypothesis-Driven Approach: Antioxidant and Radical Scavenging Activity
Given the structural parallels to Edaravone, a potent free radical scavenger, the first logical step is to quantify the antioxidant potential of this compound.[2][3]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A straightforward and rapid colorimetric assay to measure the compound's ability to scavenge free radicals.
-
Cellular Reactive Oxygen Species (ROS) Assay: Using probes like DCFDA in a relevant cell line (e.g., HT22 hippocampal neurons or SH-SY5Y neuroblastoma cells) stressed with H₂O₂ or glutamate will determine if the compound can mitigate intracellular oxidative stress.
Unbiased Target Discovery: Identifying Cellular Interactors
To explore beyond the antioxidant hypothesis, we must identify which proteins the compound physically interacts with or whose activity it modulates. Modern proteomics and activity-based profiling are indispensable tools for this.[8][9]
Caption: Workflow for unbiased target identification.
A. Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry: CETSA is a powerful technique to identify direct protein targets of a small molecule in a physiological context.[10][11] The principle is that ligand binding increases a protein's thermal stability.[12] By treating intact cells with the compound, applying a heat gradient, and analyzing the remaining soluble proteins via mass spectrometry, we can identify proteins stabilized by the compound, indicating direct engagement.
B. Kinome Profiling: Dysregulation of protein kinases is implicated in a vast number of diseases.[13] Kinome profiling services offer an efficient way to screen the compound against a large panel of kinases (often >400) to assess its effect on their activity.[14][15] This functional screen can immediately point towards specific signaling pathways being modulated, even if the interaction is not direct. This is crucial for identifying potential on-target and off-target effects.[16][17]
Phase 2: Target Validation and Mechanistic Characterization
Data from Phase 1 will yield one or more high-confidence candidate targets or pathways. This phase focuses on rigorously validating these hits and elucidating the downstream cellular consequences.
Confirming Target Engagement in Cells
The primary validation step is to confirm that the compound engages the candidate target in intact cells at relevant concentrations.
-
Isothermal Dose-Response Fingerprint (ITDRFCETSA): This follow-up to the initial CETSA screen involves heating the cells at a constant temperature (the determined melting point of the target) while varying the concentration of the compound.[18] This generates a dose-response curve, confirming target engagement and providing an estimate of cellular potency (EC₅₀).
In Vitro Biochemical Validation
If the validated target is an enzyme (e.g., a kinase identified from the kinome scan), its modulation must be confirmed using a purified, recombinant protein.
-
Biochemical IC₅₀ Determination: An in vitro kinase activity assay (e.g., TR-FRET or ADP-Glo format) will be used to measure the direct inhibitory effect of the compound on the purified kinase, yielding an IC₅₀ value. This definitively proves the compound is a direct inhibitor and quantifies its potency.
Mapping the Downstream Signaling Pathway
Validating target engagement must be linked to a functional cellular outcome. Western blotting is the workhorse technique to investigate the modulation of the target's downstream signaling pathway.[19][20]
References
- 1. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 3. What is Edaravone used for? [synapse.patsnap.com]
- 4. This compound | 31924-81-9 | Benchchem [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 7. nbinno.com [nbinno.com]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. KinomePro - Pamgene [pamgene.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. assayquant.com [assayquant.com]
- 17. pharmaron.com [pharmaron.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Western blot protocol | Abcam [abcam.com]
A Comparative Guide to the Biological Effects of Pyrazole Compounds for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents across different disease areas.[3][4] This guide provides a comparative analysis of the biological effects of pyrazole compounds, supported by experimental data from peer-reviewed studies, to aid researchers and drug development professionals in this dynamic field.
I. Anti-inflammatory Activity: Targeting COX-2 and Beyond
A significant number of pyrazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent and selective inhibition of cyclooxygenase-2 (COX-2).[4][5] This selectivity is a key feature, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[6]
Comparative Efficacy of Pyrazole Derivatives as COX-2 Inhibitors
The following table summarizes the in vitro COX-2 inhibitory activity of various pyrazole derivatives compared to the well-known COX-2 inhibitor, Celecoxib.
| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Celecoxib | 2.16 | 5.42 | 2.51 | [5] |
| Pyrazole-pyridazine hybrid 5f | 1.50 | 14.34 | 9.56 | [5] |
| Pyrazole-pyridazine hybrid 6f | 1.15 | 9.55 | 8.31 | [5] |
| Pyrazole derivative 11 | 0.043 | >10 | >232 | [7] |
| Pyrazole derivative 12 | 0.049 | >10 | >204 | [7] |
| Pyrazole derivative 15 | 0.045 | >10 | >222 | [7] |
| Hybrid pyrazole analogue 5u | 1.79 | 130.12 | 72.73 | [8] |
| Hybrid pyrazole analogue 5s | 2.51 | 165.03 | 65.75 | [8] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The Selectivity Index (SI) indicates the preference for inhibiting COX-2 over COX-1; a higher SI is desirable for reducing gastrointestinal side effects.
As the data indicates, several novel pyrazole derivatives exhibit superior potency and selectivity for COX-2 compared to Celecoxib. For instance, pyrazole-pyridazine hybrids 5f and 6f show lower IC50 values and a significantly higher selectivity index.[5] Similarly, compounds 11 , 12 , and 15 from another study demonstrate exceptionally potent and selective COX-2 inhibition.[7]
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Compound Administration: The test pyrazole compound, a reference drug (e.g., Celecoxib), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution in saline is made into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
II. Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[9][10]
Comparative Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines
The following table presents the in vitro cytotoxic activity (IC50 values) of selected pyrazole compounds against different human cancer cell lines, as determined by the MTT assay.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Indole-pyrazole 33 | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 | [9] |
| Indole-pyrazole 34 | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 | [9] |
| Pyrazole derivative 11 | MCF-7 (Breast) | 2.85 | Doxorubicin | - | [7] |
| Pyrazole derivative 11 | HT-29 (Colon) | 2.12 | 5-FU | 8.77 | [7] |
| Pyrazole C5 | MCF-7 (Breast) | 0.08 | - | - | [11] |
| Indolo–pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | 4.13 | [12] |
| Pyrazole derivative 2 | A549 (Lung) | 220.20 | Etoposide | - | [13] |
| Pyrazole 3f | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.90 (24h) | [14] |
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 value signifies greater cytotoxic potency.
The data highlights the broad-spectrum anticancer potential of pyrazole derivatives. Notably, indole-pyrazoles 33 and 34 show potent activity against colon cancer cells, surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin.[9] Pyrazole derivative 11 demonstrates significant cytotoxicity against both breast and colon cancer cell lines.[7] Furthermore, compound C5 exhibits remarkable potency against breast cancer cells with a sub-micromolar IC50 value.[11]
Mechanisms of Anticancer Action: Targeting Key Signaling Pathways
Pyrazole derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in many cancers.[2][15]
Caption: Simplified diagram of EGFR signaling pathway and its inhibition.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
Methodology:
-
Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test pyrazole compound.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound is pre-incubated with the EGFR enzyme.
-
Kinase Reaction: The kinase reaction is initiated by adding the substrate and ATP.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA-based detection with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of EGFR inhibition against the concentration of the test compound.
III. Antimicrobial Activity: A New Frontier Against Resistance
With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[16][17]
Comparative Antimicrobial Spectrum of Pyrazole Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table compares the MIC values of representative pyrazole derivatives against standard antibiotics.
| Compound/Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Imidazo-pyridine pyrazole 18 | <1 | <1 | - | [17] |
| Pyrazole-thiazole hydrazone 21a | 62.5 | 125 | 2.9 | [11] |
| Imidazothiadiazole-pyrazole 21c | - | 0.25 | - | [18] |
| Imidazothiadiazole-pyrazole 23h | - | 0.25 | - | [18] |
| Chloramphenicol (Standard) | >125 | >125 | - | [16] |
| Ciprofloxacin (Standard) | - | - | - | [17] |
| Clotrimazole (Standard) | - | - | 7.8 | [11] |
Lower MIC values indicate greater antimicrobial potency.
The data reveals that certain pyrazole derivatives possess potent antimicrobial activity, in some cases exceeding that of standard antibiotics. For instance, imidazo-pyridine pyrazole 18 shows excellent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[17] Imidazothiadiazole-pyrazole derivatives 21c and 23h exhibit remarkable potency against E. coli.[18]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: Two-fold serial dilutions of the test pyrazole compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for the broth microdilution method to determine MIC.
IV. Neuroprotective Effects: Potential in Neurodegenerative Diseases
Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases, such as Parkinson's disease.[19] These compounds have been shown to protect neurons from oxidative stress-induced cell death.
Neuroprotective Activity of Pyrazoline Derivatives
In an in vitro model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to induce neurotoxicity in PC-12 cells, several 2-pyrazoline derivatives demonstrated significant neuroprotective effects.
| Compound | % Cell Viability (vs. 6-OHDA control) |
| 6-OHDA Control | 42-43% |
| Pyrazoline 3h | Increased by 20% |
| Pyrazoline 4h | Increased by 23% |
Data from a study by Ucar et al. (2018)[19]
The results indicate that compounds 3h and 4h significantly increased the viability of neurons exposed to the neurotoxin 6-OHDA, suggesting their potential as therapeutic agents for neurodegenerative disorders.[19]
V. Synthesis of Pyrazole Derivatives: A General Approach
The synthesis of pyrazole derivatives can be achieved through various methods. A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[20]
General Experimental Protocol: Knorr Pyrazole Synthesis
Methodology:
-
Reactants: A 1,3-dicarbonyl compound (e.g., acetylacetone) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) are used as starting materials.
-
Solvent and Catalyst: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with catalytic amounts of a mineral acid.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
Caption: General workflow for the Knorr synthesis of pyrazoles.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. The comparative data presented in this guide underscore the potential of pyrazole derivatives as potent and selective agents for the treatment of inflammation, cancer, microbial infections, and neurodegenerative diseases. The detailed experimental protocols provide a foundation for researchers to design and execute their own investigations into this versatile class of compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation pyrazole-based therapeutics.
References
- 1. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jetir.org [jetir.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-4-phenyl-1H-pyrazol-5-amine
Greetings, fellow researchers and innovators. In the dynamic landscape of drug discovery and chemical synthesis, our progress is fundamentally tethered to a culture of safety. The compounds we handle, like 3-Methyl-4-phenyl-1H-pyrazol-5-amine, are not merely reagents; they are potent molecules with biological activities that demand our respect and meticulous care. This guide is crafted from field-proven experience to provide you with a comprehensive, actionable framework for personal protection when working with this aminopyrazole derivative. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why each safety measure is critical.
Hazard Identification: Understanding the Adversary
Before we can select the appropriate shield, we must first understand the nature of the threat. This compound and its structural analogs present a multi-faceted hazard profile that necessitates a robust PPE strategy. The primary risks are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Classification | GHS Hazard Statement | Nature of Risk |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of even small quantities can lead to adverse health effects.[1][2][3][4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, inflammation, and discomfort.[1][3][5][6][7] |
| Serious Eye Damage/Irritation (Category 2A/1) | H318/H319: Causes serious eye damage/irritation | The compound poses a significant risk of severe, potentially irreversible, damage if it comes into contact with the eyes.[1][2][3][4][5][6][7] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[3][5][6][7] |
This profile dictates that our protective measures must create a complete barrier against ingestion, skin/eye contact, and inhalation.
The Core Directive: Your Personal Protective Ensemble
The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the scale of the operation and the potential for exposure. The following represents the essential ensemble for handling this compound in a typical laboratory setting.
A. Eye and Face Protection: The First Line of Defense
Given the severe risk of eye damage, this is a non-negotiable aspect of your protection.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields are mandatory for all operations, including simple weighing and solution preparation.
-
Elevated Risk Scenarios: When there is a heightened risk of splashing (e.g., during transfers of solutions, heating, or reactions under pressure), you must escalate your protection.
-
Chemical Splash Goggles: These provide a 360-degree seal around the eyes, offering superior protection against splashes from any angle.
-
Face Shield: For large-volume work or procedures with a significant splash or aerosolization potential, a full-face shield must be worn in addition to chemical splash goggles. Eyeglasses or safety glasses alone are insufficient under a face shield.[8][9]
-
B. Hand Protection: Preventing Dermal Absorption
Your hands are the most likely point of direct contact. The choice of glove material is critical.
-
Primary Barrier: Disposable nitrile gloves are the standard for incidental contact.[8] They provide a good barrier against a range of chemicals for short durations.
-
The Double-Gloving Imperative: For handling hazardous solids and their solutions, double-gloving is the professional standard.[10] The outer glove is considered potentially contaminated and can be removed and replaced as needed, while the inner glove provides a secondary layer of protection.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using the proper technique (without touching the outer surface with your bare skin) and wash your hands thoroughly with soap and water.[6][9][10] Contaminated gloves should be disposed of as hazardous waste.
C. Body Protection: Shielding Against Contamination
Your personal clothing is not a substitute for proper laboratory attire.
-
Standard Protocol: A clean, knee-length laboratory coat with long sleeves and snug-fitting cuffs is the minimum requirement.[8] This protects your skin and personal clothing from incidental spills and contamination.
-
Enhanced Protection: For tasks involving larger quantities or a high risk of splashing, supplement your lab coat with a chemical-resistant apron made from materials like neoprene or PVC.[11] In large-scale operations, a disposable chemical-resistant coverall may be necessary.[6]
D. Respiratory Protection: Safeguarding Your Airways
The potential for respiratory irritation from airborne dust necessitates careful control of the work environment.
-
Engineering Controls First: The primary method for avoiding inhalation hazards is to use engineering controls. Always handle solid this compound inside a certified chemical fume hood or a powder containment hood.[6][12]
-
When Respirators are Necessary: If engineering controls are not feasible or sufficient to keep exposure below safe limits, respiratory protection is required.
-
For Dusts: A NIOSH-approved N95 particulate respirator is the minimum protection.[9]
-
Fit Testing: Crucially, any tight-fitting respirator requires a formal fit test and user training as per OSHA standards to ensure it provides a proper seal and effective protection.[9] Surgical masks offer no protection against chemical dusts.[9]
-
Operational and Disposal Plans: A Step-by-Step Guide
A successful safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Pre-Operational Workflow
Caption: Pre-operational safety workflow.
Donning PPE Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.[10]
-
Respiratory Protection: If required, put on your fit-tested respirator.
-
Eye/Face Protection: Put on your safety goggles and/or face shield.
Post-Operational Workflow & Disposal
The process of removing PPE (doffing) is critical to prevent cross-contamination.
Doffing PPE Sequence (The "Dirty to Clean" Principle):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove eye protection from the back to the front.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you do so to contain any contaminants.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Waste Disposal:
-
Chemical Waste: All unused this compound and solutions must be disposed of as hazardous chemical waste. Contact a licensed professional waste disposal service and follow all federal, state, and local environmental regulations.[12]
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and respirator cartridges, that has come into contact with the chemical must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2][12]
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[6][12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6][12]
By integrating these principles into your daily laboratory practice, you build a self-validating system of safety that protects not only you but also your colleagues and your research. Handle this compound with the informed respect it requires, and you can continue to push the boundaries of science with confidence and integrity.
References
- 1. 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | C16H15N3 | CID 619285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. jayorganics.com [jayorganics.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
